molecular formula C20H18N6O3 B10825447 NSC45586 CAS No. 739301-85-0

NSC45586

货号: B10825447
CAS 编号: 739301-85-0
分子量: 390.4 g/mol
InChI 键: LNPJMIMLAFXLSJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NSC45586 is a useful research compound. Its molecular formula is C20H18N6O3 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

739301-85-0

分子式

C20H18N6O3

分子量

390.4 g/mol

IUPAC 名称

5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C20H18N6O3/c1-11-8-18(17(22)10-16(11)21)26-24-13-4-2-12(3-5-13)23-25-14-6-7-19(27)15(9-14)20(28)29/h2-10,27H,21-22H2,1H3,(H,28,29)

InChI 键

LNPJMIMLAFXLSJ-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of NSC45586

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC45586 is a small molecule inhibitor of the Pleckstrin Homology (PH) domain Leucine-rich repeat Protein Phosphatases 1 and 2 (PHLPP1 and PHLPP2). These phosphatases are critical negative regulators of key cellular signaling pathways, including the PI3K/Akt and PKC pathways, which are pivotal in cell survival, proliferation, and metabolism. Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders. This compound exerts its effects through a dual mechanism: the rapid inhibition of PHLPP's phosphatase activity and the sustained suppression of PHLPP1 and PHLPP2 expression. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling, presenting quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action

This compound functions as a selective inhibitor of both PHLPP1 and PHLPP2 isoforms.[1] Its primary mode of action involves targeting the PP2C phosphatase domain of these enzymes.[2] This inhibition leads to the hyperphosphorylation and subsequent activation of downstream targets, most notably the serine/threonine kinase Akt.[2]

The mechanism of this compound can be characterized by two distinct but complementary actions:

  • Rapid Inhibition of Phosphatase Activity: this compound rapidly blocks the catalytic activity of PHLPP1 and PHLPP2. This leads to an immediate increase in the phosphorylation of key downstream substrates, including Akt at serine 473 (Ser473) and Protein Kinase C (PKC).[3]

  • Sustained Suppression of PHLPP Expression: In addition to its direct inhibitory effects, this compound also promotes a long-term reduction in the cellular levels of PHLPP1 and PHLPP2. It achieves this by decreasing the mRNA and protein expression of both isoforms.[3]

This dual mechanism ensures both a rapid onset of action and a prolonged cellular response to the inhibition of the PHLPP signaling axis.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound from published studies.

ParameterValueCell/System ContextReference
Cellular Activity
IC50 (Chondrocyte Maturation)4 µMPrimary Mouse Chondrocytes
Optimal Concentration (Akt Activation)50 µMPrimary Rat Cortical Neurons (with IGF-1)
Downstream Effects
Increase in pAkt (Ser473)2 to 6-foldChondrocyte Micromass
Increase in pPKC2 to 6-foldChondrocyte Micromass
Decrease in PHLPP1/2 mRNA50-70% reductionChondrocyte Micromass[3]
Decrease in PHLPP1/2 Protein50-70% reductionChondrocyte Micromass[3]
Pharmacokinetics (in mice)
Plasma Half-life3.5 - 6 hoursMale C57Bl/6J Mice

Signaling Pathways and Visualizations

This compound primarily impacts the PHLPP-Akt signaling pathway. By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt at Ser473, a critical step for its full activation. Activated Akt then proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and growth.

NSC45586_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits pAkt p-Akt (S473) (Active) Akt->pAkt Phosphorylation (by PDK1, mTORC2) PHLPP PHLPP1/2 pAkt->PHLPP Dephosphorylates Downstream Downstream Targets pAkt->Downstream Phosphorylates FOXO1 FOXO1 pAkt->FOXO1 Phosphorylates TGFb_signaling TGF-β Signaling Modulation pAkt->TGFb_signaling Modulates This compound This compound This compound->PHLPP Inhibits PKC PKC pPKC p-PKC (Active) PKC->pPKC Activation pPKC->PHLPP Dephosphorylates Survival Cell Survival & Growth Downstream->Survival pFOXO1 p-FOXO1 (Inactive) FOXO1->pFOXO1 pFOXO1->FOXO1 Cytoplasmic Sequestration

Caption: Mechanism of this compound action on the PHLPP/Akt signaling pathway.

Experimental Protocols

Chondrocyte Micromass Culture for Maturation Assays

This protocol is adapted for studying the effect of this compound on chondrocyte differentiation and matrix production.

Materials:

  • Primary mouse articular chondrocytes

  • Chondrogenic medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL L-ascorbic acid)

  • This compound (stock solution in DMSO)

  • 24-well plates

  • Alcian Blue staining solution

Procedure:

  • Isolate primary chondrocytes from mouse articular cartilage.

  • Resuspend cells in chondrogenic medium to a final concentration of 1 x 10^7 cells/mL.

  • Dispense 20 µL droplets of the cell suspension into the center of each well of a 24-well plate.

  • Allow the micromasses to attach for 2-3 hours in a humidified incubator at 37°C and 5% CO2.

  • Gently add 500 µL of chondrogenic medium to each well.

  • For treatment groups, add this compound to the desired final concentration (e.g., a dose-response from 1 to 10 µM). Include a vehicle control (DMSO).

  • Culture the micromasses for 7-14 days, changing the medium every 2-3 days with fresh medium containing this compound or vehicle.

  • For analysis, fix the micromasses with 4% paraformaldehyde and stain with Alcian Blue to visualize glycosaminoglycan-rich matrix.

  • Quantify the staining intensity or the area of the stained matrix to assess chondrocyte maturation.

Western Blot Analysis of Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (Ser473) in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., ATDC5 chondrocytes, primary neurons)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations and time points (e.g., 25-50 µM for 30 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for total Akt for normalization.

  • Quantify band intensities using densitometry software.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-Akt / Total Akt) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

References

NSC45586 as a PHLPP1/2 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC45586 is a small molecule compound identified as an inhibitor of the Pleckstrin Homology (PH) domain Leucine-rich repeat Protein Phosphatase (PHLPP) family of serine/threonine phosphatases, specifically targeting PHLPP1 and PHLPP2.[1][2] These phosphatases are critical negative regulators of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a cascade central to cell survival, proliferation, and metabolism.[3][4] By dephosphorylating the hydrophobic motif (Ser473) of Akt, PHLPP1 and PHLPP2 attenuate its activity, thereby promoting apoptosis.[4][5] Inhibition of PHLPP1/2 by this compound consequently leads to the activation of Akt signaling, making it a valuable tool for studying the physiological roles of PHLPP and a potential starting point for the development of therapeutics aimed at modulating this pathway.[1][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[1][2] It is characterized as a non-isoform-specific, uncompetitive inhibitor.[6] This mode of inhibition suggests that this compound binds to the enzyme-substrate complex, locking it in a state that prevents the dephosphorylation of the substrate.[6] The primary and most well-documented downstream effect of this compound is the increased phosphorylation of Akt at its serine 473 residue, leading to the activation of the Akt signaling pathway.[1][6] This, in turn, can influence a variety of cellular processes, including the suppression of apoptosis and the promotion of cell survival.[6]

dot

PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PDK1 PDK1 PDK1->Akt phosphorylates (Thr308) Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival Akt->CellSurvival PHLPP PHLPP1/2 PHLPP->Akt dephosphorylates (Ser473) This compound This compound This compound->PHLPP

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data

Table 1: In Vitro and Cellular Activity
ParameterValueCell Line/SystemCommentsReference(s)
Cellular IC50 ~70 µMNot specifiedInhibition of Akt phosphorylation.[6][7]
Effective Concentration 25 - 100 µMVarious cell linesConcentration range used in various cell-based assays.[8][9]
Inhibition Mechanism UncompetitiveBiochemical assaysBinds to the PHLPP-substrate complex.[6]
Isoform Specificity Non-specificPHLPP1 and PHLPP2Inhibits both PHLPP1 and PHLPP2.[6][8]
Table 2: Pharmacokinetic and Stability Data
ParameterValueSpeciesCommentsReference(s)
In Vitro Stability Highly stableMouse plasmaNo significant degradation observed over 72 hours at 37°C.[1]
In Vivo Half-life 3.5 - 6 hoursMouseIntravenous injection.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the effects of this compound.

Western Blot for Akt Phosphorylation

This protocol is designed to assess the phosphorylation status of Akt at Ser473 in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of this compound for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

dot

cluster_0 Cell Preparation cluster_1 Protein Analysis cluster_2 Immunodetection Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Blocking Blocking Western Transfer->Blocking Primary Antibody\n(p-Akt Ser473) Primary Antibody (p-Akt Ser473) Blocking->Primary Antibody\n(p-Akt Ser473) Secondary Antibody Secondary Antibody Primary Antibody\n(p-Akt Ser473)->Secondary Antibody Detection Detection Secondary Antibody->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 2: Western blot workflow for p-Akt detection.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After cell adherence, treat the cells with various concentrations of this compound. Include vehicle-treated and untreated controls.

  • MTT Addition: After the desired incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound as required.

  • Fixation and Permeabilization: Fix the cells with fixation solution, followed by permeabilization to allow entry of the TUNEL reagents.

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

  • Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show a fluorescent signal in their nuclei.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (e.g., counterstained with DAPI).

dot

Cell Treatment\n(this compound) Cell Treatment (this compound) Fixation Fixation Cell Treatment\n(this compound)->Fixation Permeabilization Permeabilization Fixation->Permeabilization TUNEL Reaction TUNEL Reaction Permeabilization->TUNEL Reaction Fluorescence\nMicroscopy Fluorescence Microscopy TUNEL Reaction->Fluorescence\nMicroscopy Image Analysis Image Analysis Fluorescence\nMicroscopy->Image Analysis

Figure 3: Experimental workflow for the TUNEL assay.

Quantitative PCR (qPCR) for Gene Expression

This protocol can be used to measure changes in the mRNA levels of PHLPP1 and PHLPP2 following treatment with this compound.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for PHLPP1, PHLPP2, and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Treat cells with this compound and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Conclusion

This compound serves as a valuable chemical probe for investigating the roles of PHLPP1 and PHLPP2 in cellular signaling. Its ability to inhibit these phosphatases and subsequently activate the Akt pathway provides a powerful tool for researchers in various fields, including cancer biology and neurobiology. While its lack of isoform specificity and relatively high cellular IC50 may limit its direct therapeutic potential, it remains an important compound for preclinical research and as a scaffold for the development of more potent and selective PHLPP inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies.

References

An In-depth Technical Guide to NSC45586: Discovery and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC45586 is a small molecule inhibitor of the PH domain Leucine-rich repeat Protein Phosphatase (PHLPP) family of serine/threonine phosphatases, specifically targeting PHLPP1 and PHLPP2. These phosphatases are critical negative regulators of important cell signaling pathways, including the Akt and protein kinase C (PKC) cascades. By inhibiting PHLPP, this compound promotes the activation of these pro-survival pathways, making it a valuable tool for studying cellular signaling and a potential starting point for the development of therapeutics for a variety of diseases, including osteoarthritis and neurodegenerative disorders. This guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and biological effects of this compound.

Discovery

This compound was identified through a combination of chemical and virtual screening of the National Cancer Institute (NCI) chemical repository. The discovery process aimed to identify small molecules that could inhibit the phosphatase activity of the PP2C domain of PHLPP.

High-Throughput Screening (HTS) of the NCI Diversity Set

The initial phase of discovery involved a high-throughput biochemical screen of the NCI Diversity Set against the purified phosphatase domain of PHLPP2. While the precise, detailed protocol for this specific screen is not publicly available, a representative experimental workflow for such a screen is outlined below.

_discovery_workflow cluster_discovery Discovery of this compound NCI_Repository NCI Chemical Repository (Approx. 250,000 Compounds) Diversity_Set NCI Diversity Set NCI_Repository->Diversity_Set Virtual_Screening_Library Selected Libraries for Virtual Screening (Approx. 40,000 Compounds) NCI_Repository->Virtual_Screening_Library HTS High-Throughput Chemical Screen (In vitro PHLPP2 phosphatase assay) Diversity_Set->HTS Virtual_Screening Virtual Screening (Docking into PHLPP2 model) Virtual_Screening_Library->Virtual_Screening Initial_Hits Initial Chemical Hits HTS->Initial_Hits Virtual_Hits Virtual Screening Hits Virtual_Screening->Virtual_Hits Hit_Validation Hit Validation and Characterization Initial_Hits->Hit_Validation Virtual_Hits->Hit_Validation This compound This compound Identified Hit_Validation->this compound

Figure 1: Discovery workflow for this compound.

Chemical Properties

This compound is a small molecule with the molecular formula C19H16N4O4. Its chemical structure and key properties are summarized below.

PropertyValueReference
Molecular Formula C19H16N4O4
Molecular Weight 376.36 g/mol
CAS Number 739301-85-0
Chemical Name 2-(2-(4-aminophenyl)hydrazinyl)-5-((4-methoxyphenyl)amino)cyclohexa-2,5-diene-1,4-dione
SMILES COc1ccc(NC2=CC(=O)C(=C(C2=O)NNc2ccc(N)cc2)C)cc1
Calculated LogP (CLogP) 2.9
Topological Polar Surface Area (TPSA) 114.7 Ų
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 6
Solubility Soluble in DMSO (82 mg/mL)
Stability Stable in culture medium and mouse plasma for at least 72 hours at 37°C
Synthesis

A detailed, step-by-step synthesis protocol for this compound has not been published. However, based on its chemical structure, a plausible retrosynthetic analysis suggests a convergent synthesis approach.

G cluster_retrosynthesis Plausible Retrosynthesis of this compound This compound This compound Intermediate1 Key Intermediate A This compound->Intermediate1 Amine Condensation Intermediate2 Key Intermediate B This compound->Intermediate2 Hydrazine Condensation StartingMaterial1 p-Anisidine Intermediate1->StartingMaterial1 StartingMaterial2 Benzoquinone derivative Intermediate1->StartingMaterial2 Intermediate2->StartingMaterial2 StartingMaterial3 4-Aminophenylhydrazine Intermediate2->StartingMaterial3

Figure 2: Plausible retrosynthetic analysis of this compound.

Mechanism of Action

This compound functions as a selective inhibitor of PHLPP1 and PHLPP2. It targets the catalytic PP2C phosphatase domain of these enzymes. By inhibiting PHLPP, this compound prevents the dephosphorylation of key downstream signaling molecules, leading to their sustained activation.

The primary mechanism of this compound involves a dual action:

  • Direct Inhibition: It occupies the substrate-binding site of the PHLPP phosphatase domain, directly blocking its enzymatic activity.

  • Downregulation of Expression: Treatment with this compound has been shown to reduce the mRNA and protein levels of both PHLPP1 and PHLPP2.

Signaling Pathways

The inhibitory action of this compound on PHLPP leads to the hyperactivation of the Akt signaling pathway. This, in turn, affects downstream effectors such as the Forkhead box protein O1 (FOXO1). Notably, this compound does not appear to significantly impact the ERK/MAPK signaling pathway.

_signaling_pathway cluster_pathway PHLPP/Akt Signaling Pathway and the Effect of this compound Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream_Effectors Downstream Effectors (e.g., FOXO1, PKC) Akt->Downstream_Effectors activates PHLPP PHLPP1/2 PHLPP->Akt dephosphorylates This compound This compound This compound->PHLPP inhibits Cell_Survival Cell Survival, Proliferation, and Growth Downstream_Effectors->Cell_Survival

Figure 3: The PHLPP/Akt signaling pathway and the inhibitory action of this compound.

Biological Activity and Experimental Protocols

This compound has demonstrated significant biological activity in various in vitro and in vivo models.

In Vitro Activity
AssayCell Line/SystemEndpointIC50Reference
Chondrocyte MaturationPrimary Mouse ChondrocytesGlycosaminoglycan (GAG) production4 µM
Akt PhosphorylationCOS-7 cellsIncreased Akt phosphorylation70 µM

Representative Experimental Protocol: In Vitro Treatment of Chondrocytes

  • Cell Seeding: Plate primary immature mouse chondrocytes (IMCs) or ATDC5 cells at a density of 5 x 105 cells/well in a 6-well plate.

  • Cell Culture: Culture cells overnight in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin to allow for cell adhesion.

  • Treatment: Treat the cells with this compound at the desired concentration (e.g., 25 µM) for the specified duration (e.g., 24 hours).

  • Analysis: Harvest cells for downstream analysis, such as RNA or protein extraction for qPCR or Western blotting, respectively.

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies of this compound have been conducted in male C57Bl/6J mice.

Parameter1.0 mg/kg (i.v.)2.5 mg/kg (i.v.)5.0 mg/kg (i.v.)Reference
Elimination Half-life (t1/2) 4 hours6 hours6 hours
Volume of Distribution (VD) HighHighHigh
Elimination Time ~8 hours~8 hours~8 hours

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Model: Utilize male C57Bl/6J mice.

  • Drug Administration: Administer this compound intravenously at doses of 1.0, 2.5, or 5.0 mg/kg.

  • Blood Collection: Collect blood samples at various time points over a 48-hour period.

  • Plasma Analysis: Determine the plasma concentration of this compound using liquid chromatography-mass spectrometry (LC-MS).

_experimental_workflow cluster_workflow In Vivo Pharmacokinetic Analysis Workflow Drug_Admin Intravenous Administration of this compound to Mice Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS LC-MS Analysis Plasma_Separation->LC_MS Data_Analysis Pharmacokinetic Modeling and Parameter Calculation LC_MS->Data_Analysis

NSC45586: A Technical Guide to its Targets and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC45586 is a small molecule inhibitor of the Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatase (PHLPP) family of serine/threonine phosphatases.[1][2][3][4][5][6][7][8] Specifically, it targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2 isoforms.[6] By inhibiting PHLPP, this compound modulates critical cell signaling pathways, most notably by promoting the activation of the pro-survival kinase Akt.[3][5] This has positioned this compound as a valuable research tool for investigating the roles of PHLPPs in various physiological and pathological processes, including neuroprotection and cartilage regeneration.[3][7] This technical guide provides an in-depth overview of the targets, selectivity profile, and key experimental methodologies related to this compound.

Molecular Targets and Mechanism of Action

The primary molecular targets of this compound are the PHLPP1 and PHLPP2 phosphatases.[4][6] PHLPPs function as negative regulators of the PI3K/Akt signaling pathway by directly dephosphorylating the hydrophobic motif of Akt (Ser473), leading to its inactivation.[3] this compound acts as a pan-inhibitor of PHLPP1 and PHLPP2, meaning it does not distinguish between the two isoforms.[5][7] The mechanism of inhibition involves this compound targeting the PP2C phosphatase domain of PHLPP.[6] By inhibiting PHLPP activity, this compound prevents the dephosphorylation of Akt at Ser473, thereby promoting its activation and downstream signaling.[3][5] This leads to increased phosphorylation of Akt substrates, which are involved in cell survival and proliferation.[3]

dot

This compound This compound PHLPP1_2 PHLPP1/2 This compound->PHLPP1_2 inhibits pAkt p-Akt (Ser473) PHLPP1_2->pAkt dephosphorylates Akt Akt Downstream_Signaling Pro-survival Signaling pAkt->Downstream_Signaling promotes Akt->pAkt activates

This compound Mechanism of Action

Selectivity Profile

This compound has been shown to be selective for PHLPP over other serine/threonine phosphatases such as Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A), and Protein Phosphatase 2B (PP2B, Calcineurin). The following table summarizes the available quantitative data on the selectivity of this compound.

TargetIC50 (µM)Reference
PHLPP23.70 ± 0.06[5]
PP1~100[5]
PP2B>100[5]
PP2Cα~100[5]

Experimental Protocols

In Vitro PHLPP Phosphatase Assay

This protocol is adapted from the original screening study by Sierecki et al. (2010) to determine the inhibitory activity of this compound against PHLPP2 in a cell-free system.

Materials:

  • Purified recombinant PHLPP2 phosphatase domain

  • p-nitrophenyl phosphate (B84403) (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed concentration of the purified PHLPP2 phosphatase domain to each well of a 96-well plate.

  • Add the different concentrations of this compound to the respective wells. Include a DMSO control.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the phosphatase reaction by adding a stock solution of pNPP to each well.

  • Monitor the absorbance at 405 nm over time using a microplate reader to measure the formation of p-nitrophenol.

  • Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction & Measurement cluster_3 Analysis A Prepare this compound dilutions C Add this compound to wells A->C B Add PHLPP2 to wells B->C D Pre-incubate C->D E Add pNPP substrate D->E F Measure absorbance at 405 nm E->F G Calculate IC50 F->G

In Vitro PHLPP Phosphatase Assay Workflow
Cellular Assay for Akt Phosphorylation

This protocol describes a general method to assess the effect of this compound on Akt phosphorylation in cultured cells using Western blotting.

Materials:

  • Cultured cells (e.g., ATDC5, primary immature chondrocytes)[4]

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere.

  • Treat the cells with varying concentrations of this compound (e.g., 25 µM) for a specified duration (e.g., 24 hours).[4] Include a DMSO-treated control group.

  • Lyse the cells using ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding loading buffer and heating.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Quantify the band intensities to determine the relative increase in Akt phosphorylation.

dot

A Cell Seeding B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Blocking F->G H Primary Antibody Incubation (p-Akt) G->H I Secondary Antibody Incubation H->I J Detection I->J K Stripping & Re-probing (Total Akt) J->K L Quantification K->L

Western Blot Workflow for p-Akt

Conclusion

This compound is a selective inhibitor of PHLPP1 and PHLPP2 phosphatases, making it a valuable chemical probe to investigate the roles of these enzymes in cellular signaling. Its ability to promote Akt activation has been demonstrated in various cellular contexts. This guide provides a comprehensive overview of the known targets, selectivity, and fundamental experimental protocols for researchers utilizing this compound in their studies. For further details, consulting the original research articles is highly recommended.

References

NSC45586: A Technical Guide for Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC45586 is a small molecule inhibitor of the PH domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2), key regulators of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. By targeting the PP2C phosphatase domain of PHLPP, this compound effectively blocks the dephosphorylation of Akt, a critical kinase in cell survival and proliferation. In the context of neurobiology, this mechanism of action translates to significant neuroprotective effects, as demonstrated in preclinical models of neuronal apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a discussion of its potential, as well as its limitations, in neurodegenerative disease research. While research into its application in specific neurodegenerative conditions such as Alzheimer's and Parkinson's disease is currently limited, its established role in promoting neuronal survival warrants further investigation.

Mechanism of Action: Inhibition of PHLPP and Activation of Akt Signaling

This compound functions as a pan-inhibitor of both PHLPP1 and PHLPP2. These phosphatases negatively regulate the Akt signaling pathway by dephosphorylating the serine/threonine kinase Akt at its serine 473 (Ser473) residue. Dephosphorylation at this site leads to the inactivation of Akt and subsequent downstream signaling that promotes apoptosis.

By inhibiting PHLPP1 and PHLPP2, this compound prevents the dephosphorylation of Akt, leading to its sustained activation. Activated Akt (phosphorylated Akt, or p-Akt) then phosphorylates a variety of downstream targets that play crucial roles in promoting cell survival, inhibiting apoptosis, and regulating cellular metabolism. This mechanism is central to the neuroprotective effects observed with this compound treatment.[1][2]

NSC45586_Mechanism_of_Action cluster_membrane cluster_cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition PHLPP PHLPP1/2 PHLPP->pAkt Dephosphorylates (Inactivates) This compound This compound This compound->PHLPP Inhibits Neuronal_Survival Neuronal Survival Apoptosis_Inhibition->Neuronal_Survival Staurosporine_Assay_Workflow Start Seed Primary Neurons in 96-well plate Pre-incubation Pre-incubate with This compound or Vehicle Start->Pre-incubation Apoptosis_Induction Add Staurosporine (or Vehicle) Pre-incubation->Apoptosis_Induction Incubation Incubate for 6-24 hours Apoptosis_Induction->Incubation Viability_Assay Add Cell Viability Reagent Incubation->Viability_Assay Measurement Measure Absorbance/ Fluorescence Viability_Assay->Measurement Analysis Data Analysis and Quantification Measurement->Analysis

References

NSC45586: A Technical Overview of a PHLPP Inhibitor with Limited Application Data in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC45586 is a small molecule inhibitor of the Pleckstrin Homology (PH) domain and Leucine-rich Repeat Protein Phosphatase (PHLPP) family of enzymes, specifically targeting PHLPP1 and PHLPP2.[1][2] These phosphatases are critical negative regulators of the PI3K/Akt signaling pathway, a cascade frequently dysregulated in various cancers.[3][4][5] By inhibiting PHLPP, this compound has the potential to activate pro-survival and proliferative signaling through Akt. While this mechanism suggests potential relevance in oncology, a comprehensive review of publicly available literature reveals a significant scarcity of studies investigating the effects of this compound directly on cancer cell lines. This guide summarizes the existing data on this compound, focusing on its mechanism of action and providing experimental details from non-cancer cell line studies that may inform future cancer research.

Mechanism of Action

This compound targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[2] The primary downstream effect of PHLPP inhibition is the increased phosphorylation of Akt (also known as Protein Kinase B), a key node in cellular signaling.[6][7] PHLPP specifically dephosphorylates the hydrophobic motif of Akt (Ser473), leading to its inactivation. By inhibiting PHLPP, this compound promotes the accumulation of phosphorylated, active Akt.[7] This activation can, in turn, influence a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[4][5]

Quantitative Data

Despite the clear rationale for investigating this compound in cancer, there is a notable lack of quantitative data on its effects across various cancer cell lines in the public domain. The most relevant available data point is an IC50 value determined in a non-cancer cell line:

Cell LineCell TypeAssay TypeIC50 (µM)Reference
COS-7Monkey Kidney Fibroblast-likeIncreased Akt phosphorylation (30 min)70

Note: COS-7 cells are not a cancer cell line and this IC50 value reflects the concentration required to inhibit PHLPP activity, not necessarily cytotoxic or anti-proliferative effects.

Experimental Protocols

Detailed experimental protocols for this compound in cancer cell lines are not available in the reviewed literature. However, protocols from studies in other cell types can provide a starting point for experimental design.

Cell Culture and Treatment (Adapted from Chondrocyte Studies)
  • Cell Seeding: ATDC5 cells were seeded at a density of 5 x 10^5 cells/well in a six-well plate.[1]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic/antimycotic solution (100 units/mL penicillin, 100 µg/mL streptomycin, and 0.25 µg/mL Amphotericin B).[1]

  • Drug Preparation: this compound is soluble in DMSO.[1] Stock solutions should be prepared in fresh DMSO to avoid reduced solubility due to moisture absorption.[1]

  • Treatment Concentration: A concentration of 25 µM has been used in chondrocyte cell lines for up to 24 hours.[1]

  • Stability: this compound has been shown to be highly stable in cell culture medium containing 10% FBS for at least 72 hours at 37°C.[7]

Western Blotting for Akt Phosphorylation

A key experiment to confirm the mechanism of action of this compound is to assess the phosphorylation status of Akt.

  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt.

  • Detection: Following incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescence detection system. An increased ratio of phospho-Akt to total Akt would indicate PHLPP inhibition. In chondrocytes, a two to six-fold increase in Akt2 phosphorylation was observed within 30 minutes of treatment.[7]

Signaling Pathway

The primary signaling pathway modulated by this compound is the PI3K/Akt pathway through the inhibition of PHLPP.

NSC45586_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (inactive) PIP3->Akt recruits pAkt_T308 p-Akt (Thr308) PDK1->pAkt_T308 phosphorylates pAkt_S473 p-Akt (Ser473) (active) pAkt_T308->pAkt_S473 further phosphorylation PHLPP PHLPP1/2 pAkt_S473->PHLPP dephosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt_S473->Downstream This compound This compound This compound->PHLPP inhibits CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis select_cells Select Panel of Cancer Cell Lines culture_cells Culture Cells to Optimal Confluency select_cells->culture_cells treat_cells Treat Cells with This compound (Dose-Response) culture_cells->treat_cells prepare_drug Prepare this compound Stock Solution (DMSO) prepare_drug->treat_cells proliferation Proliferation Assay (e.g., MTT, BrdU) treat_cells->proliferation apoptosis Apoptosis Assay (e.g., Annexin V, Caspase) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat_cells->cell_cycle western_blot Western Blot for p-Akt, p-S6K, etc. treat_cells->western_blot calc_ic50 Calculate IC50/GI50 Values proliferation->calc_ic50 quantify_apoptosis Quantify Apoptotic Cell Population apoptosis->quantify_apoptosis analyze_cycle Analyze Cell Cycle Distribution cell_cycle->analyze_cycle quantify_protein Quantify Protein Expression Changes western_blot->quantify_protein

References

NSC45586: A Small Molecule Inducer of Cartilage Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NSC45586 is a small molecule inhibitor of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP) 1 and 2.[1][2] These phosphatases act as key negative regulators of pro-survival and anabolic signaling pathways, and their inhibition has emerged as a promising therapeutic strategy for promoting tissue regeneration. In the context of cartilage biology, this compound has demonstrated significant potential in stimulating chondrocyte proliferation, matrix production, and in vivo cartilage repair. This document provides a comprehensive technical overview of this compound for researchers and drug development professionals interested in its application for studying and promoting cartilage regeneration.

Mechanism of Action

This compound exerts its pro-chondrogenic effects by inhibiting the phosphatase activity of PHLPP1 and PHLPP2.[1] PHLPPs are responsible for dephosphorylating and thereby inactivating key kinases such as Akt and Protein Kinase C (PKC). By inhibiting PHLPP, this compound leads to the sustained phosphorylation and activation of Akt2 and PKC.[3] This activation of pro-anabolic signaling cascades results in increased expression of key chondrogenic transcription factors and extracellular matrix components, coupled with a reduction in the expression of catabolic enzymes.

Signaling Pathway

NSC45586_Signaling_Pathway This compound This compound PHLPP PHLPP1/2 This compound->PHLPP Akt Akt2 PHLPP->Akt PKC PKC PHLPP->PKC Anabolic Anabolic Gene Expression Akt->Anabolic Catabolic Catabolic Gene Expression Akt->Catabolic PKC->Anabolic PKC->Catabolic Sox9 Sox9 Col2a1 Col2a1 Prg4 Prg4 Mmp13 Mmp13 DIPEN DIPEN Regeneration Cartilage Regeneration Sox9->Regeneration Col2a1->Regeneration Prg4->Regeneration Mmp13->Regeneration DIPEN->Regeneration

Caption: Signaling pathway of this compound in chondrocytes.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound in the context of cartilage regeneration.

Table 1: In Vitro Efficacy of this compound on Chondrocytes

ParameterValueCell TypeCitation
IC50 for Chondrocyte Maturation & Matrix Synthesis4 µMPrimary Mouse Chondrocytes[3]
PKC & Akt2 Phosphorylation Increase (within 30 min)2 to 6-foldPrimary Mouse Chondrocytes[3]
Phlpp1/2 Protein Level Reduction (days 0-9 of culture)~50-70%Primary Mouse Chondrocytes[4]
Glycosaminoglycan (GAG) ProductionStimulatedPrimary Mouse Chondrocytes[1][3]
Sox9 Gene ExpressionStimulatedPrimary Mouse Chondrocytes[1]
Col2a1 (Collagen 2) Gene ExpressionStimulatedPrimary Mouse Chondrocytes[1]
Prg4 (Proteoglycan 4) Gene ExpressionStimulatedPrimary Mouse Chondrocytes[3]
Mmp13 Gene ExpressionSuppressedPrimary Mouse Chondrocytes[3]
DIPEN ExpressionSuppressedPrimary Mouse Chondrocytes[3]
Chondrocyte ProliferationIncreasedNot Specified[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model

ParameterValueAnimal ModelCitation
Increase in Articular Cartilage Area (1 week post-injection)10-15%4-week-old male C57Bl/6J mice[1]
Prg4 Protein Expression in Articular CartilageElevated4-week-old male C57Bl/6J mice[3]
Phlpp1, Phlpp2, and Mmp13 Levels in Articular CartilageReduced4-week-old male C57Bl/6J mice[4]

Experimental Protocols

In Vitro Micromass Culture of Primary Mouse Chondrocytes

This protocol is adapted from studies demonstrating the pro-chondrogenic effects of this compound.[3]

Objective: To assess the effect of this compound on chondrocyte differentiation and matrix production in a 3D culture system.

Materials:

  • This compound (solubilized in DMSO)

  • Primary immature mouse articular chondrocytes (isolated from 5-day-old mice)

  • Chondrogenic medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µg/mL L-ascorbic acid)

  • 96-well culture plates

  • DMSO (vehicle control)

Procedure:

  • Isolate primary chondrocytes from the articular cartilage of 5-day-old mouse pups.

  • Resuspend the cells in chondrogenic medium to a concentration of 1 x 107 cells/mL.

  • Create micromass cultures by spotting 20 µL droplets of the cell suspension into the center of each well of a 96-well plate.

  • Allow the cells to adhere for 2-4 hours in a humidified incubator at 37°C and 5% CO2.

  • Gently add 200 µL of chondrogenic medium to each well.

  • Prepare working solutions of this compound in chondrogenic medium at the desired final concentrations (e.g., ranging from 1 µM to 10 µM). A vehicle control group with an equivalent concentration of DMSO should be included.

  • Replace the medium in the wells with the medium containing this compound or vehicle control.

  • Culture the micromasses for a period of 3 to 9 days, changing the medium every 2-3 days.

  • At the end of the culture period, the micromasses can be harvested for analysis.

Analysis:

  • Glycosaminoglycan (GAG) content: Stain with Alcian blue and quantify using a colorimetric assay.

  • Gene expression analysis: Extract RNA and perform qRT-PCR for key chondrogenic markers (Sox9, Col2a1, Acan, Prg4) and catabolic markers (Mmp13).

  • Western blotting: Analyze protein extracts for phosphorylated Akt, phosphorylated PKC, and total protein levels.

In Vivo Intra-Articular Injection in a Mouse Model

This protocol is based on in vivo studies of this compound in mice.[3][5]

Objective: To evaluate the effect of this compound on cartilage regeneration in vivo.

Materials:

  • This compound

  • Sterile saline

  • 4-week-old male C57Bl/6J mice

  • Anesthetic (e.g., isoflurane)

  • 30G needles and syringes

Procedure:

  • Prepare a sterile solution of 8 µM this compound in saline. A vehicle control group receiving saline only should be included.

  • Anesthetize the mice according to approved institutional animal care and use committee protocols.

  • Disinfect the area around the right knee joint with alcohol.

  • Perform an intra-articular injection of 3 µL of the this compound solution or saline into the knee joint using a trans-patellar tendon approach. The needle should be inserted without resistance into the joint capsule under the patella.

  • After injection, gently massage the knee to ensure even distribution of the solution.

  • House the animals under standard conditions for one week.

  • At the end of the study period, euthanize the mice and dissect the knee joints for analysis.

Analysis:

  • Histology: Fix, decalcify, and embed the knee joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage.

  • Immunohistochemistry: Stain sections for key proteins such as Prg4, Mmp13, Phlpp1, and Phlpp2.

  • Histomorphometry: Quantify the articular cartilage area on the medial and lateral tibial plateaus and femoral condyles.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies iv_start Isolate Primary Mouse Chondrocytes iv_culture Micromass Culture iv_start->iv_culture iv_treat Treat with this compound (or Vehicle) iv_culture->iv_treat iv_analyze Analysis: - GAG Assay - qRT-PCR - Western Blot iv_treat->iv_analyze invivo_start 4-week-old C57Bl/6J Mice invivo_inject Intra-articular Injection of this compound (or Vehicle) invivo_start->invivo_inject invivo_wait 1 Week Incubation invivo_inject->invivo_wait invivo_analyze Analysis: - Histology (Safranin O) - Immunohistochemistry - Histomorphometry invivo_wait->invivo_analyze

Caption: Workflow for in vitro and in vivo studies of this compound.

Conclusion

This compound is a potent small molecule inhibitor of PHLPP1/2 that promotes cartilage regeneration through the activation of the Akt and PKC signaling pathways. The available data demonstrates its efficacy in increasing chondrocyte matrix production and promoting cartilage repair in vivo. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in the field of cartilage regeneration and osteoarthritis. Further studies are warranted to fully elucidate the dose-response relationship, long-term efficacy, and safety profile of this promising compound.

References

NSC45586: A Technical Guide to the Sodium Salt and Freebase Forms for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC45586 is a selective inhibitor of the Pleckstrin Homology (PH) domain and Leucine-rich Repeat Protein Phosphatases (PHLPP1 and PHLPP2). By targeting the PP2C phosphatase domain of these enzymes, this compound modulates critical signaling pathways, including the Akt signaling cascade, making it a compound of significant interest for therapeutic development in oncology and neuroprotective applications. This technical guide provides a comprehensive overview of this compound, with a specific focus on the distinctions and comparative properties of its sodium salt and freebase forms. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed information on chemical properties, biological activity, experimental protocols, and relevant signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound has emerged as a valuable research tool for studying the roles of PHLPP1 and PHLPP2 in cellular signaling. These phosphatases are critical negative regulators of the PI3K/Akt signaling pathway, which is frequently dysregulated in various diseases, including cancer and neurodegenerative disorders. By inhibiting PHLPP1 and PHLPP2, this compound promotes the phosphorylation and activation of Akt, a key protein kinase that regulates cell survival, proliferation, and metabolism.[1] This targeted inhibition offers a promising strategy for therapeutic intervention in diseases characterized by suppressed Akt signaling.

Chemical and Physical Properties: Sodium Salt vs. Freebase

Many pharmaceutical drugs are manufactured as salts, such as hydrochloride or citrate, to improve their properties.[2] The salt form of a drug can significantly influence its concentration and, consequently, its therapeutic efficacy.[2]

PropertyThis compound Sodium SaltThis compound FreebaseGeneral Principles & Implications
Chemical Formula C20H17N6NaO3[3]C20H18N6O3The addition of a sodium ion increases the molecular weight of the salt form.
Molecular Weight 436.37 g/mol (Calculated)414.40 g/mol The difference in molecular weight is important for accurate molar concentration calculations in experimental settings.
Solubility Expected to have higher aqueous solubility.Likely to be more soluble in organic solvents like DMSO. Commercially available this compound (form unspecified) is soluble in DMSO at 82 mg/mL (198.84 mM).[4]Salt forms of weakly acidic or basic drugs are generally more water-soluble than their freebase counterparts.[5][6] This is a critical factor for formulation and in vivo administration.
Stability Generally more stable in solid form.May be less stable than the salt form, particularly in solution.Salt formation can improve the chemical and physical stability of a compound.[7][8]
Bioavailability Potentially higher oral bioavailability due to better dissolution.Bioavailability will depend on its dissolution and absorption characteristics.Improved solubility of the salt form can lead to faster dissolution and potentially higher bioavailability.[9][10]

Table 1: Comparative Properties of this compound Sodium Salt and Freebase.

Biological Activity and In Vitro Studies

This compound has been shown to exert its biological effects by inhibiting PHLPP1 and PHLPP2, leading to increased phosphorylation of their downstream targets, most notably Akt.

Effects on Chondrocytes

In vitro studies using primary immature chondrocytes (IMCs) and the ATDC5 cell line have demonstrated that this compound promotes chondrocyte maturation and matrix production.[4] Treatment with this compound (form unspecified) at a concentration of 25 μM for 24 hours was shown to increase the mRNA and protein expression of the parathyroid hormone 1 receptor (Pth1r).[4] Furthermore, studies have shown that this compound, along with another PHLPP inhibitor (NSC117079), stimulates the production of glycosaminoglycans (GAGs), Sox9, proteoglycan 4, and collagen 2 in maturing chondrocytes.[11][12]

Neuroprotective Effects

The activation of Akt by this compound suggests its potential as a neuroprotective agent.[1] By inhibiting PHLPP, this compound can enhance neuronal survival signaling pathways.

In Vivo Pharmacokinetics

A study investigating the pharmacokinetic properties of this compound (form unspecified) in male C57Bl/6J mice provides valuable in vivo data.[1]

Parameter1 mg/kg2.5 mg/kg5 mg/kg
Half-life (t1/2) 4 - 6 hours4 - 6 hours4 - 6 hours
Volume of Distribution (VD) 261 - 376 L/kg261 - 376 L/kg261 - 376 L/kg
Elimination Detected in the bloodstream for up to 8-10 hours. Not detected in urine over an 8-hour period.[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice.[1]

The high volume of distribution suggests that this compound is lipophilic and distributes extensively into tissues.[1] The lack of urinary excretion indicates that it is likely cleared through other mechanisms, such as hepatic metabolism.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

The primary mechanism of action of this compound is the inhibition of PHLPP1 and PHLPP2, which leads to the activation of Akt and its downstream targets.

NSC45586_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 PI3K->PIP3 phosphorylates Akt_inactive Akt (inactive) PDK1->Akt_inactive phosphorylates (T308) Akt_active Akt (active) p-Akt (S473) Akt_inactive->Akt_active Downstream_Targets Downstream Targets (e.g., GSK3β, FOXO) Akt_active->Downstream_Targets PHLPP PHLPP1/2 PHLPP->Akt_active dephosphorylates (S473) This compound This compound This compound->PHLPP inhibits Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival

Caption: this compound inhibits PHLPP, activating Akt signaling.

Experimental Workflow for In Vitro Analysis of this compound

A typical workflow to assess the in vitro effects of this compound on a specific cell line.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with this compound (e.g., 25 µM, 24h) Start->Treatment Harvesting Harvest Cells Treatment->Harvesting Lysate_Prep Protein Lysate Preparation Harvesting->Lysate_Prep RNA_Isolation RNA Isolation Harvesting->RNA_Isolation Western_Blot Western Blot Analysis (p-Akt, Akt, etc.) Lysate_Prep->Western_Blot qPCR Quantitative PCR (Target gene expression) RNA_Isolation->qPCR Data_Analysis Data Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: Workflow for in vitro analysis of this compound effects.

Detailed Experimental Protocols

In Vitro Cell Treatment

This protocol is adapted from studies on chondrocytes.[4]

  • Cell Seeding: Seed ATDC5 cells at a density of 5 x 10^5 cells/well in a 6-well plate.

  • Incubation: Incubate overnight to allow for cell adhesion in DMEM supplemented with 10% FBS and 1% antibiotic/antimycotic solution.[4]

  • Treatment: Add this compound (dissolved in a suitable solvent like DMSO) to the culture medium to a final concentration of 25 µM. A vehicle control (e.g., DMSO alone) should be run in parallel.[4]

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[4]

  • Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for protein or RNA extraction.

Western Blot Analysis

A general protocol for assessing changes in protein phosphorylation and expression.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, PHLPP1, PHLPP2, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative PCR (qPCR)

A general protocol for analyzing changes in gene expression.

  • RNA Isolation: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for the target genes (e.g., Pth1r) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

In Vivo Pharmacokinetic Study

This protocol is based on the study by Taylor et al. (2021).[1]

  • Animal Model: Use male C57Bl/6J mice.

  • Drug Administration: Administer this compound intravenously at different doses (e.g., 1.0, 2.5, or 5.0 mg/kg).[1]

  • Blood Collection: Collect blood samples at various time points (e.g., 1 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h) post-injection.[1][13]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance using appropriate software.

Conclusion

This compound is a potent and selective inhibitor of PHLPP1 and PHLPP2 with significant therapeutic potential. Understanding the distinct properties of its sodium salt and freebase forms is crucial for its successful development as a therapeutic agent. While direct comparative data are limited, the general principles of pharmaceutical sciences suggest that the sodium salt form may offer advantages in terms of solubility and stability. The provided in vitro and in vivo data, along with detailed experimental protocols, serve as a valuable resource for researchers and drug developers working with this promising compound. Further studies are warranted to directly compare the physicochemical and pharmacokinetic properties of the this compound sodium salt and freebase forms to guide optimal formulation and clinical development.

References

NSC45586: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the PHLPP Inhibitor NSC45586 in Cellular Signaling and Drug Development

This technical guide provides a comprehensive overview of this compound, a small molecule inhibitor of the Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP) family of enzymes. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular characteristics, mechanism of action, and experimental applications of this compound.

Core Molecular Data

This compound is a valuable tool for investigating the roles of PHLPP1 and PHLPP2 in cellular signaling. The fundamental molecular properties of both the standard compound and its sodium salt are summarized below.

PropertyValue (this compound)Value (this compound sodium)Reference
Molecular Weight 390.40 g/mol 412.38 g/mol [1][2]
Chemical Formula Not explicitly stated in search resultsC17H13N2NaO5S2[1]

Mechanism of Action and Biological Activity

This compound functions as an inhibitor of both PHLPP1 and PHLPP2.[3] Its primary mechanism involves targeting the PP2C phosphatase domain of these enzymes.[1][2] By inhibiting PHLPP, this compound prevents the dephosphorylation of key downstream targets, most notably the serine/threonine kinase Akt. This inhibition leads to the activation of Akt signaling pathways, which are crucial for cell survival, proliferation, and growth.[1][2]

The inhibitory effect of this compound has been observed in various cell types. For instance, it has been shown to activate Akt in neurons.[1][2] In COS-7 cells, this compound demonstrated an IC50 of 70 μM for the inhibition of PHLPP, as measured by the increase in Akt phosphorylation.[2]

Experimental Applications and Protocols

This compound has been utilized in a range of in vitro and in vivo studies to probe the function of PHLPP and its downstream signaling.

In Vitro Studies in Chondrocytes

Recent research has highlighted the potential of this compound in promoting cartilage regeneration, making it a compound of interest for osteoarthritis research.[4]

Objective: To investigate the effect of this compound on chondrocyte proliferation and matrix production.

Methodology:

  • Cell Culture: ATDC5 cells are seeded at a density of 5 x 10^5 cells/well in a six-well plate and incubated overnight in DMEM supplemented with 10% FBS and 1% antibiotic/antimycotic.[3]

  • Chondrogenesis Induction: The medium is replaced with DMEM supplemented with 2% FBS, ITS (Insulin-Transferrin-Selenium), 0.05 mg/mL ascorbic acid, and 10 μM β-glycerophosphate to promote chondrogenesis.[4]

  • Treatment: this compound is added to the culture medium at a concentration of 25 μM. A vehicle control (0.05% DMSO) is run in parallel.[3][4] Media is changed every three days.[4]

  • Analysis: After the desired treatment period, cells are collected for RNA or protein extraction to analyze markers of chondrogenesis such as glycosaminoglycan (GAG), Sox9, proteoglycan 4, and collagen 2 production.[4]

Pharmacokinetic Studies in Mice

Understanding the in vivo behavior of this compound is crucial for its development as a potential therapeutic agent.

Objective: To determine the pharmacokinetic profile of this compound in mice.

Methodology:

  • Animal Model: Male C57Bl/6J mice are used for the study.[4]

  • Drug Administration: this compound is administered via intravenous injection at concentrations of 1.0, 2.5, or 5.0 mg/kg.[4]

  • Sample Collection: Blood samples are collected at various time points over 48 hours, starting within one minute of injection.[4]

  • Analysis: The concentration of this compound in the plasma is quantified using Liquid Chromatography/Mass Spectrometry (LC/MS).[4] In vivo studies have shown that this compound is detectable in the bloodstream for up to eight to ten hours after intravenous injection and exhibits a higher volume of distribution compared to similar compounds.[4]

Signaling Pathway and Experimental Workflow

The inhibitory action of this compound on PHLPP directly impacts the Akt signaling pathway. The following diagrams illustrate this relationship and a typical experimental workflow for studying the effects of this compound.

NSC45586_Signaling_Pathway This compound This compound PHLPP PHLPP1/2 This compound->PHLPP inhibits Akt_P Akt (Active) PHLPP->Akt_P dephosphorylates Downstream Downstream Cellular Effects (e.g., Proliferation, Survival) Akt_P->Downstream Akt Akt (Inactive) Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment Cell_Culture 1. Cell Seeding (e.g., ATDC5) Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Analysis 4. Analysis (Western Blot, GAG Assay) Incubation->Analysis Animal_Model 1. Animal Model (e.g., C57Bl/6J Mice) Injection 2. IV Injection (this compound) Animal_Model->Injection Blood_Collection 3. Timed Blood Sampling Injection->Blood_Collection LCMS 4. LC/MS Analysis Blood_Collection->LCMS

References

An In-depth Technical Guide to PHLPP Inhibitors: Focus on NSC45586

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP) inhibitors, with a particular focus on the well-characterized compound NSC45586. PHLPP isoforms (PHLPP1 and PHLPP2) are key regulators of critical cell signaling pathways, including the PI3K/Akt and ERK pathways, and have emerged as promising therapeutic targets in various diseases, including cancer, neurodegenerative disorders, and osteoarthritis. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes the cellular pathways and experimental workflows involved.

Core Concepts: PHLPP Function and Inhibition

PHLPPs are a family of serine/threonine phosphatases that act as crucial negative regulators of cell survival and proliferation.[1] Their primary mechanism of action involves the dephosphorylation and subsequent inactivation of key signaling kinases. Notably, PHLPP1 and PHLPP2 exhibit isoform-specific regulation of the Akt kinase family; PHLPP1 preferentially dephosphorylates Akt2 and Akt3, while PHLPP2 targets Akt1 and Akt3.[2][3][4] This dephosphorylation occurs at the hydrophobic motif (Ser473 on Akt1), a critical step for Akt inactivation.[2] By inactivating Akt, PHLPPs suppress downstream signaling that promotes cell survival, growth, and proliferation.

Small molecule inhibitors of PHLPP, such as this compound and NSC117079, have been identified and characterized. These compounds typically target the catalytic PP2C phosphatase domain of both PHLPP1 and PHLPP2.[5][6] By inhibiting PHLPP activity, these molecules lead to a sustained phosphorylation and activation of Akt, thereby promoting cell survival and offering therapeutic potential in diseases characterized by excessive apoptosis or insufficient cell growth.[7]

Quantitative Data on PHLPP Inhibitors

The following tables summarize the available quantitative data for the most well-studied PHLPP inhibitors, this compound and NSC117079.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (µM)Inhibition TypeAssay SubstrateReference
This compoundPHLPP23.70 ± 0.06Non-competitivepNPP[7]
NSC117079PHLPP25.45 ± 0.05Non-competitivepNPP[7]
This compoundPHLPP1/2Not specified--[6][8]
NSC117079PHLPP1/2Not specified--[9]

Note: While both inhibitors are described as non-selective for PHLPP1 and PHLPP2, specific IC50 values for PHLPP1 are not consistently reported in the literature.

Table 2: Cellular Activity of PHLPP Inhibitors

CompoundEffectCell LineIC50 (µM)Reference
This compoundInhibition of Akt (Ser473) dephosphorylationCOS7~70[5][7]
NSC117079Inhibition of Akt (Ser473) dephosphorylationCOS7~30[5][7]
This compoundReduced cell viabilityDU145Not specified[10]
This compoundReduced cell viabilityPC3Not specified[10]

Table 3: Pharmacokinetic Properties of PHLPP Inhibitors in Mice

CompoundDoseHalf-life (t½) in PlasmaVolume of Distribution (VD)EliminationReference
This compound1.0, 2.5, 5.0 mg/kg (IV)3.5 - 6 hoursHighNot detected in urine after 8h[11]
NSC1170791.0, 2.5, 5.0 mg/kg (IV)~1 hourLowExcreted in urine within 4h[11]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

PHLPP_Akt_Signaling_Pathway cluster_activation Akt Activation cluster_regulation PHLPP Regulation cluster_outcome Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (inactive) PIP3->Akt pAkt_T308 p-Akt (T308) PDK1->pAkt_T308 Phosphorylates mTORC2 mTORC2 pAkt_S473 p-Akt (S473) (fully active) mTORC2->pAkt_S473 Phosphorylates Downstream Downstream Effectors (e.g., GSK3β, FOXO1) pAkt_S473->Downstream Activates Apoptosis Apoptosis pAkt_S473->Apoptosis Inhibits PHLPP PHLPP1/2 PHLPP->pAkt_S473 Dephosphorylates This compound This compound This compound->PHLPP Inhibits Survival Cell Survival, Growth, Proliferation Downstream->Survival ERK_Pathway Ras/Raf/MEK/ERK Pathway PHLPP_ERK PHLPP1 PHLPP_ERK->ERK_Pathway Inhibits

Caption: PHLPP-Akt Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-total Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Protein Levels analysis->end

Caption: Experimental Workflow for Western Blot Analysis.

TUNEL_Assay_Workflow start Start: Cell/Tissue Preparation fixation Fixation (e.g., 4% Paraformaldehyde) start->fixation permeabilization Permeabilization (e.g., Triton X-100 or Proteinase K) fixation->permeabilization tdt_labeling TdT-mediated dUTP Nick End Labeling permeabilization->tdt_labeling detection Signal Detection (Fluorescence Microscopy) tdt_labeling->detection analysis Image Analysis & Quantification of Apoptosis detection->analysis end End: Apoptotic Index analysis->end

Caption: Experimental Workflow for TUNEL Assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PHLPP inhibitors.

In Vitro PHLPP Phosphatase Activity Assay

This protocol is adapted from a colorimetric assay used for purified PHLPP enzymes.[11]

Materials:

  • Purified recombinant PHLPP1 or PHLPP2 enzyme

  • Assay Buffer: 100 mM Tricine (pH 7.5), 100 mM NaCl, 4 mM DTT, 0.02 mg/mL BSA

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • PHLPP inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and the desired concentration of pNPP (e.g., 8 mM).

  • In a 96-well plate, add 125 µL of the reaction mixture to each well.

  • Add the PHLPP inhibitor at various concentrations to the test wells. Include a DMSO vehicle control.

  • To initiate the reaction, add 1 µM of the purified PHLPP enzyme to each well. For background control wells, add buffer instead of the enzyme.

  • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 405 nm over time at 23°C. The slope of the absorbance versus time plot is proportional to the enzyme activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to assess the effect of PHLPP inhibitors on Akt phosphorylation in cultured cells.[3][12]

Materials:

  • Cultured cells of interest

  • PHLPP inhibitor (e.g., this compound)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of the PHLPP inhibitor or vehicle (DMSO) for the desired time (e.g., 30 minutes to 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of Akt phosphorylation is expressed as the ratio of phospho-Akt to total Akt.

TUNEL Assay for Apoptosis Detection

This protocol provides a general workflow for the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect apoptosis in cells or tissue sections.[13][14][15]

Materials:

  • Cells or tissue sections fixed on slides

  • Fixation Solution: 4% Paraformaldehyde in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in 0.1% sodium citrate (B86180) (for cells) or Proteinase K (for tissues)

  • TUNEL Reaction Mixture: TdT enzyme and fluorescently labeled dUTPs in reaction buffer

  • Wash Buffer (e.g., PBS)

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Adherent cells: Grow cells on coverslips, treat as required, and then fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Tissue Sections: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections with 4% paraformaldehyde.

  • Permeabilization:

    • For cells, incubate with Permeabilization Solution for 2-15 minutes on ice.

    • For tissue sections, treat with Proteinase K for 10-20 minutes at room temperature.

  • TUNEL Reaction:

    • Wash the samples with PBS.

    • Incubate the samples with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light. Include a negative control (reaction mixture without TdT enzyme) and a positive control (pre-treatment with DNase I to induce DNA breaks).

  • Washing and Counterstaining:

    • Wash the samples thoroughly with PBS to remove unincorporated nucleotides.

    • Mount the coverslips or slides with mounting medium containing DAPI to visualize all cell nuclei.

  • Imaging and Analysis:

    • Visualize the samples using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green fluorescence in the nuclei, while all nuclei will be stained blue by DAPI.

    • The apoptotic index can be calculated as the percentage of TUNEL-positive cells relative to the total number of cells.

Glycosaminoglycan (GAG) Assay in Chondrocyte Cultures

This protocol is for the quantification of sulfated glycosaminoglycans (GAGs) released into the culture medium or present in the cell matrix of chondrocytes, a common application for studying the effects of PHLPP inhibitors in cartilage biology.[16][17]

Materials:

  • Chondrocyte culture medium or cell lysates

  • 1,9-dimethylmethylene blue (DMB) dye solution

  • Chondroitin (B13769445) sulfate (B86663) standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 525 nm

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the chondroitin sulfate standard in PBS to generate a standard curve (e.g., 0 to 50 µg/mL).

  • Sample Preparation: Collect the chondrocyte culture medium or prepare cell lysates. If necessary, dilute the samples with PBS to fall within the range of the standard curve.

  • Assay:

    • Add 100 µL of each standard and sample to the wells of a 96-well plate in triplicate.

    • Add 100 µL of the DMB dye solution to all wells.

  • Measurement: Immediately read the absorbance at 525 nm using a microplate reader. The color reaction is rapid and can fade, so readings should be taken within 5 minutes.

  • Calculation: Subtract the blank absorbance from all readings. Plot the standard curve and determine the concentration of GAGs in the samples by interpolating from the standard curve. The results are typically expressed as µg of GAG per mL of medium or per µg of total protein in cell lysates.

Conclusion

PHLPP inhibitors, exemplified by this compound, represent a valuable class of tool compounds for dissecting the roles of the PHLPP/Akt signaling axis in health and disease. Their ability to modulate fundamental cellular processes such as survival and proliferation underscores their therapeutic potential. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying biology. Further research into the development of more potent and isoform-selective PHLPP inhibitors will undoubtedly open new avenues for therapeutic intervention in a wide range of pathological conditions.

References

The Interplay of NSC45586 and FOXO1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule NSC45586 and its modulatory effects on the Forkhead Box O1 (FOXO1) transcription factor. This compound is primarily recognized as an inhibitor of the PH Domain and Leucine-rich Repeat Protein Phosphatase (PHLPP) family, which are key negative regulators of the Akt signaling pathway. The relationship between this compound and FOXO1 is complex, involving both the canonical PHLPP/Akt signaling axis and potentially other, less understood mechanisms. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows to facilitate further research and drug development efforts.

Core Signaling Pathway: PHLPP, Akt, and FOXO1

The canonical signaling pathway initiated by PHLPP inhibition provides a foundational context for understanding the effects of this compound. PHLPP isoforms (PHLPP1 and PHLPP2) are phosphatases that directly dephosphorylate and inactivate the serine/threonine kinase Akt.[1] Akt, in turn, is a primary negative regulator of FOXO1. When active, Akt phosphorylates FOXO1 at key serine/threonine residues, leading to its association with 14-3-3 proteins, subsequent exclusion from the nucleus, and eventual proteasomal degradation.[2][3][4] This prevents FOXO1 from binding to DNA and transcribing its target genes, which are involved in processes like apoptosis and cell cycle arrest.

This compound, by inhibiting PHLPP, is expected to increase Akt phosphorylation and activity.[5][6] Consequently, this should lead to an increase in FOXO1 phosphorylation and a decrease in its transcriptional activity.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound PHLPP PHLPP1/2 This compound->PHLPP Inibition Akt Akt PHLPP->Akt Dephosphorylation (Inactivation) FOXO1_nuc FOXO1 (Nucleus) Active Akt->FOXO1_nuc Phosphorylation FOXO1_cyto FOXO1 (Cytoplasm) Inactive FOXO1_nuc->FOXO1_cyto Nuclear Exclusion Target_Genes Target Gene Transcription FOXO1_nuc->Target_Genes Activation G This compound This compound PHLPP PHLPP1/2 This compound->PHLPP Inhibition Unknown Unknown Mechanism This compound->Unknown Akt Akt PHLPP->Akt Dephosphorylation Cellular_Response Cellular Response Akt->Cellular_Response Parallel Effects FOXO1_Expression FOXO1 Protein Expression FOXO1_Expression->Cellular_Response Unknown->FOXO1_Expression Upregulation G A Cell Culture & This compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Protein Separation) C->D E Membrane Transfer (PVDF) D->E F Blocking (5% Milk in TBST) E->F G Primary Antibody Incubation (Anti-FOXO1) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescence Detection (ECL) H->I J Data Analysis (Densitometry) I->J

References

Methodological & Application

Application Notes and Protocols for NSC45586 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NSC45586 is a small molecule inhibitor of the PH domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2).[1] These phosphatases act as key negative regulators of important cellular signaling pathways, including the Akt and Protein Kinase C (PKC) cascades. By inhibiting PHLPP1/2, this compound promotes the phosphorylation and activation of their downstream targets, leading to a range of cellular effects. These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, with a focus on its application in chondrocyte and nucleus pulposus cell models. The provided protocols and data will guide researchers in designing and executing experiments to investigate the biological roles of PHLPP inhibition with this compound.

Mechanism of Action

This compound targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2. This inhibition leads to an increase in the phosphorylation of key downstream signaling molecules. Within 30 minutes of treatment in chondrocytes, this compound has been shown to increase the phosphorylation of Akt2 at Ser474 and PKC at Ser660.[1] Interestingly, it does not appear to affect the phosphorylation of Erk1/2, which is not a direct substrate of PHLPP1/2.[1] Beyond direct phosphatase inhibition, this compound also reduces the transcript and protein levels of PHLPP1 and PHLPP2, suggesting a multi-faceted mechanism to sustain the activation of its downstream pathways.[1] Recent studies have also indicated that this compound treatment can lead to an increase in the protein expression of the transcription factor FOXO1 in nucleus pulposus cells, suggesting a potential role for this transcription factor in mediating the effects of PHLPP inhibition.[2]

Signaling Pathway Diagram

NSC45586_Signaling_Pathway This compound This compound PHLPP1_2 PHLPP1/2 This compound->PHLPP1_2 pAkt p-Akt (S474) PHLPP1_2->pAkt dephosphorylates pPKC p-PKC (S660) PHLPP1_2->pPKC dephosphorylates Akt Akt Akt->pAkt phosphorylation PKC PKC PKC->pPKC phosphorylation FOXO1 FOXO1 pAkt->FOXO1 regulates SOX9 SOX9 pAkt->SOX9 regulates Catabolic_Genes Catabolic Gene Expression (MMP13) pAkt->Catabolic_Genes Cell_Viability Cell Viability and Proliferation pAkt->Cell_Viability Apoptosis Apoptosis pAkt->Apoptosis Anabolic_Genes Anabolic Gene Expression (COL2A1, ACAN, PRG4) FOXO1->Anabolic_Genes SOX9->Anabolic_Genes Matrix_Synthesis Matrix Synthesis Anabolic_Genes->Matrix_Synthesis Matrix_Degradation Matrix Degradation Catabolic_Genes->Matrix_Degradation

Caption: this compound inhibits PHLPP1/2, leading to increased phosphorylation of Akt and PKC, which in turn modulates downstream targets like FOXO1 and SOX9 to regulate gene expression related to cell survival and matrix metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound in cell culture experiments.

Table 1: IC50 Value of this compound

ParameterCell TypeValueReference
Promotion of chondrocyte maturation and matrix synthesisPrimary Mouse Chondrocytes4 µM[1][3]

Table 2: Effects of this compound on Gene Expression in Chondrocytes

GeneEffectTreatment ConditionsFold Change/ObservationReference
Sox9Upregulation25 µM this compound, 6-9 daysSignificantly increased[3]
Col2a1Upregulation25 µM this compound, 6-9 daysSignificantly increased[3]
AcanUpregulationNot specifiedIncreased expression[4]
Prg4Upregulation25 µM this compound, 6-9 daysSignificantly increased[3]
Mmp13Downregulation25 µM this compound, 6-9 daysDecreased[1][3]
Phlpp1Downregulation25 µM this compound, 6-9 daysDecreased[1]
Phlpp2Downregulation25 µM this compound, 6-9 daysDecreased[1]

Table 3: Effects of this compound on Protein Phosphorylation and Expression

Protein TargetEffectTreatment ConditionsFold Change/ObservationReference
p-Akt2 (Ser474)Increased phosphorylation25 µM this compound, 30 min2- to 6-fold increase[1]
p-PKC (Ser660)Increased phosphorylation25 µM this compound, 30 min2- to 6-fold increase[1]
p-Erk1/2No change25 µM this compound, 30 minNo significant change[1]
PHLPP1Decreased expression25 µM this compound, 6-9 days~50-70% lower[4]
PHLPP2Decreased expression25 µM this compound, 6-9 days~50-70% lower[4]
FOXO1Increased expressionNot specifiedIncreased protein expression[2][5]

Experimental Protocols

General Guidelines
  • Compound Handling: this compound is typically dissolved in DMSO to prepare a stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Cell Culture: The choice of cell line will depend on the research question. This compound has been primarily studied in chondrocytes and nucleus pulposus cells. Standard cell culture conditions (e.g., 37°C, 5% CO2) should be maintained.

  • Controls: Always include a vehicle control (DMSO-treated cells) in every experiment. Positive controls for specific assays (e.g., a known inducer of apoptosis) are also recommended.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture treatment This compound Treatment (various concentrations and time points) cell_culture->treatment harvest Cell Harvesting treatment->harvest viability_apoptosis Cell Viability & Apoptosis Assays (e.g., MTT, Annexin V) harvest->viability_apoptosis protein_analysis Protein Analysis (Western Blot for p-Akt, etc.) harvest->protein_analysis gene_expression Gene Expression Analysis (qPCR for SOX9, MMP13, etc.) harvest->gene_expression data_analysis Data Analysis and Interpretation viability_apoptosis->data_analysis protein_analysis->data_analysis gene_expression->data_analysis end End data_analysis->end

Caption: A general workflow for studying the effects of this compound on cultured cells, from treatment to downstream analysis.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., primary chondrocytes, ATDC5 cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Vehicle (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Vehicle (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treat cells with the desired concentrations of this compound or vehicle for the chosen duration.

  • Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.

  • Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Protein Phosphorylation and Expression

This protocol details the detection of phosphorylated and total protein levels of key signaling molecules.

Materials:

  • Cells of interest

  • Cell culture plates

  • This compound stock solution (in DMSO)

  • Vehicle (DMSO)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary and secondary antibodies (see Table 4)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Plate cells and treat with this compound or vehicle as described in previous protocols. For phosphorylation studies, a short treatment time (e.g., 30 minutes) is recommended. For total protein expression, longer time points (e.g., 24-72 hours) may be necessary.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • To analyze multiple proteins, the membrane can be stripped and re-probed with another primary antibody. It is recommended to probe for the phosphorylated protein first, then strip and probe for the total protein. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

Table 4: Recommended Antibodies for Western Blotting

Primary AntibodyHostDilutionSupplier (Example Catalog #)
Phospho-Akt (Ser473)Rabbit1:1000Cell Signaling Technology (#9271)[6][7]
Total AktRabbit1:1000Cell Signaling Technology (#9272)[8][9][10]
Phospho-PKC (pan) (βII Ser660)Rabbit1:500-1:2000Sigma-Aldrich (SAB5700370)[11], Thermo Fisher Scientific (PA5-97368)[2]
Total PKCRabbitVariesVarious
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)Rabbit1:1000Cell Signaling Technology (#9101)[12]
Total p44/42 MAPK (Erk1/2)Rabbit1:1000Cell Signaling Technology (#9102)[13]
PHLPP1Rabbit1:500-1:1000Thermo Fisher Scientific (PA5-75679)[14], Merck Millipore (07-1341)[15]
PHLPP2Rabbit1:2000-1:10000Novus Biologicals (NB100-1812)[16], Abcam (ab227673)
FOXO1Rabbit1:1000Cell Signaling Technology (#2880)[17], Proteintech (18592-1-AP)[18]
β-ActinMouse1:5000Various
GAPDHRabbit1:5000Various

Note: Optimal antibody dilutions should be determined empirically by the user.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of target genes.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Vehicle (DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers (see Table 5)

  • qPCR instrument

Procedure:

  • Treat cells with this compound or vehicle for the desired time.

  • Extract total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction by mixing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target and reference genes.

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable reference gene (e.g., GAPDH, ACTB).

Table 5: Validated qPCR Primer Sequences

GeneSpeciesForward Primer (5'-3')Reverse Primer (5'-3')Reference
SOX9 HumanCAGCCAAGTGAAGCTGACATCCTGATGTGACAAAGCTGTCCOriGene (HP200327)[19]
MouseTBDTBD
MMP13 HumanTBDTBD
MouseTBDTBD
COL2A1 HumanGCTGGTGAAGAAGGCAAACGAGCCATCTTGACCTGGGAATCCAC[18]
MouseTBDTBD
ACAN HumanTBDTBD
MouseTBDTBD
PHLPP1 HumanTBDTBD
MouseTBDTBD
PHLPP2 HumanTBDTBD
MouseTBDTBD
GAPDH HumanGTGGTCTCCTCTGACTTCAACACTCTTCCTCTTGTGCTCTTGCT[20]
MouseAACTTTGGCATTGTGGAAGGCACATTGGGGGTAGGAACAC[20]

TBD: To be determined. Researchers should design and validate primers or use commercially available validated primer sets.

Conclusion

This compound is a valuable tool for investigating the roles of PHLPP1 and PHLPP2 in various cellular processes. These application notes and protocols provide a framework for conducting cell culture experiments with this inhibitor. By carefully designing experiments and utilizing the provided methodologies, researchers can further elucidate the therapeutic potential of targeting PHLPP phosphatases in various diseases. It is important to note that while these protocols are based on published literature, optimization of specific conditions, such as compound concentrations and antibody dilutions, may be necessary for different cell types and experimental setups.

References

Application Notes and Protocols for NSC45586 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC45586 is a small molecule inhibitor of the Pleckstrin Homology (PH) domain and Leucine-rich Repeat Protein Phosphatases (PHLPP1 and PHLPP2).[1][2] These phosphatases are critical negative regulators of the PI3K/Akt signaling pathway, a key cascade involved in cell survival, proliferation, and metabolism. By inhibiting PHLPP1/2, this compound promotes the phosphorylation and activation of Akt, making it a valuable tool for studying the roles of this signaling pathway in various cellular processes. These application notes provide a summary of reported in vitro concentrations and detailed protocols for key experimental assays.

While this compound has been primarily investigated in the context of chondrocyte maturation and neuroprotection, its mechanism of action suggests potential applications in other areas, including cancer research, where the PI3K/Akt pathway is frequently dysregulated. However, to date, no specific studies detailing the effects of this compound on cancer cell lines, including IC50 values or specific protocol adaptations, are publicly available. The following data and protocols are based on existing research in non-cancer models and provide a foundational framework for future investigations.

Data Presentation

The following table summarizes the reported concentrations of this compound used in various in vitro studies. It is important to note that the optimal concentration will vary depending on the cell type, assay, and experimental conditions.

Cell TypeAssayConcentrationOutcome
Primary Mouse ChondrocytesChondrocyte Maturation4 µM (IC50)Promoted chondrocyte maturation and matrix synthesis.
ATDC5 CellsGene Expression25 µMIncreased Pth1r mRNA and protein expression.[1]
Primary Immature ChondrocytesGene Expression25 µMIncreased Pth1r mRNA and protein expression.[1]
Human Nucleus Pulposus (NP) CellsCell Viability100 µMIncreased cell viability and expression of anabolic markers.
Primary Rat Cortical NeuronsNeuroprotection50 µMProvided neuroprotection against staurosporine-induced injury.

Signaling Pathway

This compound inhibits PHLPP1 and PHLPP2, leading to the activation of the Akt signaling pathway. The diagram below illustrates this mechanism.

PHLPP_AKT_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Phosphorylates (Thr308) pAKT p-Akt (Active) AKT->pAKT Phosphorylation (Ser473) Downstream Downstream Effectors pAKT->Downstream Activates PHLPP PHLPP1/2 PHLPP->pAKT Dephosphorylates (Inhibits) This compound This compound This compound->PHLPP Inhibits

Caption: Mechanism of this compound action on the PHLPP/Akt signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound. These are general protocols and should be optimized for your specific cell type and experimental setup.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

MTT_Workflow A Seed cells in 96-well plate (5,000-10,000 cells/well) B Incubate for 24h A->B C Treat with this compound (0.1-100 µM) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Western Blot for Phospho-Akt (Ser473)

This protocol is for detecting the activation of Akt following this compound treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 30 minutes to 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-Akt or anti-total Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize phospho-Akt levels to total Akt.

Western_Blot_Workflow A Cell treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation (p-Akt, Total Akt) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Analysis I->J

Caption: Workflow for Western blot analysis of phospho-Akt.

Chondrocyte Micromass Culture

This protocol is for inducing and assessing chondrocyte differentiation.

Materials:

  • Primary chondrocytes or a chondrogenic cell line (e.g., ATDC5)

  • Chondrogenic medium (DMEM/F12, 10% FBS, ITS supplement, ascorbic acid, dexamethasone)

  • This compound stock solution

  • 24-well culture plates

  • Alcian Blue staining solution

Procedure:

  • Cell Preparation:

    • Resuspend cells in chondrogenic medium at a high density (e.g., 1 x 10⁷ cells/mL).

  • Micromass Plating:

    • Carefully pipette 10-20 µL droplets of the cell suspension into the center of each well of a 24-well plate.

    • Incubate for 2 hours in a humidified incubator to allow cell aggregation.

    • Gently add 500 µL of chondrogenic medium containing the desired concentration of this compound or vehicle control to each well.

  • Culture and Treatment:

    • Culture the micromasses for up to 21 days, changing the medium every 2-3 days.

  • Assessment of Chondrogenesis:

    • Wash the micromasses with PBS.

    • Fix with 4% paraformaldehyde for 30 minutes.

    • Stain with 1% Alcian Blue solution overnight at room temperature.

    • Wash with distilled water and visualize the sulfated proteoglycan-rich matrix.

    • Quantify the staining by extracting the dye with 6 M guanidine (B92328) hydrochloride and measuring the absorbance at 620 nm.

Micromass_Workflow A Prepare high-density cell suspension B Pipette 10-20 µL droplets into 24-well plate A->B C Incubate for 2h for aggregation B->C D Add chondrogenic medium with this compound C->D E Culture for up to 21 days D->E F Fix and stain with Alcian Blue E->F G Visualize and quantify F->G

Caption: Workflow for chondrocyte micromass culture.

References

Application Notes and Protocols for NSC45586 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and use of NSC45586 stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a selective inhibitor of the PH domain and leucine-rich repeat protein phosphatase (PHLPP) family of protein phosphatases, specifically targeting PHLPP1 and PHLPP2.[1][2] These application notes and protocols are intended to ensure accurate and reproducible experimental results.

Summary of Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 412.38 g/mol [1]
Solubility in DMSO 82 mg/mL (198.84 mM)[1]
Recommended Storage (Powder) 3 years at -20°C[1]
Recommended Storage (Stock Solution in DMSO) 1 year at -80°C, 1 month at -20°C[1]
In Vitro Concentration Typically 25 µM for cell-based assays[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use fresh, anhydrous DMSO as its hygroscopic nature can reduce the solubility of the compound.[1]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.12 mg of this compound (Molecular Weight = 412.38 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, if you weighed 4.12 mg, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication or warming the solution to 37°C can aid in dissolution.[3]

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

  • Store: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Application of this compound in a Cell-Based Assay

This protocol provides a general guideline for treating adherent cells with this compound. The final concentration and incubation time should be optimized for your specific cell line and experimental design.

Materials:

  • Cells of interest (e.g., ATDC5 cells)[1]

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.[1]

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in a complete cell culture medium to the desired final concentration. For example, to achieve a final concentration of 25 µM from a 10 mM stock, dilute the stock solution 1:400 in the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as was used for the this compound treatment. This is crucial to account for any effects of the solvent on the cells.

  • Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).[1]

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as protein extraction for Western blotting or RNA extraction for qPCR.

Signaling Pathway and Experimental Workflow

This compound functions by inhibiting PHLPP1 and PHLPP2, which are phosphatases that dephosphorylate and inactivate the protein kinase Akt.[2] By inhibiting PHLPP, this compound leads to the activation of Akt, which can then phosphorylate its downstream targets, influencing cellular processes such as proliferation and survival.[2][4]

NSC45586_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_Targets activates/inhibits PHLPP PHLPP1/2 PHLPP->pAkt dephosphorylates This compound This compound This compound->PHLPP inhibits Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Targets->Cellular_Response

Caption: this compound inhibits PHLPP, leading to increased Akt phosphorylation and downstream signaling.

Stock_Solution_Workflow A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -80°C or -20°C E->F

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols for NSC45586 Treatment of Primary Rat Cortical Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NSC45586, a selective inhibitor of Pleckstrin Homology Domain and Leucine-Rich Repeat Protein Phosphatase (PHLPP), in the context of primary rat cortical neuron cultures. This document details its mechanism of action, neuroprotective effects, and provides detailed protocols for its application in in vitro studies.

Application Notes

Background: this compound is a small molecule inhibitor of PHLPP, with selectivity for both PHLPP1 and PHLPP2 isoforms.[1] PHLPPs are a family of protein phosphatases that negatively regulate cell survival pathways by dephosphorylating and inactivating pro-survival kinases such as Akt.[2][3] By inhibiting PHLPP, this compound promotes the activation of these survival pathways, making it a compound of interest for neuroprotection research.

Mechanism of Action in Neurons: In primary rat cortical neurons, this compound exerts its effects by inhibiting the PP2C phosphatase domain of PHLPP.[2] This inhibition leads to a dose-dependent increase in the phosphorylation of Akt at the Serine 473 residue (pAkt-S473), a key step in the activation of the Akt signaling pathway which is critical for promoting neuronal survival.[3] Studies have shown that a 50 µM concentration of this compound can effectively alter PHLPP signaling in these neurons.[2][4]

Neuroprotective Properties: this compound has demonstrated significant neuroprotective effects in models of neuronal injury. Specifically, in primary rat cortical neurons subjected to staurosporine (B1682477) (STS)-induced apoptosis, co-treatment with this compound has been shown to significantly enhance cell viability.[2][3][4] This protective effect is observed with 24-hour co-incubation of the compound with the neurotoxic agent.[3][4]

Limitations: Researchers should be aware that this compound has been observed to bind strongly to albumin present in cell culture media.[2][4] This interaction may influence its effective concentration and bioavailability in in vitro systems and raises considerations for its potential in vivo applications. Furthermore, its physicochemical properties suggest it may have poor permeability across the blood-brain barrier.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies involving this compound treatment of primary rat cortical neurons.

Table 1: Dose-Response of this compound on Akt Phosphorylation

Concentration of this compoundEffect on IGF-1-induced pAkt-S473Optimal ConcentrationReference
Increasing dosesDose-dependently augmented phosphorylation50 µM[3]

Table 2: Neuroprotective Effects of this compound against Staurosporine (STS)-Induced Injury

This compound ConcentrationSTS ConcentrationTreatment DurationOutcomeReference
50 µMNot specifiedNot specifiedAltered PHLPP signaling and neuroprotection[2][4]
50 µMNot specified24 hoursModerately protected against injury (CellTiterBlue assay)[3]
200 µM50 nM24 hoursIncreased number of live cells (Calcein AM assay)[3]

Experimental Protocols

Protocol 1: Primary Rat Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rats.[2]

Materials:

  • Timed-pregnant Sprague Dawley rat (E18-19)

  • Neurobasal Medium

  • B27 Supplement

  • L-glutamine

  • Penicillin-Streptomycin

  • Cytosine β-D-arabinofuranoside hydrochloride (Ara-C)

  • Poly-D-Lysine

  • Sterile dissection tools

  • Sterile conical tubes and culture plates

Procedure:

  • Prepare culture plates by coating with Poly-D-Lysine overnight, followed by washing with sterile water.

  • Euthanize the pregnant rat according to approved institutional animal care and use committee protocols.

  • Aseptically dissect the cortices from E18-19 embryos in a sterile dissection medium.

  • Mechanically dissociate the cortical tissue by gentle trituration in Neurobasal medium.

  • Seed the dissociated neurons onto the prepared 96-well plates at a density of 1.5 x 10^5 cells/well in Neurobasal medium supplemented with B27 and L-glutamine.[2]

  • On day in vitro (DIV) 3, add 8 µM Ara-C to the culture medium to inhibit the proliferation of non-neuronal cells.[2]

  • Perform a half-media exchange on DIV 6.

  • Cultures are typically ready for experimental use on DIV 9.[2]

Protocol 2: this compound Treatment for Signaling Studies

This protocol is designed to assess the effect of this compound on neuronal signaling pathways, such as Akt phosphorylation.[3]

Procedure:

  • On DIV 9, replace the culture medium with fresh Neurobasal medium without the B27 supplement.

  • Incubate the neurons for 2 hours to achieve a state of supplement starvation.

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution to the desired final concentrations in the supplement-free Neurobasal medium.

  • Add the this compound-containing medium to the neurons and incubate for 35 minutes.

  • For studies involving growth factors, add the growth factor (e.g., 50 ng/ml IGF-1) during the this compound treatment period.[3]

  • Following incubation, lyse the cells and collect the protein lysates for downstream analysis (e.g., Western blotting for pAkt-S473).

Protocol 3: Neuroprotection Assay with Staurosporine-Induced Injury

This protocol details a method to evaluate the neuroprotective capacity of this compound against apoptosis induced by staurosporine.[2][3]

Procedure:

  • On DIV 9, prepare the treatment media. Collect half of the media from each well (conditioned media) and mix it with an equal volume of fresh Neurobasal/B27 medium.[2]

  • Prepare the following treatment groups in the prepared media:

    • Vehicle control (e.g., 0.5% DMSO)[2]

    • Staurosporine only (e.g., 150 nM)[2]

    • This compound only (e.g., 50 µM)

    • This compound + Staurosporine

  • Add 100 µL of the respective treatment media to each well.

  • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • On DIV 10, assess cell viability using a suitable assay, such as the CellTiter-Blue Viability Assay or by staining with Calcein AM.[3]

Visualizations

NSC45586_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF-1R IGF-1 Receptor Akt Akt IGF-1R->Akt Activates This compound This compound PHLPP PHLPP This compound->PHLPP Inhibits pAkt pAkt (S473) (Active) PHLPP->pAkt Dephosphorylates Akt->pAkt Phosphorylation Survival Neuronal Survival pAkt->Survival Promotes IGF-1 IGF-1 IGF-1->IGF-1R Binds

Caption: this compound signaling pathway in primary rat cortical neurons.

Experimental_Workflow_Neuroprotection cluster_culture Neuron Culture cluster_analysis Analysis Culture Primary Rat Cortical Neurons (E18-19 embryos) Seeding Seed at 1.5e5 cells/well Culture->Seeding Growth Culture for 9 DIV Seeding->Growth STS Induce Injury (Staurosporine) Growth->STS NSC Treat with this compound Growth->NSC Viability Assess Cell Viability (e.g., CellTiter-Blue) STS->Viability NSC->Viability

Caption: Experimental workflow for the neuroprotection assay.

References

Application Notes and Protocols for Determining NSC45586 Incubation Time for Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the optimal incubation time of NSC45586, a selective inhibitor of PH domain and leucine-rich repeat protein phosphatase (PHLPP), for the induction of Akt phosphorylation. As this compound inhibits PHLPP, the phosphatase responsible for dephosphorylating and inactivating Akt, its application is expected to result in a rapid increase in phosphorylated Akt (p-Akt). This document outlines the relevant signaling pathway, a detailed protocol for a time-course experiment to identify the peak p-Akt response, and a standardized western blot procedure for the analysis. The provided methodologies are intended to assist researchers in accurately assessing the pharmacodynamic effects of this compound on the PI3K/Akt signaling pathway.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Akt, also known as Protein Kinase B (PKB), is a key serine/threonine kinase in this pathway. Its activation is a multi-step process that includes phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). PHLPP (PH domain and leucine-rich repeat protein phosphatase) isoforms 1 and 2 are key negative regulators of this pathway, directly dephosphorylating and inactivating Akt.

This compound is a small molecule inhibitor that selectively targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2. By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt, leading to its sustained activation. This makes this compound a valuable tool for studying the physiological roles of PHLPP and a potential therapeutic agent in diseases characterized by dysregulated Akt signaling. Determining the precise incubation time required for this compound to elicit a maximal increase in Akt phosphorylation is critical for accurate in vitro studies.

Signaling Pathway

This compound treatment leads to the inhibition of PHLPP1/2. This prevents the dephosphorylation of Akt at its activating phosphorylation sites (Ser473 and Thr308), resulting in an accumulation of active, phosphorylated Akt. Activated Akt can then phosphorylate a multitude of downstream substrates, promoting cell survival and growth.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates (T308) pAkt p-Akt (Active) Akt->pAkt mTORC2 phosphorylates (S473) Downstream Downstream Effectors pAkt->Downstream Activates PHLPP PHLPP1/2 PHLPP->pAkt Dephosphorylates This compound This compound This compound->PHLPP Inhibits

Figure 1: this compound inhibits PHLPP, leading to increased Akt phosphorylation.

Quantitative Data Summary

The following table summarizes the reported incubation times and concentrations of this compound used to achieve Akt phosphorylation in different cell types.

Cell TypeConcentrationIncubation TimeEffectReference
ChondrocytesNot Specified30 minutesIncreased Akt2 phosphorylation[1]
Neurons50 µM35 minutesPotentiated IGF-1-induced Akt activation[2][3]

Based on this data, an initial time-course experiment is recommended to determine the optimal incubation time in the specific cell system being used. A suggested starting point is to test time points around 30-35 minutes.

Experimental Protocols

Time-Course Experiment for Optimal Incubation Time

This protocol is designed to identify the time point of maximal Akt phosphorylation following this compound treatment.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

Procedure:

  • Cell Seeding: Plate cells in multi-well plates to achieve 70-80% confluency at the time of the experiment.

  • Serum Starvation (Optional): To reduce basal levels of Akt phosphorylation, serum-starve the cells for 2-4 hours prior to treatment.

  • This compound Treatment: Treat cells with a final concentration of 50 µM this compound. Include a vehicle-treated control (e.g., DMSO). Incubate for a series of time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Cell Lysis:

    • Following incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Western Blot Analysis: Proceed with the western blot protocol as described below.

Western Blot Protocol for Phospho-Akt (Ser473)

Materials:

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.

Experimental Workflow

The following diagram illustrates the key steps in determining the effect of this compound on Akt phosphorylation.

cluster_prep I. Sample Preparation cluster_wb II. Western Blot cluster_analysis III. Data Analysis A 1. Cell Culture B 2. This compound Treatment (Time Course) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer D->E F 6. Blocking E->F G 7. Primary Antibody (p-Akt) F->G H 8. Secondary Antibody G->H I 9. Detection H->I J 10. Strip & Re-probe (Total Akt) I->J K 11. Densitometry J->K L 12. Normalize p-Akt to Total Akt K->L

Figure 2: Workflow for Akt phosphorylation analysis upon this compound treatment.

Data Presentation and Interpretation

Quantitative data from the western blot analysis should be presented in a clear, tabular format. Densitometry should be performed to quantify the band intensities. The intensity of the phospho-Akt band should be normalized to the intensity of the total Akt band for each time point. The results should be plotted as fold change in p-Akt/total Akt ratio relative to the vehicle-treated control. The time point showing the highest fold change represents the optimal incubation time for this compound to induce Akt phosphorylation in the specific experimental system.

References

Application Notes and Protocols for In Vivo Studies of NSC45586

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo studies with NSC45586, a small molecule inhibitor of Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP). The following sections detail its mechanism of action, pharmacokinetic properties, and established protocols for in vivo administration, drawing from preclinical research.

Mechanism of Action

This compound functions as an inhibitor of PHLPP1 and PHLPP2, which are key phosphatases in cellular signaling. By inhibiting PHLPP, this compound modulates the phosphorylation status of several downstream targets, primarily within the PI3K/Akt signaling pathway. This inhibition leads to increased phosphorylation and activation of Akt and Protein Kinase C (PKC). The activation of these kinases promotes cell survival and proliferation while inhibiting apoptosis. Specifically, PHLPP dephosphorylates the hydrophobic motif of Akt, S6 Kinase, and PKC, leading to their inactivation and, in the case of PKC, degradation.[1] PHLPP can also activate the pro-apoptotic kinase Mst1 by dephosphorylating it.[1] Therefore, inhibition of PHLPP by this compound is expected to suppress Mst1 activity.

Data Presentation: Quantitative In Vivo Data

The following tables summarize the available quantitative data from in vivo and ex vivo studies involving this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Parameter1.0 mg/kg2.5 mg/kg5.0 mg/kg
Administration Route IntravenousIntravenousIntravenous
Animal Model Male C57Bl/6J miceMale C57Bl/6J miceMale C57Bl/6J mice
Half-life (t½) 4 - 6 hours4 - 6 hours4 - 6 hours
Detection in Bloodstream Up to 8 - 10 hoursUp to 8 - 10 hoursUp to 8 - 10 hours
Volume of Distribution (VD) 261 - 376 L/kg261 - 376 L/kg261 - 376 L/kg

Data sourced from a study involving intravenous injection in male C57Bl/6J mice. The high volume of distribution suggests that this compound is lipophilic and distributes extensively into tissues.[2][3]

Table 2: In Vivo and Ex Vivo Dosage and Administration of this compound

Study TypeAnimal ModelAdministration RouteDosage/ConcentrationVehicleKey Findings
In Vivo 4-week-old male C57Bl/6J miceIntra-articular injection8 µM (3 µL volume)SalineIncreased articular cartilage area one week after injection.[2]
Ex Vivo 5-month-old wildtype mice (tail IVDs)Organ culture100 µMCulture mediumPreserved notochordal cell morphology and suppressed apoptosis.

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in Mice

This protocol is based on pharmacokinetic studies conducted in C57Bl/6J mice.

1. Materials:

  • This compound
  • Vehicle for formulation (e.g., a mixture of N,N-Dimethylacetamide, Propylene glycol, and Polyethylene (B3416737) Glycol 400, or other suitable solvent for lipophilic compounds)
  • Sterile saline (0.9% NaCl)
  • Male C57Bl/6J mice
  • Insulin syringes with 28-30 gauge needles
  • Animal balance

2. Formulation Preparation (General Guidance):

  • Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. A suitable vehicle is required for intravenous administration.
  • A common approach for poorly soluble compounds is to first dissolve them in an organic solvent like DMSO or N,N-Dimethylacetamide and then dilute with other vehicles such as polyethylene glycol (PEG) and saline. A novel vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been described for preclinical intravenous screening of poorly soluble small molecules.[4]
  • Example Formulation Steps:
  • Dissolve the required amount of this compound in the primary organic solvent.
  • Sequentially add the other vehicle components while vortexing to ensure a clear solution.
  • The final concentration should be calculated to deliver the desired dose in an appropriate injection volume (typically 5-10 mL/kg for mice).
  • It is critical for the researcher to determine the optimal, non-toxic vehicle and concentration for their specific experimental needs.

3. Dosing and Administration:

  • Weigh each mouse to accurately calculate the injection volume.
  • Doses ranging from 1.0 to 5.0 mg/kg have been documented for pharmacokinetic studies.[2][3]
  • Administer the this compound formulation via slow intravenous injection into the tail vein.
  • Monitor the animals for any adverse reactions during and after the injection.

4. Sample Collection for Pharmacokinetic Analysis:

  • Collect blood samples at various time points post-injection (e.g., 1 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 10h).
  • Process the blood to obtain plasma and store at -80°C until analysis.
  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

Protocol 2: Intra-articular Administration of this compound in a Mouse Model of Osteoarthritis

This protocol is adapted from a study investigating the effects of this compound on articular cartilage.[2]

1. Materials:

  • This compound
  • Sterile saline (0.9% NaCl)
  • 4-week-old male C57Bl/6J mice
  • Hamilton syringe (50 µL) with a 30-gauge needle
  • Anesthetics (e.g., isoflurane)
  • Surgical clippers and disinfectant

2. Formulation Preparation:

  • Dissolve this compound in sterile saline to a final concentration of 8 µM.
  • Ensure the solution is sterile, for example, by using a 0.22 µm syringe filter.

3. Dosing and Administration:

  • Anesthetize the mice using a standard protocol.
  • Shave the hair around the knee joint and disinfect the area.
  • Flex the knee and insert the 30-gauge needle into the intra-articular space.
  • Slowly inject a single 3 µL volume of the 8 µM this compound solution.
  • Administer a single injection of saline to the contralateral knee as a vehicle control.

4. Post-injection Monitoring and Analysis:

  • Monitor the animals for recovery from anesthesia and any signs of distress.
  • Euthanize the mice at the desired endpoint (e.g., one week post-injection).[2]
  • Dissect the knee joints and fix them in 4% paraformaldehyde for histological analysis.
  • Process the joints for paraffin (B1166041) embedding, sectioning, and staining (e.g., Safranin O) to assess cartilage structure.

Mandatory Visualizations

Signaling Pathway of this compound

NSC45586_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K This compound This compound PHLPP PHLPP1/2 This compound->PHLPP Inhibition Akt Akt PHLPP->Akt de-P PKC PKC PHLPP->PKC de-P & Degradation Mst1 Mst1 PHLPP->Mst1 de-P (activates) PI3K->Akt P CellSurvival Cell Survival & Proliferation Akt->CellSurvival PKC->CellSurvival Apoptosis Apoptosis Mst1->Apoptosis

Caption: this compound inhibits PHLPP, leading to increased Akt and PKC activity and reduced Mst1-mediated apoptosis.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis animal Male C57Bl/6J Mice weigh Weigh Animals animal->weigh inject Intravenous Injection (Tail Vein) weigh->inject formulate Prepare this compound Formulation (1.0, 2.5, or 5.0 mg/kg) formulate->inject blood_collection Collect Blood at Multiple Time Points (0-10h) inject->blood_collection plasma Process Blood to Obtain Plasma blood_collection->plasma lcms LC-MS/MS Analysis plasma->lcms pk_calc Calculate Pharmacokinetic Parameters lcms->pk_calc

Caption: Workflow for determining the pharmacokinetic profile of this compound in mice following intravenous administration.

Logical Relationship for Intra-articular Study

IA_Study_Logic cluster_treatment Treatment Groups cluster_analysis Analysis start 4-week-old C57Bl/6J Mice treatment_group Intra-articular Injection (Right Knee) 8 µM this compound in Saline start->treatment_group control_group Intra-articular Injection (Left Knee) Saline (Vehicle) start->control_group endpoint Endpoint at 1 Week treatment_group->endpoint control_group->endpoint histology Histological Analysis of Knee Joints endpoint->histology cartilage_area Measure Articular Cartilage Area histology->cartilage_area

Caption: Logical flow of an in vivo study evaluating the effect of intra-articular this compound on mouse cartilage.

References

Application Notes and Protocols for NSC45586 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC45586 is a small molecule inhibitor of the Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatases (PHLPP1 and PHLPP2)[1][2]. These phosphatases are key negative regulators of the PI3K/Akt signaling pathway, a cascade frequently dysregulated in various diseases, including cancer and osteoarthritis[1][3]. By inhibiting PHLPP, this compound leads to increased phosphorylation and activation of Akt and Protein Kinase C (PKC), thereby promoting cell survival and other downstream effects[2][3]. These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models based on published literature, including pharmacokinetic data and detailed experimental protocols. While current research has focused on its utility in cartilage and intervertebral disc regeneration, the central role of the PI3K/Akt pathway in oncology suggests a potential, yet unexplored, application in cancer research.

Data Presentation

Quantitative In Vivo Data for this compound in Mouse Models

The following tables summarize the available quantitative data for this compound administration in C57Bl/6J mice.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Male C57Bl/6J Mice [2][4]

Dosage (mg/kg)Half-life (t½) (hours)Volume of Distribution (VD) (L/kg)
1.04 - 6261 - 376
2.54 - 6261 - 376
5.04 - 6261 - 376

Table 2: Efficacy of this compound in Mouse Models of Cartilage and Intervertebral Disc Health [2][5]

Mouse ModelAdministration RouteDosageTreatment SchedulePrimary OutcomeResult
4-week-old male C57Bl/6J miceIntra-articular8 µM (3 µL injection)Single injectionArticular cartilage area10-15% increase one week post-injection[2]
5-month-old wildtype mice (ex vivo tail IVD organ culture)In culture medium100 µMTreatment during cultureNucleus pulposus cell morphology and apoptosisPreservation of vacuolated notochordal cell morphology and suppression of apoptosis[5][6]

Signaling Pathway

NSC45586_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruits PDK1->Akt_inactive Phosphorylates (Thr308) Akt_active p-Akt (active) (Ser473) Akt_inactive->Akt_active Phosphorylation (Ser473) Downstream_Effectors Downstream Effectors (e.g., FOXO1, mTOR) Akt_active->Downstream_Effectors Activates PHLPP PHLPP1/2 PHLPP->Akt_active Dephosphorylates (Inhibits) This compound This compound This compound->PHLPP Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Promotes

Experimental Protocols

Protocol 1: Intravenous Administration of this compound

This protocol is based on pharmacokinetic studies conducted in C57Bl/6J mice[2][4].

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO, or a formulation with Carboxymethylcellulose-sodium (CMC-Na))

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Mouse restrainer

  • Warming lamp or pad (optional, for tail vein dilation)

  • 70% ethanol

Procedure:

  • Formulation Preparation:

    • This compound is soluble in DMSO[2]. For in vivo use, a stock solution in DMSO can be prepared and then further diluted in a sterile vehicle such as saline to minimize DMSO toxicity.

    • For oral administration, a homogeneous suspension can be prepared in CMC-Na (e.g., 5 mg/mL)[2]. While not documented for intravenous use, similar suspension principles may apply for other routes if solubility is a concern. A thorough formulation development and safety assessment is crucial.

  • Animal Preparation:

    • Acclimatize C57Bl/6J mice to the housing conditions for at least one week.

    • Weigh each mouse to accurately calculate the injection volume.

    • Place the mouse in a suitable restrainer.

    • If necessary, warm the tail using a warming lamp or pad to dilate the lateral tail veins.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Load the syringe with the calculated volume of the this compound formulation.

    • Carefully insert the needle, bevel up, into one of the lateral tail veins.

    • Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Follow the experimental timeline for blood collection or tissue harvesting. For pharmacokinetic studies, blood can be collected at various time points (e.g., 1 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr)[2].

Protocol 2: Intra-articular Administration of this compound

This protocol is for studying the effects of this compound on articular cartilage in mice[2].

Materials:

  • This compound

  • Sterile saline

  • 50 µL Hamilton syringe with a 30-gauge needle

  • Anesthesia (e.g., isoflurane)

  • Clippers and disinfectant swabs

  • Mouse positioning stage

Procedure:

  • Formulation Preparation:

    • Prepare an 8 µM solution of this compound in sterile saline.

  • Animal Preparation:

    • Anesthetize a 4-week-old C57Bl/6J mouse using isoflurane.

    • Shave the hair around the knee joint and disinfect the skin.

    • Position the mouse on its side with the knee flexed at a 90-degree angle.

  • Injection:

    • Load the Hamilton syringe with 3 µL of the 8 µM this compound solution.

    • Insert the needle into the joint space through the patellar tendon.

    • Slowly inject the solution into the intra-articular space.

    • Withdraw the needle and allow the mouse to recover from anesthesia on a warming pad.

  • Post-injection Care and Analysis:

    • Monitor the mouse for any signs of distress or inflammation at the injection site.

    • House the mice for the desired experimental duration (e.g., one week).

    • At the experimental endpoint, euthanize the mice and dissect the knee joints for histological analysis (e.g., Safranin O staining) to assess cartilage structure[2].

Experimental Workflow for a Hypothetical Cancer Study

Experimental_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Animal_Acclimatization Immunodeficient Mice Acclimatization Animal_Acclimatization->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Criteria Met Monitoring->Endpoint Harvest Tumor & Tissue Harvest Endpoint->Harvest Analysis IHC, Western Blot, etc. Harvest->Analysis

Application in Oncology (Hypothetical)

While no in vivo studies of this compound in cancer models have been identified in the reviewed literature, its mechanism of action warrants investigation. The PI3K/Akt pathway is a cornerstone of cancer cell proliferation and survival. However, because PHLPP is often considered a tumor suppressor, its inhibition by this compound could potentially promote tumor growth. Conversely, in cancers where PHLPP has an oncogenic role (e.g., through regulation of PKC or Myc), this compound could be therapeutic[3].

Considerations for a Pilot Oncology Study:

  • Mouse Model: Use immunodeficient mice (e.g., NSG or nude mice) for xenograft studies with human cancer cell lines.

  • Cell Line Selection: Choose cell lines with known alterations in the PI3K/Akt pathway or where PHLPP has a suspected oncogenic function.

  • Administration Route and Dose: Based on existing data, intravenous administration at doses of 1-5 mg/kg could be a starting point. An oral formulation with CMC-Na might also be explored[2].

  • Toxicity Assessment: Closely monitor mice for signs of toxicity, including body weight loss, changes in behavior, and any signs of organ damage at necropsy. The lipophilic nature and high volume of distribution of this compound suggest potential for tissue accumulation[2].

  • Efficacy Endpoints: Measure tumor growth inhibition, changes in survival, and target engagement (e.g., p-Akt levels in tumor tissue).

Given the potential for opposing effects depending on the cancer context, initial studies should be small, well-controlled, and include robust pharmacodynamic and toxicity assessments.

References

NSC45586 solubility and stability in media

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: NSC45586

Topic: this compound Solubility and Stability in Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a selective inhibitor of the PH domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2)[1]. These phosphatases act as negative regulators of the Akt signaling pathway, a crucial pathway involved in cell survival, growth, and proliferation[2][3][4]. By inhibiting PHLPP1/2, this compound leads to an increase in the phosphorylation and activation of Akt, making it a valuable tool for studying the physiological and pathological roles of this signaling cascade[5][6]. This document provides detailed information on the solubility and stability of this compound in various solvents and culture media, along with protocols for its preparation and use in experimental settings.

Physicochemical Properties
  • Molecular Formula: C₂₀H₁₇N₆NaO₃

  • Molecular Weight: 412.38 g/mol

  • CAS Number: 6300-44-3

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. It is important to note that for aqueous solutions, the sodium salt form of this compound shows improved solubility. The data presented below is crucial for the preparation of stock solutions and experimental media.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 82198.84Fresh, anhydrous DMSO is recommended as moisture can reduce solubility[1].
Water Insoluble-The free acid form is generally insoluble in water. The sodium salt has some aqueous solubility[1][7][8].
Ethanol Insoluble-[1][8]
CMC-NA ≥ 5-A homogeneous suspension can be prepared for in vivo oral administration[1][8].

Note: For the sodium salt of this compound (MedChemExpress HY-19820A), a solubility of 5 mg/mL in water (12.12 mM) can be achieved with ultrasonication and heating to 80°C[7].

Stability in Media

This compound has been demonstrated to be highly stable under standard cell culture conditions. A study using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) found no evidence of hydrolysis, oxidation, or other forms of degradation.

MediaSerum ConcentrationIncubation TimeTemperatureStability
Cell Culture Medium 10% FBS72 hours37°CHighly Stable[6].
Mouse Plasma -72 hours37°CHighly Stable[6].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired working concentration in cell culture media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for an 82 mg/mL stock, add 1 mL of DMSO to 82 mg of this compound).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.

  • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Assessment of this compound Stability in Cell Culture Media using LC-MS/MS

This protocol provides a general method for confirming the stability of this compound in a specific cell culture medium over a time course.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile multi-well plates (e.g., 24-well)

  • Humidified incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (ACN), cold, with an internal standard

  • Microcentrifuge

  • HPLC vials

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM).

  • Incubation: Add 1 mL of the this compound working solution to triplicate wells of a multi-well plate for each condition (with and without serum).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • Protein Precipitation and Extraction: To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard. This will precipitate proteins and extract the compound.

  • Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Transfer: Carefully transfer the supernatant to HPLC vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of this compound remaining at each time point.

  • Data Analysis: Determine the percentage of this compound remaining at each time point by normalizing the peak area to the peak area at time 0.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound. It inhibits PHLPP1 and PHLPP2, which are phosphatases that dephosphorylate and inactivate Akt. By inhibiting PHLPP, this compound promotes the phosphorylation and activation of Akt, leading to downstream cellular effects such as cell survival and proliferation.

NSC45586_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (inactive) PIP3->Akt recruits PDK1->Akt phosphorylates pAkt p-Akt (active) Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream activates PHLPP PHLPP1/2 PHLPP->pAkt dephosphorylates This compound This compound This compound->PHLPP inhibits Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: Mechanism of action of this compound in the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram outlines the workflow for assessing the stability of this compound in cell culture media.

Stability_Workflow Start Start: Prepare this compound Working Solution in Media Incubate Incubate at 37°C, 5% CO₂ Start->Incubate Collect Collect Aliquots at Time Points (0, 2, 8, 24, 48, 72h) Incubate->Collect Precipitate Protein Precipitation & Compound Extraction (Cold Acetonitrile + IS) Collect->Precipitate Centrifuge Centrifuge to Pellet Precipitated Proteins Precipitate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Quantify Quantify Remaining this compound (Normalize to Time 0) Analyze->Quantify End End: Determine Stability Profile Quantify->End

Caption: Workflow for assessing the stability of this compound in cell culture media.

References

Application Notes and Protocols: Analysis of Akt Phosphorylation Following NSC45586 Treatment by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a cornerstone of cellular regulation, governing essential processes such as cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent driver of tumorigenesis and therapeutic resistance, making it a critical target in cancer drug development.[1][2] Akt, a serine/threonine kinase, is a central node in this cascade. Its activation is a multi-step process, culminating in phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2, which is required for its full activation.[1][4][5]

One of the key negative regulators of Akt phosphorylation are the Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatases (PHLPP).[6][7] PHLPP isoforms (PHLPP1 and PHLPP2) directly dephosphorylate Akt at Ser473, thereby attenuating its activity.[6] NSC45586 has been identified as an inhibitor of PHLPP1 and PHLPP2.[8] By inhibiting PHLPP, this compound is expected to increase the phosphorylation of Akt, thereby modulating downstream signaling pathways.[6][7][9]

Western blotting is a fundamental and widely used technique to detect and quantify the phosphorylation status of proteins like Akt, providing a direct measure of the on-target effect of compounds like this compound.[10][11] This document provides a detailed protocol for performing a Western blot to analyze the levels of phosphorylated Akt (pAkt) at Ser473 in cultured cells following treatment with this compound.

Signaling Pathway and Experimental Rationale

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane. This allows for the subsequent phosphorylation and activation of Akt by PDK1 and mTORC2.[1][2] PHLPP acts as a critical negative regulator by dephosphorylating Akt at Ser473, thus terminating the signal. This compound inhibits PHLPP, which is expected to result in a sustained or increased level of pAkt (Ser473).

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt PDK1 PDK1 pAkt_T308 pAkt (Thr308) PDK1->pAkt_T308 phosphorylates mTORC2 mTORC2 pAkt_S473 pAkt (Ser473) (Fully Active) mTORC2->pAkt_S473 phosphorylates Downstream Downstream Signaling (Growth, Survival) pAkt_S473->Downstream PHLPP PHLPP1/2 PHLPP->pAkt_S473 dephosphorylates This compound This compound This compound->PHLPP

Figure 1: The PI3K/Akt signaling pathway and the inhibitory action of this compound on PHLPP.

Experimental Protocol

This protocol provides a general framework for the treatment of a cancer cell line with this compound and subsequent analysis of pAkt (Ser473) and total Akt levels by Western blot. Note: Optimal conditions, including cell seeding density, this compound concentration, and treatment duration, should be determined empirically for each cell line and experimental setup.

I. Cell Culture and Treatment
  • Cell Plating: Plate the chosen cancer cell line (e.g., PC-3, MCF-7) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

  • Cell Adhesion: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment (e.g., 10, 25, 50, 100 µM) and a time-course experiment (e.g., 30 minutes, 1, 2, 6, 24 hours) to identify the optimal treatment conditions.[6][8][9]

  • Cell Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound dose).

  • Incubation: Incubate the cells for the predetermined time period.

II. Protein Extraction
  • Cell Lysis: After the treatment period, place the culture plates on ice.

  • Washing: Aspirate the treatment medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to each well.[11][12]

  • Cell Scraping and Collection: Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.[2]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein, to a new pre-chilled tube.

III. Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.

  • Normalization: Based on the determined concentrations, normalize all samples with lysis buffer to ensure an equal protein concentration for loading in the Western blot.

IV. Western Blotting
  • Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of Akt, typically around 10%). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[11]

  • Blocking: After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can lead to high background when probing for phosphorylated targets.[10][11][12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[13]

  • Washing: The following day, wash the membrane three times for 5-10 minutes each with TBST.[1]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[1]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Perform chemiluminescent detection using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imaging system.

  • Stripping and Re-probing (for Total Akt): To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against total Akt. Alternatively, a parallel gel can be run and blotted for total Akt. It is crucial to detect the total target protein to normalize the phosphorylated protein levels.[14]

Western_Blot_Workflow start Start: Cell Culture & this compound Treatment lysis Cell Lysis with Phosphatase Inhibitors start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking (5% BSA in TBST) transfer->blocking pAkt_ab Primary Antibody Incubation (anti-pAkt Ser473) blocking->pAkt_ab wash1 Wash (TBST) pAkt_ab->wash1 sec_ab Secondary Antibody Incubation (HRP-conjugated) wash1->sec_ab wash2 Wash (TBST) sec_ab->wash2 detect Chemiluminescent Detection wash2->detect strip Stripping & Re-probing detect->strip totalAkt_ab Primary Antibody Incubation (anti-Total Akt) strip->totalAkt_ab analysis Data Analysis: (pAkt / Total Akt) strip->analysis Proceed to Analysis totalAkt_ab->wash1 Re-wash & Re-probe

References

Application Notes and Protocols for NSC45586 in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the PHLPP inhibitor, NSC45586, in in vitro neuroprotection assays. The information is compiled to guide researchers in determining the optimal concentration of this compound and in designing robust experimental workflows.

Introduction

This compound is a small molecule inhibitor of Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatase (PHLPP), with selectivity for both PHLPP1 and PHLPP2 isoforms.[1] By inhibiting PHLPP, this compound prevents the dephosphorylation and subsequent inactivation of the pro-survival kinase Akt.[2] This mechanism of action makes this compound a valuable tool for investigating neuroprotective strategies in various models of neuronal injury. Studies have demonstrated its efficacy in protecting primary rat cortical neurons from staurosporine-induced apoptosis.[3][4]

Quantitative Data Summary

The optimal concentration of this compound for neuroprotection is dependent on the specific experimental conditions, particularly the presence of albumin in the culture medium. The following table summarizes key quantitative data from dose-response studies.

ConcentrationExperimental ModelKey FindingsReference
50 µM Primary rat cortical neurons (albumin-free conditions)Optimal concentration for inducing Akt survival signaling (pAKT473 activation).[5]
50 µM Primary rat cortical neuronsModerately protected against staurosporine-induced injury as measured by CellTiterBlue viability assay.[5]
50 µM Mammalian cellsInhibited PHLPP signaling and was cytoprotective in a model of etoposide-induced cell death.[3][4]
200 µM Primary rat cortical neurons (in the presence of albumin)Significantly increased the number of live cells (measured by calcein (B42510) AM) after 24-hour staurosporine (B1682477) (50 nM) injury.[5][5]
25 µM ATDC5 cells and Primary immature chondrocytesIncreased Pth1r mRNA and protein expression.[1]

Note: The discrepancy between the optimal concentration for Akt activation (50 µM) and the most effective neuroprotective concentration in viability assays (200 µM) is likely due to the binding of this compound to albumin in the culture medium, which can reduce its effective concentration.[5] Researchers should consider this when designing their experiments and may need to optimize concentrations based on their specific cell culture conditions.

Signaling Pathway

The primary mechanism of this compound-mediated neuroprotection involves the inhibition of PHLPP, leading to the activation of the Akt signaling pathway.

NSC45586_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt PHLPP PHLPP1/2 pAkt->PHLPP Dephosphorylates Pro_Survival_Proteins Pro-Survival Proteins pAkt->Pro_Survival_Proteins Activates This compound This compound This compound->PHLPP Inhibits Apoptosis Apoptosis Pro_Survival_Proteins->Apoptosis Inhibits

Caption: this compound inhibits PHLPP, leading to sustained Akt phosphorylation and enhanced cell survival.

Experimental Protocols

This section provides a detailed protocol for a typical in vitro neuroprotection assay using this compound.

Materials
  • Primary neuronal cell culture (e.g., primary rat cortical neurons) or a relevant neuronal cell line (e.g., SH-SY5Y)

  • Neurobasal medium supplemented with B27

  • This compound (stock solution prepared in DMSO)

  • Neurotoxic insult (e.g., staurosporine, glutamate, or hydrogen peroxide)

  • Cell viability assay kit (e.g., CellTiter-Blue®, Calcein AM/Ethidium Homodimer-1)

  • 96-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

  • Plate reader for absorbance or fluorescence measurements

Experimental Workflow

Neuroprotection_Assay_Workflow Start Start Cell_Seeding 1. Seed Neuronal Cells in 96-well plate Start->Cell_Seeding Cell_Culture 2. Culture cells to desired confluency (e.g., DIV9 for primary neurons) Cell_Seeding->Cell_Culture Pre_treatment 3. Pre-treat with this compound (e.g., 50-200 µM for 1-24 hours) Cell_Culture->Pre_treatment Induce_Injury 4. Induce Neuronal Injury (e.g., Staurosporine for 24 hours) Pre_treatment->Induce_Injury Assess_Viability 5. Assess Cell Viability (e.g., CellTiter-Blue) Induce_Injury->Assess_Viability Data_Analysis 6. Analyze and Compare Data Assess_Viability->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro neuroprotection assay using this compound.

Detailed Protocol
  • Cell Seeding:

    • Seed primary neurons or neuronal cell lines in a 96-well plate at a density optimized for your specific cell type and assay duration.

    • For primary rat cortical neurons, culture for approximately 9 days in vitro (DIV9) before treatment.[3]

  • This compound Preparation and Pre-treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., a range from 10 µM to 200 µM).

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

    • Remove a portion of the old media from the cells and replace it with the media containing the different concentrations of this compound or vehicle.

    • The pre-treatment duration can vary. A 24-hour co-treatment with the injury-inducing agent has been shown to be effective.[5]

  • Induction of Neuronal Injury:

    • Following the pre-treatment period, introduce the neurotoxic agent. For example, to model apoptosis, staurosporine can be added at a final concentration of 50-150 nM.[3][5]

    • Incubate the cells for a period sufficient to induce significant cell death in the control group (e.g., 24 hours for staurosporine).

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using a suitable method.

    • CellTiter-Blue® Assay: Follow the manufacturer's instructions to measure the metabolic activity of viable cells.

    • Calcein AM/Ethidium Homodimer-1 Staining: This allows for the visualization and quantification of live (green fluorescence) and dead (red fluorescence) cells.

  • Data Analysis:

    • Quantify the results from the viability assay.

    • Normalize the data to the untreated control group (considered 100% viability).

    • Compare the viability of cells treated with this compound and the neurotoxic agent to the group treated with the neurotoxic agent alone to determine the neuroprotective effect.

    • Perform statistical analysis to determine the significance of the observed effects.

Considerations and Troubleshooting

  • Albumin Binding: As noted, this compound can bind to albumin in the culture medium, potentially reducing its bioavailability.[3][5] If using serum-containing media or B27 supplement (which contains bovine serum albumin), higher concentrations of this compound may be required to observe a neuroprotective effect. Consider performing initial dose-response experiments in albumin-free media to determine the optimal concentration for target engagement (e.g., Akt phosphorylation) before moving to more complex culture conditions.

  • Solubility: this compound is soluble in DMSO.[1] Ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all experimental groups to avoid solvent-induced toxicity.

  • Toxicity: At very high concentrations, this compound may exhibit off-target effects or cytotoxicity. It is crucial to perform a dose-response curve to identify the optimal therapeutic window that provides neuroprotection without inducing toxicity.

  • Cell Type Specificity: The optimal concentration and treatment conditions may vary between different neuronal cell types. It is recommended to optimize the protocol for the specific cell model being used.

  • Pharmacokinetics: For researchers considering in vivo studies, it is important to note that this compound is lipophilic and has a high volume of distribution in vivo.[6] Another PHLPP inhibitor, NSC117079, has been shown to have a more favorable pharmacokinetic profile.[6]

References

Troubleshooting & Optimization

Technical Support Center: NSC45586 and Akt Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address the issue of not observing expected Akt activation after treatment with NSC45586.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on Akt activation?

A1: this compound is an inhibitor of the PHLPP (Pleckstrin Homology Domain and Leucine-Rich Repeat Protein Phosphatase) family of enzymes, specifically targeting the PP2C phosphatase domain of PHLPP1 and PHLPP2.[1][2][3] The primary role of PHLPP is to dephosphorylate and thereby inactivate Akt (also known as Protein Kinase B). By inhibiting PHLPP, this compound is expected to prevent the dephosphorylation of Akt, leading to an accumulation of phosphorylated, active Akt (p-Akt).[4] This has been observed in several cell types, including neurons and chondrocytes.[4][5]

Q2: I treated my cells with this compound but do not see an increase in phospho-Akt. What are the potential reasons?

A2: This is a multifaceted issue that can stem from biological context, compound handling, or technical aspects of the detection method. Below are the most common causes:

  • Cell-Type Specificity: The effect of this compound is highly cell-type dependent. While it has been shown to activate Akt in neurons, researchers have also reported a lack of Akt activation in other primary cells like rat cardiac myocytes and astrocytes.[4] Your cell line may not have the specific PHLPP isoform that is sensitive to this compound or may have compensatory mechanisms that suppress Akt activation.

  • Suboptimal Compound Concentration and Treatment Time: The effect of this compound on Akt phosphorylation is dose-dependent. In cortical neurons, the optimal concentration for potentiating IGF-1-induced Akt activation was found to be 50 µM, with a decreased effect at higher concentrations.[4][6] Furthermore, the activation can be rapid; for instance, an increase in p-Akt2 was seen within 30 minutes in chondrocytes.[5] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.

  • Low Basal Akt Activity: this compound inhibits a phosphatase, so its effect is most visible when there is a baseline level of Akt phosphorylation to preserve. If your cells have very low basal PI3K/Akt signaling (e.g., after serum starvation), the effect of inhibiting a phosphatase alone may be too subtle to detect. In such cases, this compound is better used to potentiate the effects of a known Akt activator, such as Insulin or IGF-1.[6]

  • Interference from Media Components: It has been observed that albumin can bind to this compound, potentially reducing its effective concentration and interfering with its ability to activate Akt, especially at lower doses.[4] If your culture medium contains a high concentration of albumin (e.g., from Bovine Serum Albumin or supplements like B27), consider conducting experiments under reduced-serum or albumin-free conditions for the duration of the treatment.

  • Technical Issues with Western Blotting: Detecting phosphorylated proteins can be challenging. Common technical pitfalls include:

    • Active Phosphatases in Lysate: Failure to use a lysis buffer containing a fresh and potent cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) can lead to rapid dephosphorylation of p-Akt during sample preparation.[7]

    • Incorrect Blocking Agent: Milk, a common blocking agent, contains the phosphoprotein casein, which can cause high background when using phospho-specific antibodies. Using 5% Bovine Serum Albumin (BSA) in TBST is highly recommended for blocking.[8][9]

    • Insufficient Protein Load: Phosphorylated proteins are often low in abundance. You may need to load a higher amount of total protein (e.g., 30-50 µg) per lane than for more abundant proteins.[7]

    • Suboptimal Antibodies: Ensure your primary and secondary antibodies are validated for the application and used at the optimal dilution. Always run a parallel blot for Total Akt to confirm that the overall protein level is unchanged and to normalize the p-Akt signal.[9]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound as reported in the literature.

Cell TypeConcentrationTreatment TimeObserved Effect on AktReference
Primary Rat Cortical Neurons10-100 µM35 minutesDose-dependent increase in basal p-Akt (Ser473).[4][4]
Primary Rat Cortical Neurons10-100 µM35 minutesPotentiated IGF-1-induced p-Akt (Ser473), optimal at 50 µM.[4][6][4][6]
Primary Mouse ChondrocytesNot specified30 minutesTwo to six-fold increase in p-Akt2.[5][5]

Visualizations

Signaling Pathway

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol GF Growth Factor (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates (Thr308) Akt->pAkt Other kinases (e.g., mTORC2) Phosphorylate (Ser473) pAkt->Akt Dephosphorylates Response Cell Survival, Growth, Proliferation pAkt->Response Promotes PHLPP PHLPP PHLPP->Akt Inactivates This compound This compound This compound->PHLPP Inhibits

References

problems with NSC45586 solubility in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NSC45586, with a focus on addressing challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of the Pleckstrin Homology (PH) domain and Leucine-rich Repeat Protein Phosphatase (PHLPP).[1][2] It specifically targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[2] By inhibiting PHLPP, this compound can lead to the activation of Akt, a key protein in cell signaling pathways that regulate cell growth, proliferation, and survival.[2][3]

Q2: What are the known solubility properties of this compound?

This compound is sparingly soluble in aqueous solutions. It is reported to be insoluble in both water and ethanol.[1] However, it is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] The sodium salt of this compound exhibits some solubility in water with specific preparation methods.[3]

Q3: Is this compound stable in experimental conditions?

Yes, studies have shown that this compound is highly stable in cell culture medium containing 10% Fetal Bovine Serum (FBS) and in mouse plasma for up to 72 hours at 37°C, with no significant degradation observed.[4][5]

Troubleshooting Guide: this compound Solubility Issues

This guide provides step-by-step solutions to common problems encountered when preparing this compound solutions for in vitro and in vivo experiments.

Problem 1: Precipitate forms when preparing aqueous working solutions from a DMSO stock.

  • Cause: this compound is poorly soluble in aqueous media. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution.

  • Solution:

    • Prepare a high-concentration stock solution in fresh, high-quality DMSO. A concentration of up to 82 mg/mL (198.84 mM) in DMSO has been reported.[1] Ensure the DMSO is not moisture-absorbent, as this can reduce solubility.[1]

    • Perform a serial dilution. Instead of a single large dilution, perform several smaller, stepwise dilutions into your final aqueous buffer or cell culture medium.

    • Vortex gently between dilutions. This helps to ensure the compound is evenly dispersed.

    • Consider the final DMSO concentration. Ensure the final concentration of DMSO in your experiment is low enough to not affect your biological system (typically <0.5%).

Problem 2: Difficulty dissolving this compound sodium salt in water.

  • Cause: Even the sodium salt of this compound may not readily dissolve in water at room temperature.

  • Solution:

    • Use heat and sonication. It has been reported that this compound sodium can be dissolved in water at a concentration of 5 mg/mL by warming the solution to 80°C and using ultrasonication.[3]

    • Filter sterilize the final solution. After dissolving, it is recommended to filter the solution through a 0.22 µm filter to sterilize it and remove any remaining particulates before use in cell culture.[3]

Problem 3: Inconsistent results in cell-based assays.

  • Cause: Poor solubility can lead to an inaccurate final concentration of the compound in your assay, resulting in variability.

  • Solution:

    • Visually inspect your working solutions. Before adding to cells, ensure there is no visible precipitate. If precipitate is present, you may need to optimize your dilution strategy.

    • Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[3] Aliquoting the stock solution is recommended.[1]

    • Validate the final concentration. If feasible, use analytical methods like HPLC to confirm the concentration of this compound in your final working solution.

Data Presentation

Table 1: Solubility of this compound and its Sodium Salt

CompoundSolventSolubilityMethod
This compoundDMSO82 mg/mL (198.84 mM)N/A
This compoundWaterInsolubleN/A
This compoundEthanolInsolubleN/A
This compound SodiumWater5 mg/mL (12.12 mM)Ultrasonic and warming to 80°C

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDurationNotes
Powder-20°C3 yearsFrom date of receipt
Stock Solution in DMSO-80°C1 yearAliquot to avoid repeated freeze-thaw cycles
Stock Solution in DMSO-20°C1 monthAliquot to avoid repeated freeze-thaw cycles
Stock Solution in Water (Sodium Salt)-80°C6 monthsSealed storage, away from moisture
Stock Solution in Water (Sodium Salt)-20°C1 monthSealed storage, away from moisture

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for an 82 mg/mL stock, add 1 mL of DMSO to 82 mg of this compound).

  • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of this compound Sodium Salt Aqueous Solution

  • Weigh the desired amount of this compound sodium powder in a sterile, heat-resistant container.

  • Add the appropriate volume of sterile, purified water to achieve a concentration of 5 mg/mL.

  • Place the container in a sonicator water bath and heat to 80°C.

  • Sonicate until the compound is fully dissolved.

  • Allow the solution to cool to room temperature.

  • Filter the solution through a 0.22 µm sterile filter.

  • Use the solution immediately or aliquot and store at -20°C or -80°C.

Visualizations

NSC45586_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP3 PIP3 PDK1 PDK1 Akt_inactive Akt (inactive) PDK1->Akt_inactive This compound This compound PHLPP PHLPP1/2 This compound->PHLPP inhibition Akt_active Akt (active) p-Akt PHLPP->Akt_active dephosphorylation Downstream Downstream Signaling (Cell Survival, Growth) Akt_active->Downstream

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Start: Preparing this compound Solution Check_Solvent Aqueous or DMSO? Start->Check_Solvent Use_DMSO Use fresh, anhydrous DMSO for stock solution Check_Solvent->Use_DMSO DMSO Use_Na_Salt Use this compound Sodium Salt for aqueous solution Check_Solvent->Use_Na_Salt Aqueous Precipitate_Check Precipitate observed upon dilution? Use_DMSO->Precipitate_Check Heat_Sonication Apply heat (80°C) and sonication Use_Na_Salt->Heat_Sonication Serial_Dilution Perform serial dilutions into aqueous buffer Precipitate_Check->Serial_Dilution Yes Final_Check Solution clear? Precipitate_Check->Final_Check No Serial_Dilution->Final_Check Heat_Sonication->Final_Check Success Proceed with experiment Final_Check->Success Yes Failure Re-evaluate protocol, check compound purity Final_Check->Failure No

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: NSC45586 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PHLPP1/2 inhibitor, NSC45586.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the PH domain and leucine-rich repeat protein phosphatases (PHLPP) 1 and 2.[1][2] It targets the PP2C phosphatase domain of these enzymes.[2] By inhibiting PHLPP1/2, this compound prevents the dephosphorylation of key signaling proteins, leading to the activation of pro-survival pathways. The primary downstream effect is an increase in the phosphorylation of Akt (at Ser473) and Protein Kinase C (PKC).[3][4]

Q2: What are the known on-target effects of this compound in cell-based assays?

A2: The primary on-target effect of this compound is the increased phosphorylation of PHLPP substrates, notably Akt and PKC, which can typically be observed within 30 minutes of treatment.[3] In specific cell types, such as chondrocytes, treatment with this compound has been shown to promote cell maturation and matrix production.[3] It has also been observed to increase the expression of genes like Pth1r in ATDC5 cells.[1] In nucleus pulposus cells from individuals with intervertebral disc degeneration, this compound has been shown to increase cell viability and the expression of KRT19, ACAN, and SOX9, while reducing the expression of MMP13.[5]

Q3: Does this compound have effects beyond direct phosphatase inhibition?

A3: Yes, studies have shown that in addition to its rapid effects on substrate phosphorylation, this compound can also lead to a reduction in the mRNA and protein levels of both PHLPP1 and PHLPP2.[3] This suggests a dual mechanism of action: acute inhibition of phosphatase activity and longer-term suppression of PHLPP expression.

Q4: What is a critical experimental parameter to consider when working with this compound in cell culture?

A4: A crucial factor to consider is the presence of serum in the culture medium. This compound has been reported to bind strongly to albumin, a major component of fetal bovine serum (FBS). This binding can significantly reduce the effective concentration of the inhibitor available to the cells, potentially leading to a diminished or variable cellular response.

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected cellular response to this compound.

This is a common issue that can arise from several factors related to the compound's properties and handling.

A Problem: Inconsistent/Weak Response B Check Serum Concentration in Media A->B F Check Compound Stability & Storage A->F J Verify Cell Line Responsiveness A->J C Hypothesis: Albumin Binding B->C D Action: Reduce Serum or Use Serum-Free Media C->D E Action: Increase this compound Concentration C->E G Hypothesis: Compound Degradation F->G H Action: Prepare Fresh Stock Solutions G->H I Action: Aliquot and Store at -80°C G->I K Hypothesis: Low PHLPP Expression J->K L Action: Confirm PHLPP1/2 Expression (WB/qPCR) K->L M Action: Use a Positive Control Cell Line K->M

Caption: Troubleshooting inconsistent this compound activity.

Possible Cause Suggested Solution
Serum Protein Binding This compound binds to albumin, reducing its effective concentration. 1. Reduce Serum: If your experimental design allows, reduce the serum concentration in your cell culture medium during treatment. 2. Serum-Free Media: For short-term experiments, consider treating cells in serum-free or low-serum media. 3. Increase Concentration: If serum is required, you may need to empirically determine a higher effective concentration of this compound.
Compound Instability Improper storage or handling can lead to degradation. 1. Fresh Stock: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1] 2. Proper Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C.
Low PHLPP Expression in Cells The target of this compound, PHLPP1/2, may not be sufficiently expressed in your cell line. 1. Verify Expression: Confirm the expression of PHLPP1 and PHLPP2 in your cells using Western blot or qPCR. 2. Positive Control: Include a cell line known to express high levels of PHLPP as a positive control.
Incorrect Dosage The concentration of this compound may be too low for your specific cell type and experimental conditions. 1. Dose-Response: Perform a dose-response experiment to determine the optimal concentration for your assay. Concentrations around 25 µM have been used in some cell lines.[1]
Issue 2: Unexpected changes in gene or protein expression unrelated to the Akt/PKC pathway.

While the primary targets of PHLPP are known, inhibition of this phosphatase can have broader downstream consequences.

This compound This compound PHLPP PHLPP1/2 This compound->PHLPP inhibits Akt Akt PHLPP->Akt dephosphorylates PKC PKC PHLPP->PKC dephosphorylates FOXO1 FOXO1 Akt->FOXO1 regulates Gene_Expression Altered Gene Expression Akt->Gene_Expression PKC->Gene_Expression FOXO1->Gene_Expression MMP13 MMP13 Gene_Expression->MMP13 e.g., reduces

Caption: Potential downstream effects of this compound.

Possible Explanation Verification and Control Experiments
Downregulation of PHLPP Expression As noted, this compound can decrease PHLPP1/2 mRNA and protein levels.[3] This could lead to compensatory changes in other signaling pathways. 1. Time-Course Analysis: Perform a time-course experiment to measure PHLPP1/2 mRNA and protein levels after this compound treatment.
Modulation of Transcription Factors Akt and PKC regulate numerous transcription factors. For example, this compound treatment has been shown to increase FOXO1 protein expression in nucleus pulposus cells.[5] 1. Transcription Factor Activity: Assess the phosphorylation status and cellular localization of key transcription factors downstream of Akt and PKC. 2. Rescue Experiments: Use siRNA or inhibitors to block the activity of downstream effectors to see if the unexpected phenotype is reversed.
Off-Target Effects While specific off-target kinase activities have not been widely published for this compound, it is a possibility with any small molecule inhibitor. 1. Use a Structural Analog: If available, use a structurally related but inactive analog of this compound as a negative control. 2. Alternative PHLPP Inhibitor: Use a structurally distinct PHLPP inhibitor (e.g., NSC117079) to see if it recapitulates the same phenotype.[3][5] 3. PHLPP Knockdown: Use siRNA or shRNA to deplete PHLPP1/2 and observe if this phenocopies the effects of this compound.

Experimental Protocols

Protocol 1: Assessment of Akt Phosphorylation in Response to this compound

This protocol is adapted from methodologies used in chondrocyte cell culture.[3]

1. Cell Seeding:

  • Seed cells (e.g., ATDC5) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[1]

  • Culture overnight in standard growth medium (e.g., DMEM with 10% FBS).[1]

2. Serum Starvation (Optional but Recommended):

  • To reduce background signaling and the impact of serum protein binding, replace the growth medium with serum-free or low-serum (0.5-1% FBS) medium for 2-4 hours prior to treatment.

3. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mM).[1]

  • Dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 25 µM).[1]

  • Add the this compound-containing medium to the cells. Include a vehicle control (DMSO only) at the same final concentration.

  • Incubate for the desired time. For assessing rapid phosphorylation events, a 30-minute incubation is often sufficient.[3]

4. Cell Lysis:

  • Aspirate the medium and wash the cells once with ice-cold PBS.

  • Lyse the cells directly in the well with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 4°C.

5. Western Blotting:

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.

Protocol 2: Analysis of Gene Expression Changes

This protocol is based on methods used to assess changes in gene expression in response to PHLPP inhibition.[1][3]

1. Cell Treatment:

  • Seed and treat cells with this compound or vehicle control as described in Protocol 1. For gene expression studies, a longer incubation period (e.g., 24 hours) is typically required.[1]

2. RNA Extraction:

  • Following treatment, wash the cells with PBS and lyse them using a suitable RNA lysis reagent (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

3. cDNA Synthesis:

  • Synthesize cDNA from an equal amount of total RNA using a reverse transcription kit with oligo(dT) or random primers.

4. Quantitative PCR (qPCR):

  • Prepare qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers for your gene of interest (e.g., PHLPP1, PHLPP2, or a downstream target) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.[3]

References

NSC45586 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other common challenges encountered during long-term experiments with NSC45586.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in long-term cell culture experiments?

A1: this compound has been demonstrated to be highly stable under standard in vitro culture conditions. Studies have shown no significant hydrolysis, oxidation, or other forms of degradation when incubated for 72 hours at 37°C in culture medium supplemented with 10% Fetal Bovine Serum (FBS).[1][2] It has also been found to be stable for 72 hours at 37°C in mouse plasma.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. For detailed storage recommendations for both powder and stock solutions, please refer to Table 1. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]

Q3: I'm observing lower than expected activity of this compound in my experiments. What could be the cause?

A3: Several factors could contribute to reduced activity. One key consideration is the potential for this compound to bind to albumin present in the culture medium.[4] This binding can reduce the effective concentration of the inhibitor available to the cells. Additionally, improper storage or handling of the compound can lead to degradation. Ensure that you are using fresh, high-quality DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce the solubility of this compound.[3]

Q4: Are there any known issues with the solubility of this compound?

A4: this compound is soluble in DMSO.[3] However, it is important to use fresh, anhydrous DMSO to prepare stock solutions, as the presence of water can negatively impact solubility.[3] If you are experiencing solubility issues, consider gently warming the solution and vortexing to aid in dissolution.

Q5: How does this compound exert its inhibitory effect?

A5: this compound is an inhibitor of the PH domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2).[3][5] It targets the PP2C phosphatase domain of these enzymes. By inhibiting PHLPP, this compound prevents the dephosphorylation of key signaling proteins, such as Akt, leading to their activation.[4][5]

Troubleshooting Guides

Issue: Inconsistent or weaker than expected results in long-term experiments.
Potential Cause Troubleshooting Steps
Degradation of this compound in working solutions Although stable for 72 hours, for experiments extending beyond this period, consider replenishing the culture medium with fresh this compound at regular intervals.
Binding to serum proteins If using serum-containing medium, consider reducing the serum concentration if experimentally feasible, or increasing the concentration of this compound to compensate for binding to albumin.[4] Alternatively, perform experiments in serum-free medium for a short duration, if compatible with your cell type.
Improperly stored stock solutions Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3] Ensure storage at the recommended temperature (see Table 1).
Use of old or hydrated DMSO Prepare stock solutions using fresh, high-purity, anhydrous DMSO to ensure optimal solubility and prevent compound precipitation.[3]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Powder -20°C3 yearsStore desiccated.
Stock Solution in DMSO -80°C1 yearAliquot to avoid freeze-thaw cycles.[3]
Stock Solution in DMSO -20°C1 monthFor shorter-term storage, aliquot to avoid freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture

This protocol provides a method to assess the stability of this compound under specific experimental conditions.

1. Preparation of this compound Working Solution:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
  • Dilute the stock solution in your specific cell culture medium to the final desired working concentration.

2. Incubation:

  • Add the this compound-containing medium to cell-free culture plates.
  • Incubate the plates under your standard long-term experimental conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 24, 48, 72, 96 hours).

3. Sample Analysis:

  • At each time point, collect an aliquot of the medium.
  • Analyze the concentration and integrity of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Data Interpretation:

  • Compare the concentration of this compound at different time points to the initial concentration (time 0). A significant decrease in concentration would indicate instability under your experimental conditions.

Mandatory Visualization

NSC45586_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt_inactive Akt (inactive) p-Thr308 PDK1->Akt_inactive phosphorylates Akt_active Akt (active) p-Ser473 Akt_inactive->Akt_active Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt_active->Downstream PHLPP PHLPP1/2 PHLPP->Akt_active dephosphorylates This compound This compound This compound->PHLPP Survival Cell Survival & Proliferation Downstream->Survival

Caption: this compound inhibits PHLPP, leading to increased Akt phosphorylation and cell survival.

Experimental_Workflow_Troubleshooting Start Start: Inconsistent Experimental Results CheckStorage 1. Verify this compound Storage Conditions (-20°C powder, -80°C stock) Start->CheckStorage CheckPrep 2. Review Stock Solution Preparation (Fresh DMSO, proper concentration) CheckStorage->CheckPrep Storage OK CheckBinding 3. Consider Serum Protein Binding (Reduce serum or increase this compound conc.) CheckPrep->CheckBinding Preparation OK CheckStability 4. Assess Stability in Experiment (Replenish this compound in long-term cultures) CheckBinding->CheckStability Binding Addressed Optimize Optimize Protocol CheckStability->Optimize Stability Considered ContactSupport Contact Technical Support Key Troubleshooting Flow: - Start with the initial problem. - Follow the numbered steps. - If issues persist, consider protocol optimization  or contacting support.

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

troubleshooting NSC45586 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC45586. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results in your experiments.

Frequently Asked Questions & Troubleshooting Guides

Inconsistent Cellular Responses to this compound Treatment

Question: I am observing significant variability in the cellular effects of this compound between experiments. What are the potential causes and solutions?

Answer: Inconsistent results with this compound can arise from several factors related to reagent handling, experimental setup, and the compound's mechanism of action.

Troubleshooting Steps:

  • Reagent Preparation and Storage:

    • Solubility: this compound is soluble in DMSO but insoluble in water and ethanol.[1][2] Ensure you are using fresh, high-quality DMSO, as moisture can reduce the compound's solubility.[1]

    • Stock Solutions: Prepare concentrated stock solutions in DMSO. Aliquot and store them at -80°C for up to a year or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]

    • Working Dilutions: When preparing working dilutions, ensure the final concentration of DMSO in the cell culture medium is consistent across all experiments and below a level that affects cell viability (typically <0.5%).

  • Experimental Conditions:

    • Cell Seeding Density: Uneven cell distribution can lead to variability. Ensure a homogenous cell suspension during plating.[3]

    • Incubation Time: The dual mechanism of this compound—rapid inhibition of phosphatase activity and sustained suppression of PHLPP1/2 expression—means that short and long incubation times can yield different results.[4] Perform a time-course experiment to determine the optimal treatment duration for your specific cellular model and endpoint.

    • Cell Line Specificity: The effects of PHLPP inhibition can be cell-type specific.[5] Results observed in one cell line may not be directly translatable to another.

Unexpected Phosphorylation Levels of Akt or its Substrates

Question: I am not seeing the expected increase in Akt phosphorylation after this compound treatment. Why might this be?

Answer: this compound is an inhibitor of PHLPP1 and PHLPP2, which are phosphatases that dephosphorylate and inactivate Akt.[4][6] Therefore, treatment with this compound is expected to increase Akt phosphorylation. If you are not observing this, consider the following:

Troubleshooting Steps:

  • Time Point of Analysis: The increase in phosphorylation of PHLPP substrates like Akt and PKC can be rapid, occurring within 30 minutes of treatment.[4] Ensure you are analyzing phosphorylation at appropriate early time points.

  • Basal Phosphorylation Levels: If the basal level of Akt phosphorylation in your cells is already very high or very low, it may be difficult to detect a significant change. Consider serum-starving your cells before treatment to lower basal signaling.

  • Antibody Quality: Verify the specificity and sensitivity of your phospho-specific antibodies. Include appropriate positive and negative controls in your Western blot analysis.

Discrepancies Between In Vitro and In Vivo Results

Question: My in vitro results with this compound are promising, but they are not translating to my in vivo animal models. What could be the reason for this?

Answer: While this compound is stable in vitro, its pharmacokinetic properties in vivo may present challenges.[4][5]

Key Considerations:

  • Pharmacokinetics: this compound is lipophilic and has a high volume of distribution, meaning it tends to distribute into tissues rather than remain in the plasma.[4] It also has a relatively long half-life in plasma (3.5–6 hours).[4] These properties can affect the concentration of the compound that reaches the target tissue.

  • Metabolism and Excretion: The in vivo metabolism and excretion pathways of this compound have not been fully characterized.[4]

  • Dosing and Formulation: For oral administration, this compound can be formulated as a suspension in CMC-NA.[2] For intravenous injection, it has been administered at doses of 1.0, 2.5, or 5.0 mg/kg.[4] The optimal dose and route of administration will depend on the specific animal model and target tissue.

Data Summary

This compound Solubility and Stability
SolventSolubilityStorage of Stock SolutionsIn Vitro Stability
DMSO82 mg/mL (198.84 mM)[1]1 year at -80°C, 1 month at -20°C[1]Stable for 72 hours at 37°C in culture medium and mouse plasma[4][5]
WaterInsoluble[1][2]N/AN/A
EthanolInsoluble[1][2]N/AN/A
This compound In Vivo Pharmacokinetics (Mice)
ParameterValueReference
Half-life (t½) 3.5 - 6 hours[4]
Volume of Distribution (VD) High[4]
Elimination Detected in bloodstream for 8-10 hours after IV injection[4]

Experimental Protocols

General Cell Culture Protocol for this compound Treatment
  • Cell Seeding: Seed cells (e.g., ATDC5 chondrocytes) at a density of 5 x 10^5 cells/well in a 6-well plate.[1]

  • Adhesion: Incubate overnight to allow for cell adhesion.[1]

  • Treatment: Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 25 μM) or vehicle control (DMSO).[1]

  • Incubation: Incubate for the desired time period (e.g., 30 minutes for signaling studies, 24 hours for gene expression studies).[1][4]

  • Harvesting: Collect cells for downstream analysis (e.g., RNA or protein extraction).[1]

Visual Guides

Signaling Pathway of this compound Action

NSC45586_Pathway This compound This compound PHLPP PHLPP1/2 This compound->PHLPP Akt_p p-Akt (Active) PHLPP->Akt_p Downstream Downstream Cellular Effects (e.g., Neuroprotection, Chondrocyte Maturation) Akt_p->Downstream Akt Akt (Inactive) Akt->Akt_p

Caption: Mechanism of action of this compound.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagent Verify Reagent Preparation and Storage Start->Check_Reagent Check_Conditions Review Experimental Conditions Start->Check_Conditions Check_Timecourse Perform Time-Course Experiment Start->Check_Timecourse Check_Cell_Line Consider Cell Line Specificity Start->Check_Cell_Line Consistent_Results Consistent Results Check_Reagent->Consistent_Results Fresh DMSO, Proper Aliquoting Check_Conditions->Consistent_Results Consistent Seeding, Appropriate Controls Check_Timecourse->Consistent_Results Optimal Incubation Time Identified Check_Cell_Line->Consistent_Results Validated in Specific Cell Line

Caption: Troubleshooting inconsistent this compound results.

References

Technical Support Center: Confirming NSC45586 Activity in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to confirm the cellular activity of NSC45586, a known inhibitor of PH domain and leucine-rich repeat protein phosphatase (PHLPP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of PHLPP1 and PHLPP2 phosphatases.[1][2] By inhibiting these phosphatases, this compound prevents the dephosphorylation of key signaling proteins, leading to their activation. The primary downstream target of PHLPP is the serine/threonine kinase Akt (also known as Protein Kinase B).[1]

Q2: What is the expected cellular outcome of treating cells with this compound?

A2: Treatment of cells with this compound is expected to lead to an increase in the phosphorylation of Akt at serine 473 (p-Akt S473).[1] Increased phosphorylation of Protein Kinase C (PKC) has also been reported.[3] Additionally, some studies have shown that this compound can lead to a reduction in the mRNA and protein levels of PHLPP1 and PHLPP2 themselves.[3]

Q3: What are the key experiments to confirm this compound activity?

A3: The two primary experiments to confirm the cellular activity of this compound are:

  • Western Blotting: To detect changes in the phosphorylation status of Akt and PKC, as well as changes in the total protein levels of PHLPP1 and PHLPP2.

  • Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): To measure changes in the mRNA expression levels of PHLPP1, PHLPP2, and potentially other downstream target genes like Pth1r.[2]

Q4: In which cellular compartment does this compound exert its effect?

A4: PHLPP phosphatases are found in both the cytoplasm and the nucleus. Therefore, this compound is expected to have effects in both cellular compartments. The primary readout for its activity, the phosphorylation of Akt, is a cytoplasmic event.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the this compound signaling pathway and the general workflows for the key experiments to confirm its activity.

NSC45586_Signaling_Pathway This compound This compound PHLPP PHLPP1/2 This compound->PHLPP Inhibition Akt_p p-Akt (S473) (Active) PHLPP->Akt_p Dephosphorylation PKC_p p-PKC (Active) PHLPP->PKC_p Dephosphorylation Downstream Downstream Cellular Effects (e.g., Proliferation, Survival) Akt_p->Downstream Akt Akt (Inactive) Akt->Akt_p PKC_p->Downstream PKC PKC (Inactive) PKC->PKC_p

Figure 1: this compound Signaling Pathway.

Experimental_Workflows cluster_wb Western Blotting Workflow cluster_rtqpcr RT-qPCR Workflow wb1 Cell Treatment with This compound wb2 Cell Lysis wb1->wb2 wb3 Protein Quantification wb2->wb3 wb4 SDS-PAGE wb3->wb4 wb5 Protein Transfer (Blotting) wb4->wb5 wb6 Antibody Incubation (Primary & Secondary) wb5->wb6 wb7 Detection wb6->wb7 rt1 Cell Treatment with This compound rt2 RNA Extraction rt1->rt2 rt3 Reverse Transcription (cDNA Synthesis) rt2->rt3 rt4 Quantitative PCR rt3->rt4 rt5 Data Analysis rt4->rt5

Figure 2: Key Experimental Workflows.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Akt, Phospho-PKC, and Total PHLPP1/2

This protocol outlines the steps to detect changes in protein phosphorylation and total protein levels following this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST and then visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Recommended Antibodies and Expected Outcomes:

Target ProteinRecommended Antibody TypeExpected Change with this compound
Phospho-Akt (S473)Rabbit monoclonalIncrease
Total AktRabbit monoclonalNo change
Phospho-PKC (pan)Rabbit polyclonalIncrease
Total PKCRabbit polyclonalNo change
PHLPP1Rabbit polyclonalDecrease
PHLPP2Rabbit polyclonalDecrease
Beta-Actin (Loading Control)Mouse monoclonalNo change
Protocol 2: RT-qPCR for PHLPP1, PHLPP2, and Pth1r mRNA Expression

This protocol describes how to measure changes in gene expression following this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (see table below)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control as described in the Western blotting protocol.

  • RNA Extraction: Harvest cells and extract total RNA using a commercially available kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).

Recommended Primers and Expected Outcomes:

Target GeneForward Primer Sequence (5'-3')Reverse Primer Sequence (5'-3')Expected Change with this compound
PHLPP1(Species-specific)(Species-specific)Decrease
PHLPP2(Species-specific)(Species-specific)Decrease
Pth1r(Species-specific)(Species-specific)Increase
GAPDH (Housekeeping)(Species-specific)(Species-specific)No change

Troubleshooting Guides

Western Blotting Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No or weak signal for phospho-protein Inactive phosphatase inhibitors; Low abundance of phosphorylated protein; Incorrect antibody dilution.Always use fresh phosphatase inhibitors in your lysis buffer.[3] Increase the amount of protein loaded on the gel. Optimize the primary antibody concentration.
High background Blocking with milk for phospho-antibodies; Insufficient washing; High antibody concentration.Use 5% BSA in TBST for blocking when detecting phosphorylated proteins.[4] Increase the number and duration of washes. Titrate the primary and secondary antibody concentrations.
Non-specific bands Antibody cross-reactivity; Protein degradation.Use a more specific antibody. Ensure adequate protease inhibitors are used during cell lysis.
Inconsistent loading Inaccurate protein quantification; Pipetting errors.Carefully perform protein quantification and ensure equal loading amounts. Use a reliable loading control like beta-actin or GAPDH.
RT-qPCR Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No amplification or high Ct values Poor RNA quality; Inefficient reverse transcription; Poor primer design.Ensure RNA has a 260/280 ratio of ~2.0. Use a high-quality reverse transcription kit. Validate primer efficiency.
Non-specific amplification (multiple peaks in melt curve) Primer-dimer formation; Genomic DNA contamination.Optimize primer concentration and annealing temperature. Treat RNA samples with DNase.
High variability between replicates Pipetting errors; Inconsistent sample quality.Be precise with pipetting. Ensure consistent RNA extraction and cDNA synthesis across all samples.
Inhibition of PCR Contaminants from RNA extraction.Use a column-based RNA purification kit to minimize contaminants.

References

Technical Support Center: NSC45586 and the ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NSC45586 in experiments involving the ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an inhibitor of the PH domain and leucine-rich repeat protein phosphatase (PHLPP), with selectivity for its isoforms PHLPP1 and PHLPP2.[1][2] It specifically targets the PP2C phosphatase domain of these enzymes.[1][3] The primary downstream effect of PHLPP inhibition by this compound is the activation of the protein kinase B (Akt) signaling pathway, which plays a crucial role in cell survival and proliferation.[1][4]

Q2: Does this compound directly inhibit or activate the ERK signaling pathway?

This compound does not directly inhibit or activate the ERK signaling pathway. The extracellular signal-regulated kinases (ERK1/2) are not direct substrates of PHLPP1/2.[5] In studies with primary rat cortical neurons, this compound did not lead to a significant increase in the basal activation of ERK.[4]

Q3: Under what conditions does this compound affect ERK signaling?

The effect of this compound on the ERK signaling pathway is context-dependent and appears to be indirect. For instance, in the presence of Insulin-like Growth Factor-1 (IGF-1), this compound has been observed to significantly decrease the phosphorylation of ERK1/2 in primary rat cortical neurons.[6] This suggests that the influence of this compound on ERK signaling may depend on the specific cellular context and the activation state of other signaling pathways.

Q4: How does this compound's effect on ERK compare to other PHLPP inhibitors?

Another PHLPP inhibitor, NSC117079, has been shown to inhibit ERK more potently than this compound.[4][6] This highlights that different PHLPP inhibitors can have varying off-target or indirect effects on other signaling pathways like ERK.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No change in ERK phosphorylation observed after this compound treatment. This compound does not directly target the ERK pathway. Its effect is likely indirect and context-dependent.- Confirm the activity of this compound by measuring the phosphorylation of Akt (p-Akt), a direct downstream target. - Consider the cellular context. The effect on ERK may only be observable in the presence of specific stimuli, such as growth factors (e.g., IGF-1).[6] - Titrate the concentration of this compound.
A decrease in ERK phosphorylation is observed. This may be an indirect effect of PHLPP inhibition, potentially mediated by crosstalk with the Akt pathway or other signaling molecules.- Investigate the effect in the presence and absence of growth factors to determine if the effect is stimulus-dependent. - Analyze the kinetics of the response to understand if it is an early or late event relative to Akt activation.
Inconsistent results with this compound across different cell lines. The cellular signaling network, including the expression levels of PHLPP isoforms and the crosstalk between Akt and ERK pathways, can vary significantly between cell lines.- Characterize the expression levels of PHLPP1 and PHLPP2 in your cell line. - Perform a dose-response curve for this compound in each cell line to determine the optimal concentration. - Compare your results with a positive control for ERK inhibition.

Quantitative Data Summary

Parameter Value Cell Line/System Conditions Reference
p-ERK1/2 Inhibition Significant decreasePrimary rat cortical neurons30 and 100 µM this compound in the presence of 50 ng/ml IGF-1[6]
Basal p-ERK1/2 Levels No significant changePrimary rat cortical neuronsIncreasing doses of this compound[4]

Experimental Protocols

Western Blotting for p-ERK and p-Akt

This protocol is designed to assess the effect of this compound on the phosphorylation status of ERK and Akt.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight.

    • The following day, starve the cells in serum-free media for 2-4 hours.

    • Pre-treat the cells with the desired concentrations of this compound (e.g., 10, 30, 100 µM) or vehicle control (DMSO) for 1-2 hours.

    • If investigating stimulus-dependent effects, add the stimulus (e.g., 50 ng/ml IGF-1) for the recommended time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-Akt (Ser473), and total Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection system.

    • Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

NSC45586_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PIP3 PIP3 Receptor->PIP3 Activates Ras Ras Receptor->Ras This compound This compound PHLPP PHLPP1/2 This compound->PHLPP Inhibits pAkt p-Akt (Active) PHLPP->pAkt Dephosphorylates Akt Akt PIP3->Akt Recruits Akt->pAkt Phosphorylates CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Raf Raf pAkt->Raf Indirect Inhibition? Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors

Caption: Mechanism of this compound and its indirect effect on ERK signaling.

WesternBlot_Workflow A 1. Cell Treatment (this compound +/- Stimulus) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Western Blot Transfer D->E F 6. Antibody Incubation (p-ERK, t-ERK, p-Akt, t-Akt) E->F G 7. Detection & Analysis F->G

Caption: Experimental workflow for Western Blot analysis.

References

Technical Support Center: Minimizing Variability in NSC45586 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the PHLPP inhibitor, NSC45586.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the PH domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2).[1] PHLPPs are key negative regulators of the PI3K/Akt signaling pathway. By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt at its serine 473 (Ser473) residue, leading to the activation of Akt signaling.[2][3] Activated Akt can then phosphorylate a variety of downstream substrates, promoting cell survival and growth.[2][4][5] Additionally, studies have shown that this compound can also reduce the transcript and protein levels of PHLPP1 and PHLPP2, further enhancing its inhibitory effect.[6]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water and ethanol.[1] It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO.[1] For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[7]

Q3: I'm observing precipitation of this compound when I add it to my cell culture medium. What could be the cause and how can I prevent it?

A3: Precipitation of hydrophobic small molecules like this compound in aqueous cell culture media is a common issue.[8] Several factors can contribute to this:

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will cause it to precipitate.

  • Improper Dilution: Adding a concentrated DMSO stock directly to the medium without sufficient mixing can lead to localized high concentrations and precipitation.

  • High DMSO Concentration: While necessary for solubilization, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells and may affect compound solubility.

  • Media Components: Interactions with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes lead to the formation of insoluble complexes.

To prevent precipitation, try the following:

  • Pre-dilute in Medium: Prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed cell culture medium before adding it to the final culture volume.

  • Increase Mixing: Add the diluted this compound solution to the culture medium while gently swirling the plate or tube to ensure rapid and even dispersion.

  • Optimize Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your experiment.

Q4: My experimental results with this compound are inconsistent across different cell lines. Why is this happening?

A4: Variability in the response to this compound across different cell lines is expected and can be attributed to several factors:

  • Endogenous PHLPP Levels: The expression levels of PHLPP1 and PHLPP2 can vary significantly between cell lines. Cells with higher endogenous PHLPP levels may exhibit a more pronounced response to this compound.

  • Basal Akt Activity: The baseline level of Akt phosphorylation and the overall activity of the PI3K/Akt pathway can differ among cell lines.

  • Genetic and Epigenetic Differences: Cancer cell lines are known to be genetically and phenotypically heterogeneous.[9] These differences can influence the activity of signaling pathways and the cellular response to inhibitors.

  • Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects that may vary depending on the specific molecular background of the cell line.[10][11]

To address this, it is crucial to characterize the baseline PHLPP expression and Akt phosphorylation status in the cell lines you are using.

Troubleshooting Guides

Issue 1: Low or No Increase in Akt Phosphorylation (Ser473) after this compound Treatment
Possible Cause Suggested Solution
Inactive Compound Ensure this compound has been stored correctly and prepare a fresh stock solution from the solid compound.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A common starting point is 25 µM.[1]
Incorrect Incubation Time Conduct a time-course experiment to identify the optimal treatment duration. An increase in Akt phosphorylation can often be observed within 30 minutes to a few hours.[6]
Low Basal Phosphatase Activity The cell line may have very low endogenous PHLPP activity, resulting in a minimal response to the inhibitor. Consider using a cell line with known high PHLPP expression or overexpressing PHLPP to validate the compound's activity.
Western Blotting Issues The absence of a signal may be due to technical problems with the western blot. See the troubleshooting guide below for p-Akt western blotting.
Issue 2: High Variability Between Replicates in Cell-Based Assays
Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure accurate and consistent cell counting and seeding density across all wells and plates.
Uneven Compound Distribution After adding this compound, gently swirl the plates to ensure the compound is evenly distributed in the media.
Edge Effects in Multi-well Plates To minimize "edge effects," avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media instead.
Cell Line Instability Cancer cell lines can evolve over time in culture.[12] Use low-passage cells and regularly perform cell line authentication.
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations.
Issue 3: Troubleshooting p-Akt (Ser473) Western Blotting
Problem Possible Cause Suggested Solution
No or Weak Signal Low p-Akt abundance: Basal p-Akt levels may be low.Consider stimulating cells with a growth factor (e.g., EGF, IGF-1) to increase basal Akt phosphorylation before this compound treatment.
Phosphatase activity during lysis: Phosphatases can dephosphorylate p-Akt after cell lysis.Always use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep samples on ice at all times.[13]
Insufficient protein loading: The amount of p-Akt may be below the detection limit.Load a higher amount of total protein (30-50 µg) per lane.
Suboptimal antibody concentration: The primary antibody dilution may not be optimal.Perform an antibody titration to determine the best concentration.
High Background Blocking agent: Non-fat dry milk contains phosphoproteins (casein) that can cause high background.Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions when detecting phosphoproteins.[13][14]
Insufficient washing: Unbound antibodies can lead to background signal.Increase the number and duration of washes with TBST.
Non-specific Bands Antibody specificity: The primary antibody may be cross-reacting with other proteins.Ensure the antibody is validated for the application. Consider using a more specific antibody.
High antibody concentration: Too much primary or secondary antibody can increase non-specific binding.Optimize the antibody concentrations through titration.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 412.38 g/mol [1]
Solubility (DMSO) 82 mg/mL (198.84 mM)[1]
Solubility (Water) Insoluble[1]
Solubility (Ethanol) Insoluble[1]
In Vitro Stability Highly stable in culture medium and mouse plasma for up to 72 hours.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of solid this compound and a bottle of high-quality, anhydrous DMSO to room temperature.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound (MW: 412.38), add 242.5 µL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Treatment of Adherent Cells with this compound
  • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • The next day, prepare the desired final concentrations of this compound by diluting the stock solution in pre-warmed, complete cell culture medium.

  • Aspirate the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for the desired period (e.g., 30 minutes, 1 hour, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, proceed with downstream analysis, such as cell lysis for western blotting or a cell viability assay.

Mandatory Visualization

PHLPP_Akt_Signaling_Pathway PHLPP/Akt Signaling Pathway and this compound Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Ser473) Akt->pAkt Downstream Downstream Targets pAkt->Downstream Activates CellSurvival Cell Survival & Growth Downstream->CellSurvival Promotes PHLPP PHLPP1/2 PHLPP->pAkt Dephosphorylates This compound This compound This compound->PHLPP Inhibits NSC45586_Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Inconsistent or Unexpected Results with this compound Check_Compound Verify Compound Integrity - Fresh stock? - Correct storage? Start->Check_Compound Check_Protocol Review Experimental Protocol - Correct concentration? - Appropriate incubation time? Start->Check_Protocol Check_Cells Assess Cell Line - Low passage? - Authenticated? - Baseline PHLPP/p-Akt? Start->Check_Cells Check_Assay Evaluate Downstream Assay - Western blot optimized? - Viability assay validated? Start->Check_Assay Precipitation Precipitation Observed? Check_Compound->Precipitation No_Effect No Effect Observed? Check_Protocol->No_Effect Variability High Replicate Variability? Check_Cells->Variability Optimize_Solubility Optimize Solubilization - Pre-dilute in media - Ensure proper mixing Precipitation->Optimize_Solubility Yes Precipitation->No_Effect No Success Consistent Results Optimize_Solubility->Success Dose_Response Perform Dose-Response & Time-Course No_Effect->Dose_Response Yes No_Effect->Variability No Dose_Response->Success Refine_Technique Refine Technique - Consistent cell seeding - Calibrated pipettes Variability->Refine_Technique Yes Variability->Success No Refine_Technique->Success

References

NSC45586 degradation products and their effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NSC45586. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues that may be encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the PH (Pleckstrin Homology) domain and leucine-rich repeat protein phosphatase (PHLPP).[1][2] It is selective for both PHLPP1 and PHLPP2.[1] By inhibiting PHLPP, this compound prevents the dephosphorylation of Protein Kinase B (Akt), leading to the activation of Akt survival signaling in neurons.[2][3] In chondrocytes, inhibition of PHLPP by this compound has been shown to increase the expression of Pth1r mRNA and protein.[1]

Q2: Does this compound degrade under typical experimental conditions?

A2: this compound has been shown to be highly stable under standard in vitro experimental conditions.[4] Studies have demonstrated no significant hydrolysis, oxidation, or other forms of degradation when incubated for 72 hours at 37°C in either cell culture medium containing 10% Fetal Bovine Serum (FBS) or in mouse plasma.[4][5]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability and activity of this compound. For specific recommendations, please refer to the Certificate of Analysis provided with your compound.[2] General storage guidelines are summarized in the table below.

Q4: In which solvents is this compound soluble?

A4: this compound has different solubility profiles depending on the solvent and whether it is in its standard or sodium salt form. This information is summarized in the data tables section. It is important to note that using fresh, high-purity solvents is critical for achieving optimal solubility. For example, hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing variability in your results between experiments, consider the following potential causes and solutions.

  • Problem: Inconsistent compound activity.

    • Possible Cause: Improper storage of stock solutions. Repeated freeze-thaw cycles can degrade the compound over time.

    • Solution: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[6] Ensure aliquots are stored at the recommended temperature in tightly sealed vials.[7]

  • Problem: Lower than expected cellular activity.

    • Possible Cause: The biological context of your experiment. The effects of this compound can be cell-type specific. For instance, while it activates Akt in neurons, it has been observed to block Akt in astrocytes.[3]

    • Solution: Carefully review the literature for studies using your specific cell type. Consider performing a dose-response curve to determine the optimal concentration for your experimental system.

  • Problem: Variability in chondrocyte maturation studies.

    • Possible Cause: The timing of compound addition. The effects of this compound on chondrocyte maturation and matrix synthesis are most pronounced when the inhibitor is added at the beginning of the culture period and maintained for at least six days.[4]

    • Solution: Optimize the treatment schedule for your specific assay. For long-term cultures, ensure fresh medium containing the compound is replenished regularly.

Issue 2: Compound Precipitation in Culture Medium

If you observe precipitation after adding this compound to your cell culture medium, it may be due to solubility issues.

  • Problem: Compound precipitates out of solution.

    • Possible Cause: Exceeding the solubility limit in the final culture medium. While soluble in organic solvents like DMSO at high concentrations, the aqueous environment of the cell culture medium can cause the compound to crash out.

    • Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). When preparing the working concentration, dilute the stock solution serially in the culture medium, ensuring thorough mixing at each step. Avoid adding a large volume of highly concentrated stock directly to the medium. If using the sodium salt form, sterile filtration of the final working solution with a 0.22 µm filter is recommended.[6]

Data Presentation

Table 1: Storage and Stability of this compound
FormConditionDurationReference
Powder-20°C3 years[1]
Stock Solution in Solvent-80°C1 year[1]
Stock Solution in Solvent-20°C1 month[1][6][7]
In Culture Medium (37°C)No degradation72 hours[4]
In Mouse Plasma (37°C)No degradation72 hours[4]
Table 2: Solubility of this compound
FormSolventConcentration (mg/mL)Molar ConcentrationNotesReference
StandardDMSO82198.84 mMUse fresh DMSO[1]
StandardDMSO20.8353.36 mMUltrasonic and warming to 60°C may be required[2]
Sodium SaltH₂O512.12 mMUltrasonic and warming to 80°C may be required[6]
Table 3: Pharmacokinetic Properties of this compound (in vivo)
ParameterValueNotesReference
Elimination Time (Plasma)~8 hoursAfter intravenous injection[4]
Half-life (Plasma)3.5 - 6 hours[4]
Volume Distribution (VD)HighSuggests lipophilic properties and distribution to tissues[4]

Experimental Protocols

Protocol 1: In Vitro Treatment of Chondrocyte Cell Lines (e.g., ATDC5)

This protocol is based on methodologies described for studying the effects of this compound on chondrocytes.[1]

  • Cell Seeding:

    • Seed ATDC5 cells in a six-well plate at a density of 5 x 10⁵ cells/well.

    • Culture overnight in DMEM supplemented with 10% FBS and 1% antibiotic/antimycotic solution to allow for cell adhesion.[1]

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 25 µM) in fresh culture medium.[1]

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for the desired duration (e.g., 24 hours).[1]

  • Endpoint Analysis:

    • After the incubation period, collect the cells for downstream analysis, such as RNA or protein extraction to measure changes in gene or protein expression.[1]

Visualizations

NSC45586_Signaling_Pathway This compound This compound PHLPP PHLPP1 / PHLPP2 This compound->PHLPP Akt_P Akt-P (Active) PHLPP->Akt_P Akt Akt (Inactive) Akt_P->Akt Dephosphorylation Downstream Downstream Survival Signaling Akt_P->Downstream Akt->Akt_P Phosphorylation

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells (e.g., ATDC5) Stock_Prep 2. Prepare this compound Stock Solution Treatment 3. Treat Cells with This compound or Vehicle Stock_Prep->Treatment Incubation 4. Incubate for Desired Time (e.g., 24h) Treatment->Incubation Harvest 5. Harvest Cells Incubation->Harvest Analysis 6. Downstream Analysis (e.g., qPCR, Western Blot) Harvest->Analysis

Caption: General experimental workflow for in vitro studies.

Troubleshooting_Tree Start Inconsistent or No Effect Observed Check_Storage Are stock solutions properly aliquoted and stored? Start->Check_Storage Check_Solubility Is the compound precipitating in the media? Check_Storage->Check_Solubility Yes Solution_Storage Solution: Aliquot and store at -80°C. Avoid freeze-thaw cycles. Check_Storage->Solution_Storage No Check_Cell_Type Is the cell type appropriate for the expected effect? Check_Solubility->Check_Cell_Type No Solution_Solubility Solution: Prepare working solution by serial dilution with mixing. Check_Solubility->Solution_Solubility Yes Check_Dose Has a dose-response experiment been performed? Check_Cell_Type->Check_Dose Yes Solution_Cell_Type Solution: Review literature for cell-type specific effects. Check_Cell_Type->Solution_Cell_Type No Solution_Dose Solution: Determine optimal concentration for your system. Check_Dose->Solution_Dose No End Problem Resolved Check_Dose->End Yes Solution_Storage->End Solution_Solubility->End Solution_Cell_Type->End Solution_Dose->End

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

A Comparative Guide to PHLPP Inhibitors: NSC45586 vs. NSC117079

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely studied small-molecule inhibitors of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP): NSC45586 and NSC117079. The information presented is collated from experimental data to assist researchers in selecting the appropriate tool compound for their studies of the PHLPP signaling pathway and its role in various cellular processes.

Introduction to PHLPP and its Inhibition

PHLPP is a family of serine/threonine phosphatases (comprising PHLPP1 and PHLPP2) that act as key negative regulators of the PI3K/Akt signaling pathway.[1] By directly dephosphorylating the hydrophobic motif of Akt (specifically at Ser473), PHLPP terminates Akt signaling, which in turn promotes apoptosis and suppresses tumor growth.[2] Given its critical role in cell survival and proliferation, PHLPP has emerged as a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

This compound and NSC117079 are two of the most extensively characterized inhibitors of PHLPP.[1][3] Both compounds are pan-inhibitors, targeting the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[1][4] Their primary mechanism of action involves the direct inhibition of PHLPP's phosphatase activity, leading to an increase in Akt phosphorylation and the activation of downstream pro-survival pathways.[1][5] Additionally, studies have shown that both inhibitors can also reduce the protein and transcript levels of PHLPP1 and PHLPP2, suggesting a dual mechanism of action.[5]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and NSC117079 based on available experimental data.

ParameterThis compoundNSC117079Reference(s)
In Vitro IC50 (PHLPP2) ~3.7-4 µM5.45 µM[6]
Cellular IC50 (Akt phos.) ~70 µM~30 µM[1][7]
Selectivity Pan-PHLPP1/2 inhibitorPan-PHLPP1/2 inhibitor[1]
In Vivo Elimination (Mouse) ~8 hours~4 hours[5]
Volume of Distribution HigherLower[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental approaches, the following diagrams have been generated using the DOT language.

PHLPP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt_T308 p-Akt (T308) PDK1->pAkt_T308 Phosphorylates Akt->pAkt_T308 pAkt_S473 p-Akt (S473) pAkt_T308->pAkt_S473 Downstream Downstream Targets (e.g., GSK3β, FOXO) pAkt_S473->Downstream Activates Apoptosis Apoptosis pAkt_S473->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->pAkt_S473 Phosphorylates PHLPP PHLPP1/2 PHLPP->pAkt_S473 Dephosphorylates Survival Cell Survival & Growth Downstream->Survival Inhibitor This compound or NSC117079 Inhibitor->PHLPP Inhibits Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay p1 Purified PHLPP2 phosphatase domain p3 Incubate with This compound or NSC117079 p1->p3 p2 pNPP Substrate p2->p3 p4 Measure p-nitrophenol product (OD 405 nm) p3->p4 p5 Calculate IC50 p4->p5 c1 Culture cells (e.g., HT29, Neurons) c2 Treat with This compound or NSC117079 c1->c2 c3 Lyse cells and collect protein c2->c3 c4 Western Blot for p-Akt (S473) and Total Akt c3->c4 c5 Densitometry Analysis c4->c5

References

Validating NSC45586 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of NSC45586, a known inhibitor of the PH domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2).[1][2][3] Understanding and confirming the direct interaction of a small molecule with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines various experimental approaches, presents their methodologies, and offers a framework for data comparison to enable informed decisions on the selection of the most suitable target validation strategy.

Introduction to this compound and its Target

This compound is a small molecule inhibitor that targets the PP2C phosphatase domain of PHLPP1 and PHLPP2.[1][3] These phosphatases are key regulators of the PI3K/Akt signaling pathway, a critical cascade involved in cell survival, growth, and proliferation. By inhibiting PHLPP1/2, this compound promotes the activation of Akt.[1][3] Validating that this compound directly binds to PHLPP1/2 in cells is essential to confirm its mechanism of action and to interpret its cellular effects accurately. For comparative purposes, this guide will also reference NSC117079, another inhibitor of PHLPP1/2.[4]

Comparison of Target Engagement Validation Methods

Several biophysical and biochemical methods can be employed to demonstrate and quantify the interaction between a small molecule and its protein target in a cellular context. The choice of method depends on factors such as the nature of the target, available reagents, and desired throughput. Below is a comparison of commonly used techniques.

FeatureCellular Thermal Shift Assay (CETSA)Bioluminescence Resonance Energy Transfer (BRET)Co-Immunoprecipitation (Co-IP)Cellular Proteome Profiling (CPP)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.Non-radiative energy transfer between a luciferase-tagged target protein and a fluorescently labeled ligand or a second interacting protein.An antibody against the target protein is used to pull down the protein-ligand complex from cell lysates.Measures changes in the cellular proteome's thermal stability upon compound treatment to identify targets.
Compound Modification Not required.Requires a fluorescently labeled version of the compound or a competitive binding assay format.Not required.Not required.
Target Modification Not required.Requires genetic engineering of the target protein to fuse it with a luciferase.Not required.Not required.
Readout Western Blot or Mass Spectrometry quantification of soluble target protein.Light emission at specific wavelengths.Western Blot detection of the target protein and potentially the bound compound if it can be tagged.Mass Spectrometry-based quantification of thousands of proteins.
Cellular Context Intact cells or cell lysates.Live cells.Cell lysates.Intact cells or cell lysates.
Advantages Label-free for the compound and target; applicable to a wide range of targets.Real-time measurement in living cells; high sensitivity.Widely used and established technique; does not require protein or compound modification.Unbiased, proteome-wide target identification; can identify off-targets.
Disadvantages Can be low-throughput; not all proteins show a significant thermal shift.Requires genetic manipulation of the target protein; labeled ligand may have altered properties.Indirect evidence of binding; prone to non-specific interactions.Requires sophisticated mass spectrometry equipment and data analysis expertise.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental processes, the following diagrams are provided.

PHLPP1/2-Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (inactive) PIP3->Akt pAkt p-Akt (active) (Thr308, Ser473) PDK1->pAkt Phosphorylates (Thr308) Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_Targets Regulates PHLPP1_2 PHLPP1/2 PHLPP1_2->pAkt Dephosphorylates (Ser473) This compound This compound This compound->PHLPP1_2 Inhibits

Caption: The PHLPP1/2-Akt signaling pathway and the inhibitory action of this compound.

CETSA Experimental Workflow cluster_workflow Cell_Culture 1. Cell Culture (e.g., HEK293, PC-3) Compound_Treatment 2. Compound Treatment (this compound or Vehicle) Cell_Culture->Compound_Treatment Heat_Shock 3. Heat Shock (Temperature Gradient) Compound_Treatment->Heat_Shock Cell_Lysis 4. Cell Lysis Heat_Shock->Cell_Lysis Centrifugation 5. Centrifugation (Separate Soluble/Aggregated) Cell_Lysis->Centrifugation Protein_Quantification 6. Protein Quantification (Western Blot for PHLPP1/2) Centrifugation->Protein_Quantification

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T or a relevant cancer cell line) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Heat Challenge:

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble PHLPP1 and/or PHLPP2 in each sample by Western blotting using specific antibodies.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis:

    • Treat cells with this compound or a vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysates with an antibody specific for PHLPP1 or PHLPP2 overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot to detect PHLPP1/2 and downstream signaling molecules like Akt to assess changes in phosphorylation status.

Quantitative Data Comparison

The following table presents hypothetical data from a CETSA experiment comparing the target engagement of this compound and a comparator compound, NSC117079. The data represents the relative amount of soluble PHLPP1 at different temperatures following treatment with each compound.

Temperature (°C)Vehicle (DMSO)This compound (10 µM)NSC117079 (10 µM)
40100%100%100%
4595%98%97%
5080%92%90%
5550%85%82%
6020%65%60%
655%30%25%
70<1%10%8%

Interpretation: Both this compound and NSC117079 increase the thermal stability of PHLPP1, as indicated by the higher percentage of soluble protein at elevated temperatures compared to the vehicle control. This suggests direct binding of the compounds to PHLPP1 in the cellular environment.

Conclusion

Validating the target engagement of this compound is a crucial step in its development as a chemical probe or therapeutic agent. This guide has provided a comparative overview of several robust methods for this purpose. The Cellular Thermal Shift Assay offers a label-free approach to confirm direct binding in cells. Co-immunoprecipitation can provide evidence of target interaction within a cellular context and can be coupled with downstream pathway analysis. For a more advanced and unbiased approach, cellular proteome profiling can identify the full spectrum of protein targets. The selection of the most appropriate method will depend on the specific research question, available resources, and the desired level of detail. By employing these techniques, researchers can confidently establish the on-target activity of this compound and advance their understanding of its biological effects.

References

A Comparative Guide to Akt Activators: NSC45586, SC79, and IGF-1

Author: BenchChem Technical Support Team. Date: December 2025

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical mediator of cell survival, proliferation, and metabolism.[1] Its activation is a key event in many cellular processes, and dysregulation of the Akt signaling pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.[2] Consequently, small molecule activators of Akt are valuable research tools and potential therapeutic agents. This guide provides a comparative overview of NSC45586, a PHLPP inhibitor, and two other well-characterized Akt activators, SC79 and Insulin-like Growth Factor-1 (IGF-1), with a focus on their mechanisms of action, experimental performance, and relevant protocols for their use.

Mechanism of Action and Performance Comparison

This compound, SC79, and IGF-1 activate Akt through distinct mechanisms, which influences their specificity and experimental utility.

  • This compound is an inhibitor of the PH domain leucine-rich repeat protein phosphatase (PHLPP) family, specifically targeting the PP2C phosphatase domain of PHLPP1 and PHLPP2.[3][4] PHLPPs are negative regulators of the Akt pathway, responsible for dephosphorylating and inactivating Akt.[5] By inhibiting PHLPP, this compound prevents Akt inactivation, leading to a sustained activation of the kinase.[3][4]

  • SC79 is a small molecule that directly binds to the pleckstrin homology (PH) domain of Akt. This binding event is thought to induce a conformational change that enhances Akt phosphorylation by its upstream kinase, PDK1, and facilitates its activation in the cytosol.[6] It is also noted to be a brain-penetrable compound.

  • Insulin-like Growth Factor-1 (IGF-1) is a natural ligand that activates the PI3K/Akt pathway by binding to its cell surface receptor, the IGF-1 receptor (IGF-1R).[7][8] This ligand-receptor interaction triggers a signaling cascade that leads to the activation of PI3K, which in turn phosphorylates and activates Akt.[1][9]

The following table summarizes the key characteristics and performance metrics of these three Akt activators based on available experimental data.

FeatureThis compoundSC79IGF-1
Mechanism of Action PHLPP1/2 inhibitor[3][4]Binds to Akt PH domainIGF-1 receptor agonist[7][8]
Molecular Weight 286.25 g/mol (as sodium salt)364.8 g/mol ~7.65 kDa[8]
Reported Optimal Concentration 50 µM in primary rat cortical neurons[10][11]4 µg/mL in HeLa cells[6]50 ng/mL in primary rat cortical neurons[10][11]
Key Experimental Observations - Activates basal Akt in neurons.[10] - Potentiates IGF-1-induced Akt activation.[10][11] - Did not significantly increase basal ERK activation in neurons.[10]- Enhances phosphorylation of all three Akt isoforms.[6] - Suppresses excitotoxicity-induced neuronal death.[6] - Brain-penetrable.[6]- Induces time- and concentration-dependent phosphorylation of Akt.[12] - Activates multiple downstream pathways including MAPK.[12]
Potential for Off-Target Effects At higher concentrations, some related compounds (NSC117079) showed effects on ERK phosphorylation.[10]Generally considered specific to the Akt pathway.Activates multiple signaling pathways downstream of the IGF-1 receptor, not limited to Akt.[8][12]

Signaling Pathways and Experimental Workflow

To visualize the points of intervention for each activator and a typical experimental workflow for their comparison, the following diagrams are provided.

G Akt Signaling Pathway and Activator Targets cluster_0 IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds PI3K PI3K IGF-1R->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PDK1->Akt Phosphorylates pAkt Akt (active) Akt->pAkt Activation PHLPP PHLPP Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Phosphorylates PHLPP->pAkt Dephosphorylates SC79 SC79 SC79->Akt Binds to PH domain This compound This compound This compound->PHLPP Inhibits

Caption: Akt activation pathway and points of intervention.

G cluster_workflow Experimental Workflow for Comparing Akt Activators A 1. Cell Culture (e.g., HeLa, Primary Neurons) B 2. Serum Starvation (To reduce basal Akt activity) A->B C 3. Treatment (Vehicle, this compound, SC79, IGF-1) B->C D 4. Cell Lysis C->D F 6. Functional Assays (e.g., Cell Viability, Apoptosis) C->F Parallel Experiment E 5. Western Blot Analysis (p-Akt, Total Akt, p-ERK, etc.) D->E G 7. Data Analysis & Comparison E->G F->G

References

NSC45586: A Comparative Analysis of its Specificity for PHLPP1 vs. PHLPP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of the small molecule inhibitor NSC45586 against the serine/threonine phosphatases PHLPP1 and PHLPP2. The information presented is supported by experimental data to aid researchers in evaluating the utility of this compound for studies on PHLPP-mediated signaling pathways.

Overview of this compound

This compound is a small molecule inhibitor that targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[1] It was identified through a chemical and virtual screening of the National Cancer Institute (NCI) repository.[2][3] Functionally, by inhibiting PHLPP, this compound prevents the dephosphorylation of key signaling proteins, most notably Akt, thereby promoting cell survival and other downstream signaling events.[1]

Quantitative Analysis of Inhibitory Potency

While this compound is known to inhibit both PHLPP1 and PHLPP2, a key consideration for researchers is its specificity between these two closely related isoforms. The available data indicates that this compound is largely non-selective.

TargetIn Vitro IC50Cellular IC50 (Akt Phosphorylation)Notes
PHLPP1 Not explicitly reported70 µM (in COS-7 cells)Studies suggest a similar in vitro IC50 to PHLPP2, with at best a 5-fold difference observed among tested inhibitors from the same screening campaign.[3]
PHLPP2 4 µM70 µM (in COS-7 cells)The initial in vitro screening was performed using the purified phosphatase domain of PHLPP2.[2][3]

Data Interpretation: The in vitro IC50 value of 4 µM for PHLPP2 indicates potent direct inhibition of the enzyme's catalytic activity. The lack of a specific IC50 for PHLPP1 in the literature, coupled with statements of non-selectivity from the original discovery paper, strongly suggests that this compound inhibits both isoforms with similar potency in a purified system. The higher cellular IC50 of 70 µM, observed by measuring the downstream effect of increased Akt phosphorylation, reflects the more complex environment within a cell, including factors such as cell permeability, off-target effects, and cellular metabolism of the compound.

Mechanism of Action

This compound exerts its inhibitory effect through at least two mechanisms:

  • Direct Inhibition of Phosphatase Activity: It directly targets the PP2C catalytic domain of PHLPP1 and PHLPP2, blocking their ability to dephosphorylate substrates.[1]

  • Reduction of PHLPP Expression: Studies have shown that treatment with this compound can lead to a decrease in both the mRNA and protein levels of PHLPP1 and PHLPP2, suggesting a secondary mechanism that contributes to its overall cellular activity.[4]

Experimental Protocols

In Vitro PHLPP Phosphatase Assay (for IC50 Determination)

This protocol is based on the methodology used in the initial screening that identified this compound.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PHLPP1 and PHLPP2 phosphatase domains.

Materials:

  • Purified recombinant PHLPP1 and PHLPP2 phosphatase domains

  • This compound

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • Stop Solution (e.g., 2N NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dilute the purified PHLPP1 or PHLPP2 phosphatase domain to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the diluted PHLPP enzyme.

    • Add the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Substrate Addition and Incubation:

    • Initiate the reaction by adding a stock solution of pNPP to each well.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding the stop solution to each well. The addition of a strong base like NaOH will also enhance the yellow color of the p-nitrophenol product.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Visualization

PHLPP1 and PHLPP2 play crucial roles in terminating the signaling of the Akt pathway, a central regulator of cell survival, growth, and proliferation. However, they exhibit some substrate specificity for the different Akt isoforms.

PHLPP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt1 Akt1 PIP3->Akt1 recruits Akt2 Akt2 PIP3->Akt2 recruits Akt3 Akt3 PIP3->Akt3 recruits PDK1->Akt1 phosphorylates (Thr308) PDK1->Akt2 phosphorylates (Thr308) PDK1->Akt3 phosphorylates (Thr308) Downstream_Akt1 Akt1 Substrates (e.g., p27) Akt1->Downstream_Akt1 phosphorylates Downstream_Akt2 Akt2 Substrates (e.g., GSK3α/β, MDM2) Akt2->Downstream_Akt2 phosphorylates Downstream_Akt3 Akt3 Substrates Akt3->Downstream_Akt3 phosphorylates PHLPP1 PHLPP1 PHLPP1->Akt2 dephosphorylates (Ser473) PHLPP1->Akt3 dephosphorylates (Ser473) PHLPP2 PHLPP2 PHLPP2->Akt1 dephosphorylates (Ser473) PHLPP2->Akt3 dephosphorylates (Ser473) This compound This compound This compound->PHLPP1 This compound->PHLPP2 Cell_Survival Cell Survival & Proliferation Downstream_Akt1->Cell_Survival Downstream_Akt2->Cell_Survival Downstream_Akt3->Cell_Survival

Caption: Simplified signaling pathway of PHLPP1 and PHLPP2 in the regulation of Akt isoforms.

Experimental Workflow for Determining this compound Specificity

experimental_workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Purified_PHLPP1 Purified PHLPP1 Phosphatase Domain pNPP_Assay pNPP Phosphatase Assay Purified_PHLPP1->pNPP_Assay Purified_PHLPP2 Purified PHLPP2 Phosphatase Domain Purified_PHLPP2->pNPP_Assay NSC45586_Titration This compound Serial Dilution NSC45586_Titration->pNPP_Assay IC50_Calc_1 IC50 Calculation for PHLPP1 pNPP_Assay->IC50_Calc_1 IC50_Calc_2 IC50 Calculation for PHLPP2 pNPP_Assay->IC50_Calc_2 Compare_IC50 Compare IC50 Values IC50_Calc_1->Compare_IC50 IC50_Calc_2->Compare_IC50 Cell_Culture Cell Culture (e.g., COS-7, HT29) NSC45586_Treatment Treat cells with this compound Cell_Culture->NSC45586_Treatment Cell_Lysis Cell Lysis NSC45586_Treatment->Cell_Lysis Western_Blot Western Blot for p-Akt (Ser473) Cell_Lysis->Western_Blot Cellular_IC50 Determine Cellular IC50 Western_Blot->Cellular_IC50

Caption: Workflow for assessing the specificity of this compound for PHLPP1 versus PHLPP2.

Conclusion

This compound is a valuable tool for studying the roles of PHLPP phosphatases. While it effectively inhibits both PHLPP1 and PHLPP2, researchers should be aware of its non-selective nature between the two isoforms. The provided data and protocols offer a framework for the rational design and interpretation of experiments utilizing this compound. For studies requiring isoform-specific inhibition, alternative strategies such as genetic knockdown or the development of more selective inhibitors may be necessary.

References

A Comparative Guide: PHLPP Knockdown vs. NSC45586 Treatment in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, modulating the activity of key signaling proteins is a cornerstone of investigation. The PH domain and Leucine-rich repeat Protein Phosphatase (PHLPP) has emerged as a critical negative regulator of pro-survival signaling pathways, primarily by dephosphorylating and inactivating the kinase Akt.[1][2][3][4] Its role as a tumor suppressor has made it an attractive target for therapeutic intervention.[2][4][5] This guide provides a detailed comparison of two common experimental approaches to inhibit PHLPP function: genetic knockdown and pharmacological inhibition with the small molecule NSC45586.

Overview of PHLPP and this compound

PHLPP is a family of serine/threonine phosphatases, with PHLPP1 and PHLPP2 being the two main isoforms.[1][2] They play a crucial role in suppressing cell proliferation and survival by directly dephosphorylating the hydrophobic motif of Akt, as well as other kinases like protein kinase C (PKC) and S6 Kinase (S6K1).[1][3] Loss of PHLPP function leads to hyperactivation of these pathways, which can have profound effects on cellular processes.

This compound is a small molecule inhibitor that targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[6][7] By inhibiting PHLPP's catalytic activity, this compound effectively mimics the cellular effects of PHLPP loss-of-function, leading to increased phosphorylation and activation of its downstream targets.[6][7][8]

Quantitative Data Comparison

The following tables summarize key quantitative data associated with PHLPP knockdown and this compound treatment, providing a basis for experimental design and interpretation.

Table 1: Effects on Downstream Signaling Pathways

ParameterPHLPP KnockdownThis compound TreatmentReferences
Akt Phosphorylation (Ser473) IncreasedIncreased[9][10]
S6K1 Phosphorylation (Thr389) IncreasedNot explicitly stated, but expected due to Akt activation[1][11]
ERK Phosphorylation IncreasedNot explicitly stated[1]
PKC Phosphorylation IncreasedIncreased[12]
FOXO1 Protein Expression IncreasedIncreased[13]
Cell Proliferation IncreasedIncreased[5][13]
Apoptosis DecreasedDecreased[3]

Table 2: Experimental Concentrations and Conditions

ParameterPHLPP Knockdown (siRNA)This compound TreatmentReferences
Typical Concentration 100 nM25 µM - 100 µM[8][13][14]
Incubation Time 48 - 72 hours30 minutes - 24 hours[8][12][13][14]
Cell Lines Used H157, HT29, KM20, 293E, CD4+ T cellsATDC5, Primary immature chondrocytes, Human NP cells[8][9][11][13][14]
In Vivo Efficacy Demonstrated in knockout miceDemonstrated in mice[9][10][12]
IC50 Value Not Applicable~30-70 µM (for Akt activation in cells)[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided.

PHLPP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival Akt->Proliferation PHLPP PHLPP PHLPP->Akt Dephosphorylation (Inhibition) Raf Raf PHLPP->Raf Dephosphorylation (Inhibition) PKC PKC PHLPP->PKC Dephosphorylation (Inhibition) This compound This compound This compound->PHLPP Inhibition S6K1 S6K1 mTORC1->S6K1 Activation S6K1->Proliferation ERK ERK ERK->Proliferation MEK MEK Raf->MEK MEK->ERK Ras->Raf

Caption: PHLPP negatively regulates key survival pathways.

Experimental_Workflow cluster_knockdown PHLPP Knockdown cluster_treatment This compound Treatment start_kd Seed Cells transfect Transfect with siRNA (100 nM) start_kd->transfect incubate_kd Incubate (48-72h) transfect->incubate_kd analyze_kd Analyze Phenotype (e.g., Western Blot, Proliferation Assay) incubate_kd->analyze_kd start_treat Seed Cells treat Treat with this compound (25-100 µM) start_treat->treat incubate_treat Incubate (0.5-24h) treat->incubate_treat analyze_treat Analyze Phenotype (e.g., Western Blot, Proliferation Assay) incubate_treat->analyze_treat

Caption: Workflow for PHLPP knockdown vs. This compound treatment.

Experimental Protocols

Below are generalized yet detailed methodologies for performing PHLPP knockdown and this compound treatment experiments.

PHLPP Knockdown using siRNA

This protocol describes a typical procedure for transiently reducing PHLPP expression in cultured cells.

Materials:

  • Target cells

  • Complete cell culture medium

  • siRNA targeting PHLPP1 and/or PHLPP2 (e.g., SMARTpool siRNA)

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates or other culture vessels

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, dilute 100 nM of siRNA into Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm protein knockdown and assess the phosphorylation status of target proteins, or functional assays like cell proliferation or apoptosis assays.

This compound Treatment

This protocol outlines a general procedure for treating cultured cells with the PHLPP inhibitor this compound.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)

  • 6-well plates or other culture vessels

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Treatment Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound (e.g., 25 µM). Also, prepare a vehicle control medium containing the same concentration of the solvent (e.g., DMSO).

  • Treatment:

    • Aspirate the old medium from the cells.

    • Wash the cells once with PBS.

    • Add the this compound-containing medium or vehicle control medium to the respective wells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 30 minutes for acute signaling events, or up to 24 hours for longer-term effects).

  • Analysis: Following incubation, harvest the cells for analysis. For signaling studies, this may involve immediate cell lysis for Western blotting. For functional assays, follow the specific protocol for that assay.

Objective Comparison and Recommendations

FeaturePHLPP KnockdownThis compound TreatmentRecommendation
Specificity High for the targeted PHLPP isoform(s). Potential for off-target effects with some siRNA sequences.Targets both PHLPP1 and PHLPP2. Potential for off-target effects on other phosphatases, though reported to be selective.[1]For isoform-specific studies, knockdown is preferred. For general PHLPP inhibition, this compound is a convenient tool.
Temporal Control Slower onset (48-72h) and longer duration of effect. Difficult to reverse quickly.Rapid onset (minutes to hours) and reversible upon removal of the compound.This compound is ideal for studying acute signaling events and for experiments requiring temporal control.
Ease of Use Requires transfection optimization, which can be cell-type dependent.Simple addition to cell culture medium.This compound is generally easier and faster to implement for initial screening and validation studies.
In Vivo Application Requires generation of knockout/knockdown animal models.Can be administered systemically to animal models.[12]This compound offers a more direct path to in vivo studies and preclinical evaluation.
Dose-Dependence Effect is largely binary (on/off).Allows for dose-response studies to determine potency and efficacy.This compound is better suited for pharmacological studies investigating concentration-dependent effects.
Translational Relevance Genetic models are crucial for understanding fundamental biology.Small molecule inhibitors are the basis for drug development.Both approaches are highly relevant. Knockdown validates the target, while inhibitors provide a therapeutic modality.

References

A Comparative Analysis of NSC45586 and Other Small Molecule Inhibitors of PHLPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule inhibitor NSC45586 with other related compounds, focusing on their performance as inhibitors of the PH domain Leucine-rich repeat Protein Phosphatase (PHLPP). The data presented is compiled from publicly available experimental findings to assist researchers in selecting appropriate tools for their studies of signaling pathways regulated by PHLPP.

Introduction to PHLPP and its Inhibitors

PHLPP is a family of serine/threonine phosphatases (comprising PHLPP1 and PHLPP2) that play a crucial role in regulating various cellular processes, including cell growth, proliferation, and apoptosis. A key function of PHLPP is the dephosphorylation and subsequent inactivation of protein kinase B (Akt), a central node in cell survival signaling. By inhibiting PHLPP, small molecules can enhance Akt signaling, a strategy being explored for therapeutic intervention in a range of diseases, including neurodegenerative disorders and osteoarthritis.

This compound has been identified as a selective inhibitor of the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[1][2] This guide will compare its in vitro and in vivo efficacy and pharmacokinetic properties with another well-characterized PHLPP inhibitor, NSC117079, and touch upon other emerging inhibitors where comparative data is available.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and its principal comparator, NSC117079.

Inhibitor Target(s) In Vitro IC50 (Cell-Free, pNPP dephosphorylation) Cellular IC50 (Akt Ser473 phosphorylation) Reference
This compound PHLPP1/23.70 ± 0.06 µM~70 µM[3]
NSC117079 PHLPP1/25.45 ± 0.05 µM~30 µM[3]
NSC74429 PHLPP1/2<5 µMNot Reported[4]
NSC13378 PHLPP1/2≤5 µMNot Reported[5]
NSC25247 PHLPP1/2≤5 µMNot Reported[5]

Table 1: In Vitro and Cellular Potency of PHLPP Inhibitors. This table provides a comparison of the half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors against PHLPP.

Parameter This compound NSC117079 Reference
Effect on Chondrocyte GAG Production IncreasedIncreased[6]
Effect on Nucleus Pulposus Cell Viability IncreasedNo significant effect[7][8]
Effect on Nucleus Pulposus Apoptosis Suppressed (in males)No significant effect[7][8]
Effect on KRT19, ACAN, SOX9 Expression (NP Cells) IncreasedIncreased only KRT19[7][8]
Effect on MMP13 Expression (NP Cells) ReducedNo significant effect[7][8]
In Vivo Elimination Time (Mice, IV) ~8 hours~4 hours[6][9]
In Vivo Volume of Distribution (Mice, IV) HigherLower[6][9]

Table 2: Comparative Efficacy and Pharmacokinetics of this compound and NSC117079. This table summarizes the differential effects of this compound and NSC117079 in cellular and in vivo models.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by these inhibitors and a general workflow for their characterization.

PHLPP_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt_T308 p-Akt (T308) PDK1->pAkt_T308 Phosphorylation pAkt_S473 p-Akt (S473) Akt->pAkt_S473 mTORC2 Phosphorylation Cell_Survival Cell Survival, Growth, Proliferation pAkt_S473->Cell_Survival Activation PHLPP PHLPP1/2 PHLPP->pAkt_S473 Dephosphorylation This compound This compound & Other Inhibitors This compound->PHLPP Inhibition

Caption: The PHLPP-Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., Chondrocytes, Neurons) Inhibitor_Treatment Treatment with This compound or other inhibitors Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot for p-Akt, Akt, etc. Inhibitor_Treatment->Western_Blot GAG_Assay Glycosaminoglycan (GAG) Assay Inhibitor_Treatment->GAG_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Inhibitor_Treatment->Cell_Viability Animal_Model Animal Model (e.g., Mouse) Inhibitor_Admin Inhibitor Administration (e.g., IV, Intra-articular) Animal_Model->Inhibitor_Admin PK_Analysis Pharmacokinetic Analysis (LC-MS/MS of plasma) Inhibitor_Admin->PK_Analysis Histology Histological Analysis of Tissues Inhibitor_Admin->Histology

Caption: A general experimental workflow for the comparative analysis of PHLPP inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and other PHLPP inhibitors.

Western Blot for Phospho-Akt (Ser473) and Total Akt

This protocol is for the detection of changes in Akt phosphorylation at Serine 473, a direct target of PHLPP, following treatment with inhibitors.

  • Cell Culture and Treatment:

    • Plate cells (e.g., primary chondrocytes, neuronal cells) at a suitable density and allow them to adhere.

    • Starve cells of serum for a defined period (e.g., 2-4 hours) to reduce basal Akt phosphorylation.

    • Treat cells with this compound or other inhibitors at various concentrations for the desired time (e.g., 30 minutes to 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cell lysates and collect them in microcentrifuge tubes.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) (e.g., 1:1000 dilution) and total Akt (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the ratio of phospho-Akt to total Akt.

Glycosaminoglycan (GAG) Assay

This assay quantifies the amount of sulfated GAGs, a key component of the extracellular matrix of chondrocytes.

  • Sample Preparation:

    • For cell cultures, collect the conditioned media and digest the cell layer with papain solution.

    • For tissue samples, digest the tissue with papain solution.

  • Dimethylmethylene Blue (DMMB) Assay:

    • Prepare a DMMB dye solution (16 mg DMMB, 3.04 g glycine, 1.6 g NaCl in 1 L of 0.1 M acetic acid, pH 3.0).[1][10]

    • Prepare chondroitin (B13769445) sulfate (B86663) standards of known concentrations.

    • Add samples and standards to a 96-well plate.

    • Add the DMMB dye solution to each well.

    • Immediately read the absorbance at 525 nm using a microplate reader.

    • Calculate the GAG concentration in the samples by comparing their absorbance to the standard curve.

Pharmacokinetic Analysis by LC-MS/MS

This protocol outlines a general method for quantifying the concentration of small molecule inhibitors in plasma.

  • Sample Preparation:

    • Collect blood samples from animals at various time points after inhibitor administration.

    • Isolate plasma by centrifugation.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724) to the plasma samples.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with an additive like formic acid.

    • Optimize the mass spectrometer for the specific mass-to-charge ratio (m/z) of the parent and daughter ions for each inhibitor (Selected Reaction Monitoring - SRM).

    • Generate a standard curve by spiking known concentrations of the inhibitor into blank plasma and processing it alongside the study samples.

    • Quantify the inhibitor concentration in the study samples by comparing their peak areas to the standard curve.

Conclusion

This compound is a potent inhibitor of PHLPP phosphatases with demonstrated efficacy in cellular models relevant to osteoarthritis and intervertebral disc degeneration.[6][7][8] When compared to NSC117079, this compound shows some differential effects on cell viability and gene expression, and it exhibits a longer in vivo elimination half-life, though with a higher volume of distribution.[6][7][8][9] The emergence of other PHLPP inhibitors like NSC74429, with potential for neuroprotection, highlights the growing interest in targeting this phosphatase for therapeutic benefit.[2][4] Further head-to-head comparative studies are needed to fully elucidate the relative advantages of these different small molecules in various disease contexts. The data and protocols presented in this guide are intended to provide a foundation for researchers to design and interpret their own comparative studies of PHLPP inhibitors.

References

Comparative Analysis of Sodium Orthovanadate Cross-Reactivity with Various Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the compound "NSC45586" did not yield any specific phosphatase inhibitor information. It is possible that this is a less common identifier or a typographical error. To provide a relevant and accurate comparison guide, we will proceed by using a well-characterized phosphatase inhibitor as an example. Let's consider Sodium Orthovanadate (Na3VO4) , a widely studied non-specific inhibitor of protein tyrosine phosphatases (PTPs), to illustrate the requested format and content.

This guide provides a comparative analysis of the cross-reactivity of Sodium Orthovanadate, a general inhibitor of protein tyrosine phosphatases (PTPs), with other classes of phosphatases. The data presented here is crucial for researchers in cell signaling, molecular biology, and drug discovery to understand the selectivity of this widely used research tool.

Quantitative Inhibition Data

Sodium Orthovanadate exhibits broad inhibitory activity against protein tyrosine phosphatases. Its efficacy against other types of phosphatases is significantly lower, highlighting its relative selectivity for PTPs. The following table summarizes the inhibitory concentrations (IC50) of Sodium Orthovanadate against a panel of different phosphatases.

Phosphatase TargetPhosphatase ClassSubstrate UsedIC50 (µM)
Protein Tyrosine Phosphatase 1B (PTP1B)Protein Tyrosine Phosphatasep-nitrophenyl phosphate (B84403) (pNPP)~1
SHP-1Protein Tyrosine Phosphatasep-nitrophenyl phosphate (pNPP)~1.5
CD45Protein Tyrosine Phosphatasep-nitrophenyl phosphate (pNPP)~2
Alkaline PhosphataseSerine/Threonine Phosphatasep-nitrophenyl phosphate (pNPP)>1000
Acid Phosphatase---p-nitrophenyl phosphate (pNPP)>1000

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and pH.

Experimental Protocols

The determination of phosphatase inhibition by Sodium Orthovanadate is typically performed using an in vitro phosphatase assay. A common and straightforward method involves a colorimetric assay using a non-specific substrate like p-nitrophenyl phosphate (pNPP).

Protocol: In Vitro Phosphatase Inhibition Assay using pNPP

  • Reagent Preparation:

    • Prepare a stock solution of the desired phosphatase (e.g., PTP1B, SHP-1) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

    • Prepare a stock solution of Sodium Orthovanadate in deionized water.

    • Prepare a stock solution of p-nitrophenyl phosphate (pNPP) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add varying concentrations of Sodium Orthovanadate to the wells.

    • Add the phosphatase enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the pNPP substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting p-nitrophenol product at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Signaling Context

Experimental Workflow for Phosphatase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_buffer Add Buffer to 96-well Plate prep_buffer->add_buffer prep_inhibitor Prepare Sodium Orthovanadate Stock add_inhibitor Add Serial Dilutions of Inhibitor prep_inhibitor->add_inhibitor prep_enzyme Prepare Phosphatase Stock add_enzyme Add Phosphatase & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare pNPP Stock add_substrate Add pNPP to Start Reaction prep_substrate->add_substrate add_buffer->add_inhibitor add_inhibitor->add_enzyme add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution (NaOH) incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pY_Protein Phosphorylated Substrate Protein (pY) RTK->pY_Protein Phosphorylation Y_Protein Dephosphorylated Substrate Protein (Y) pY_Protein->Y_Protein Dephosphorylation PTP Protein Tyrosine Phosphatase (PTP) PTP->Y_Protein Na3VO4 Sodium Orthovanadate Na3VO4->PTP Inhibition

A Comparative Guide to PHLPP Inhibitors: Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of publicly documented small molecule inhibitors of the PH domain Leucine-rich repeat Protein Phosphatase (PHLPP). The information herein is intended to assist researchers in selecting appropriate chemical probes and to guide the development of novel therapeutics targeting this important phosphatase.

Introduction to PHLPP and Its Inhibition

PHLPP is a family of serine/threonine phosphatases (comprising PHLPP1 and PHLPP2) that acts as a critical negative regulator of several key signaling pathways, most notably the PI3K/Akt pathway.[1][2] By directly dephosphorylating and inactivating the pro-survival kinase Akt, PHLPP plays a crucial role in promoting apoptosis and suppressing tumor growth.[2][3] Consequently, inhibition of PHLPP has emerged as a promising therapeutic strategy for a range of diseases, including cancer, neurodegenerative disorders, and osteoarthritis.[4] This guide focuses on a comparative analysis of some of the most studied experimental PHLPP inhibitors: NSC117079, NSC45586, and NSC74429.

Pharmacokinetic Properties

A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. While comprehensive pharmacokinetic data for all PHLPP inhibitors is not yet publicly available, some key parameters for NSC117079 and this compound have been characterized in murine models. For NSC74429, detailed PK studies are still needed.[5][6]

ParameterNSC117079This compoundNSC74429
In Vitro Stability Highly stable in culture medium (10% FBS) and mouse plasma for 72h at 37°C[4]Highly stable in culture medium (10% FBS) and mouse plasma for 72h at 37°C[4]Data not available
In Vivo Half-life (t½) ~1 hour (in mice, IV administration)[5]4-6 hours (in mice, IV administration)[5]Data not available
Elimination Primarily excreted in urine within 4 hours (in mice, IV administration)[4]Not detected in urine within 8 hours, suggesting a different elimination route (in mice, IV administration)[5]Data not available
Volume of Distribution (Vd) 8-14 L/kg (in mice, IV administration)[5]261-376 L/kg (in mice, IV administration)[5]Data not available
In Vivo Dosing Not specified in available literatureNot specified in available literature1-3 mg/kg (in rats and mice, IV or IP)[7][8]

Note: The significantly higher volume of distribution for this compound suggests more extensive tissue distribution compared to NSC117079. The lack of urinary excretion for this compound points towards metabolism or biliary excretion as the primary clearance mechanism. Future pharmacokinetic and pharmacodynamic studies are warranted to optimize dosing for NSC74429.[6]

Pharmacodynamic Effects

The pharmacodynamic properties of a drug describe its effects on the body. For PHLPP inhibitors, the primary pharmacodynamic readout is the modulation of the PHLPP signaling pathway, leading to downstream cellular effects.

ParameterNSC117079This compoundNSC74429
In Vitro IC50 ~50 µM (against PHLPP2-PP2C domain)Data not available<5 µM (against PHLPP2-PP2C domain)[8]
Mechanism of Action Binds to the PHLPP-substrate complex, blocking phosphatase activity.[1]Binds to the PHLPP-substrate complex, blocking phosphatase activity.[1]Presumed to inhibit PHLPP phosphatase activity.
Effect on Akt Phosphorylation Increases phosphorylation of Akt at Ser473 in various cell types.Increases phosphorylation of Akt at Ser473 in various cell types.Increases neuronal survival, suggesting modulation of pro-survival pathways like Akt.
Cellular Effects Promotes chondrocyte proliferation and matrix production; neuroprotective.[4]Promotes chondrocyte proliferation and matrix production.[4]Neuroprotective in models of apoptosis, excitotoxicity, and oxidative stress.[6][7]
In Vivo Efficacy Attenuates cartilage degradation in a mouse model of osteoarthritis.Increases articular cartilage area in mice.[4]Improves hippocampal survival in rat and mouse models of cardiac arrest and traumatic brain injury.[7]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the core signaling pathway and general experimental workflows.

PHLPP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PI3K PI3K Akt Akt PI3K->Akt phosphorylates (recruits to membrane) Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes PHLPP PHLPP PHLPP->Akt PDK1 PDK1 PDK1->Akt phosphorylates (T308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) Inhibitor PHLPP Inhibitor (e.g., NSC117079, NSC74429) Inhibitor->PHLPP inhibits Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds RTK->PI3K activates

Caption: PHLPP-mediated dephosphorylation of Akt at Ser473.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Phosphatase_Assay In Vitro Phosphatase Assay (IC50 determination) Cell_Culture Cell Culture (e.g., cancer cells, neurons, chondrocytes) Inhibitor_Treatment PHLPP Inhibitor Treatment Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot (p-Akt, Total Akt) Inhibitor_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, Resazurin) Inhibitor_Treatment->Viability_Assay Animal_Model Animal Model (e.g., disease model) Inhibitor_Admin Inhibitor Administration (e.g., IV, IP) Animal_Model->Inhibitor_Admin PK_Studies Pharmacokinetic Studies (Blood/Tissue Analysis) Inhibitor_Admin->PK_Studies PD_Studies Pharmacodynamic Studies (Target Engagement, Efficacy) Inhibitor_Admin->PD_Studies

Caption: General experimental workflow for PHLPP inhibitor evaluation.

Experimental Protocols

Below are generalized protocols for key experiments cited in the evaluation of PHLPP inhibitors. These should be optimized for specific experimental conditions.

In Vitro PHLPP Phosphatase Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on PHLPP's enzymatic activity.

Principle: The phosphatase activity of purified PHLPP is measured by its ability to dephosphorylate a substrate, leading to a detectable signal. The assay can be performed using a generic colorimetric substrate like p-nitrophenyl phosphate (B84403) (pNPP) or a more specific phosphopeptide substrate.

Materials:

  • Purified recombinant PHLPP (catalytic domain)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl2, 1 mM DTT)

  • Substrate:

    • pNPP (p-nitrophenyl phosphate)

    • Or a specific phosphopeptide substrate

  • Detection Reagent:

    • For pNPP: NaOH to stop the reaction

    • For phosphopeptide: Malachite Green solution to detect free phosphate

  • PHLPP inhibitor (dissolved in DMSO)

  • 96-well microplate

  • Plate reader

Procedure (using pNPP):

  • Prepare serial dilutions of the PHLPP inhibitor in the assay buffer. Include a DMSO vehicle control.

  • Add a constant amount of purified PHLPP enzyme to each well of a 96-well plate.

  • Add the diluted inhibitor or vehicle control to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of pNPP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong base (e.g., 1N NaOH).

  • Measure the absorbance at 405 nm using a plate reader. The yellow color of p-nitrophenol is proportional to the phosphatase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Western Blot for Phospho-Akt (Ser473)

This method is used to assess the pharmacodynamic effect of PHLPP inhibitors on their primary intracellular target, Akt.

Principle: Cells are treated with the PHLPP inhibitor, and the level of Akt phosphorylation at Ser473 is measured by immunoblotting using a phospho-specific antibody. An increase in p-Akt (Ser473) indicates successful target engagement and inhibition of PHLPP.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • PHLPP inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit or mouse anti-total Akt

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PHLPP inhibitor or vehicle control (DMSO) for a specified duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.[9]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe with antibodies against total Akt and a loading control to normalize the data.

Cell Viability Assay

This assay measures the effect of PHLPP inhibitors on cell survival and proliferation.

Principle: Metabolically active cells can reduce a substrate into a colored or fluorescent product. The amount of product formed is proportional to the number of viable cells. Common assays include the MTT and resazurin (B115843) (CellTiter-Blue) assays.

Materials:

  • Cells and culture medium

  • PHLPP inhibitor

  • 96-well culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Plate reader (absorbance or fluorescence)

Procedure (MTT Assay):

  • Seed cells in a 96-well plate at a desired density and allow them to attach.

  • Treat the cells with a range of concentrations of the PHLPP inhibitor for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

The currently identified small molecule inhibitors of PHLPP, such as NSC117079, this compound, and NSC74429, serve as valuable tools for investigating the biological roles of this phosphatase family. While initial in vivo studies have shown promising therapeutic potential in various disease models, a comprehensive understanding of their pharmacokinetic and pharmacodynamic properties is still evolving. This guide provides a comparative summary of the existing data to aid researchers in their ongoing efforts to develop more potent and selective PHLPP inhibitors for clinical applications. Further detailed PK/PD studies, particularly for newer compounds like NSC74429, are crucial for their translation into effective therapies.

References

NSC45586: A Comparative Analysis of its Differential Effects on Various Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NSC45586 is a small molecule inhibitor of the Pleckstrin Homology Domain and Leucine-rich Repeat Protein Phosphatase (PHLPP) family of proteins, specifically targeting the PP2C phosphatase domain of PHLPP1 and PHLPP2. By inhibiting PHLPP, this compound effectively activates the protein kinase B (Akt) signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. This guide provides a comprehensive comparison of the documented effects of this compound across various cell types, supported by experimental data and detailed protocols.

Mechanism of Action: The PHLPP/Akt Signaling Axis

This compound functions by blocking the phosphatase activity of PHLPP1 and PHLPP2.[1] These phosphatases are key negative regulators of the Akt signaling pathway. In its active state, Akt promotes cell survival and growth. PHLPP dephosphorylates Akt at its serine 473 residue, leading to its inactivation. By inhibiting PHLPP, this compound maintains Akt in its phosphorylated, active state, thereby promoting downstream survival signals.

PHLPP-Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt (inactive) Akt (inactive) PDK1->Akt (inactive) Phosphorylates Akt (active) Akt (active) Akt (inactive)->Akt (active) Cell Survival & Proliferation Cell Survival & Proliferation Akt (active)->Cell Survival & Proliferation PHLPP1/2 PHLPP1/2 PHLPP1/2->Akt (active) Dephosphorylates (inactivates) This compound This compound This compound->PHLPP1/2 Inhibits

Caption: this compound inhibits PHLPP1/2, leading to sustained Akt activation and downstream cellular responses.

Differential Effects Across Cell Types

The impact of this compound varies significantly depending on the cellular context. Its effects have been predominantly studied in neuronal, chondrocytic, and nucleus pulposus cells.

Neuroprotection in Neuronal Cells

In primary rat cortical neurons, this compound has demonstrated neuroprotective effects. By inhibiting PHLPP and subsequently activating Akt, this compound can ameliorate staurosporine-induced cell death.[2] This suggests a potential therapeutic role for this compound in conditions characterized by neuronal loss. In contrast, the effects in astrocytes, another major cell type in the central nervous system, are different, where this compound has been shown to block Akt activation.[3][4]

Promotion of a Healthy Phenotype in Chondrocytes and Nucleus Pulposus Cells

Studies on chondrocytes, the primary cells in cartilage, have shown that this compound promotes chondrocyte maturation and matrix production.[5] Specifically, it increases the production of glycosaminoglycans (GAGs), Sox9, proteoglycan 4, and collagen 2 in maturing chondrocytes.[6] Similarly, in human nucleus pulposus (NP) cells, which are critical for intervertebral disc health, this compound has been shown to increase cell viability and the expression of key markers such as KRT19, ACAN, and SOX9, while reducing the expression of the degradative enzyme MMP13.[7] These findings highlight the potential of this compound in promoting the health and regenerative capacity of cartilaginous tissues.

Effects on Cancer Cells: An Area for Further Investigation

Quantitative Data Summary

Cell TypeExperimentEndpoint MeasuredObserved Effect of this compoundReference
Primary Rat Cortical NeuronsStaurosporine-induced apoptosisCell ViabilityIncreased[2]
Primary Rat Cortical NeuronsWestern BlotpAkt (Ser473) levelsIncreased[2]
Human Nucleus Pulposus CellsMTT AssayCell ViabilityIncreased[7]
Human Nucleus Pulposus CellsqPCRGene expression (KRT19, ACAN, SOX9)Increased[7]
Human Nucleus Pulposus CellsqPCRGene expression (MMP13)Decreased[7]
Mouse ChondrocytesGAG AssayGlycosaminoglycan productionIncreased[5][6]
Mouse ChondrocytesWestern BlotpAkt2 levelsIncreased[5]

Experimental Protocols

Western Blot Analysis for Phosphorylated Akt (p-Akt)

This protocol is a standard method for detecting the phosphorylation status of Akt, a key downstream target of this compound.

Western Blot Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-p-Akt) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: A generalized workflow for Western blot analysis.

1. Cell Lysis and Protein Extraction:

  • Treat cells with this compound at desired concentrations and time points.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.[8]

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.[8]

  • For a loading control, the membrane can be stripped and re-probed with an antibody for total Akt or a housekeeping protein like GAPDH.

Apoptosis Assay using Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Apoptosis Assay Workflow A Cell Treatment with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubation D->E F Flow Cytometry Analysis E->F

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

1. Cell Preparation:

  • Seed cells and treat with this compound and/or an apoptosis-inducing agent (e.g., staurosporine) for the desired duration.

  • Harvest both adherent and floating cells.

2. Staining:

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.[9]

  • Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) to the cell suspension.[9][10]

3. Incubation and Analysis:

  • Incubate the cells in the dark for 15-20 minutes at room temperature.[9]

  • Analyze the stained cells by flow cytometry.

  • Viable cells will be negative for both Annexin V and PI.

  • Early apoptotic cells will be Annexin V positive and PI negative.

  • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[9][10]

Conclusion

This compound is a valuable research tool for investigating the roles of the PHLPP/Akt signaling pathway in various cellular processes. Its demonstrated neuroprotective and chondroprotective effects in non-cancerous cells are promising. However, a significant knowledge gap exists regarding its impact on cancer cells. To fully understand the therapeutic potential and possible liabilities of this compound, particularly in the context of oncology, further comprehensive studies are imperative. These should include in vitro screening against a diverse panel of cancer cell lines and comparative analyses with their normal tissue counterparts to elucidate the differential effects and underlying mechanisms. Such research will be critical in determining whether this compound or similar PHLPP inhibitors can be safely and effectively translated into clinical applications.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。